2-Acetoxy-3'-cyanobenzophenone
Description
BenchChem offers high-quality 2-Acetoxy-3'-cyanobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-3'-cyanobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(3-cyanobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-8-3-2-7-14(15)16(19)13-6-4-5-12(9-13)10-17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRXVSWZRCEUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641570 | |
| Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-31-7 | |
| Record name | 3-[2-(Acetyloxy)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetoxy-3'-cyanobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-3'-cyanobenzophenone is a multifaceted organic compound featuring a benzophenone core, an acetoxy substituent, and a nitrile group. This unique combination of functional groups imparts a distinct profile of physical and chemical properties, making it a molecule of significant interest in medicinal chemistry and materials science. Benzophenone derivatives are widely recognized for their photochemical properties and biological activities, while the acetoxy and cyano moieties offer avenues for further chemical modification and specific molecular interactions.[1]
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Acetoxy-3'-cyanobenzophenone. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its molecular characteristics, reactivity, and the experimental methodologies for its analysis. While specific experimental data for this compound is not widely available in the public domain, this guide leverages established principles of organic chemistry and data from closely related analogues to present a robust and scientifically grounded profile.
Molecular Identity and Structure
A clear understanding of the molecular identity is foundational to any chemical investigation. The structural and identifying information for 2-Acetoxy-3'-cyanobenzophenone is summarized below.
| Identifier | Value |
| CAS Number | 890099-31-7 |
| Molecular Formula | C₁₆H₁₁NO₃ |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | 3-(2-acetoxybenzoyl)benzonitrile |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N |
The molecular structure, depicted below, reveals a central diaryl ketone (benzophenone) framework. An acetoxy group is situated at the 2-position of one phenyl ring, and a cyano group is at the 3'-position of the second phenyl ring.
Caption: Chemical structure of 2-Acetoxy-3'-cyanobenzophenone.
Physical Properties
| Property | Predicted Value/Observation | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | Benzophenone and its derivatives are typically crystalline solids at room temperature.[2] |
| Melting Point | Expected to be a solid with a defined melting point. | The melting point will be influenced by the substituents. For comparison, 2-cyanobenzophenone has a melting point of 82-87 °C. The addition of the acetoxy group may alter this value. |
| Boiling Point | High boiling point, likely >300 °C. | Benzophenone has a boiling point of 305.4 °C.[3] The increased molecular weight and polarity of the substituents are expected to result in a higher boiling point. |
| Solubility | Likely soluble in common organic solvents such as acetone, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water. | The benzophenone core provides lipophilicity, while the ester and nitrile groups add polarity. This combination suggests good solubility in moderately polar organic solvents. Benzophenone itself is soluble in many organic solvents but practically insoluble in water.[3] |
Experimental Protocol: Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline compound. A sharp melting range typically indicates high purity.
Principle: The temperature at which a solid transitions to a liquid is its melting point. This is determined by heating a small sample in a capillary tube and observing the temperature range from the first sign of melting to complete liquefaction.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[6]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[5]
-
Loading the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.[6]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.[6]
-
Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as you approach the expected melting point.[4]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[2]
Caption: Workflow for Melting Point Determination.
Experimental Protocol: Solubility Assessment
Determining the solubility profile is crucial for applications in drug development, such as formulation and in vitro assays.
Principle: A specified amount of the solute is mixed with a specified volume of the solvent to determine the extent of dissolution.[7]
Apparatus:
-
Glass vials or test tubes with stoppers
-
Vortex mixer or shaker
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Weigh a precise amount of 2-Acetoxy-3'-cyanobenzophenone and place it in a vial.
-
Solvent Addition: Add a measured volume of the desired solvent to the vial.
-
Mixing: Vigorously shake or vortex the mixture for a set period to facilitate dissolution.[7]
-
Equilibration: Allow the mixture to stand and equilibrate.
-
Observation: Visually inspect the solution for any undissolved solid. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant.
Chemical Properties and Reactivity Profile
The chemical behavior of 2-Acetoxy-3'-cyanobenzophenone is dictated by the interplay of its three key functional groups: the benzophenone ketone, the acetoxy ester, and the aromatic nitrile.
Reactivity of the Benzophenone Core
The carbonyl group of the benzophenone moiety is a primary site of reactivity. Ketones are susceptible to nucleophilic attack and can be reduced to secondary alcohols.[2] The aromatic rings influence the reactivity of the carbonyl group through resonance and inductive effects. Substituted benzophenones are known to undergo various electrochemical reactions, typically two one-electron reductions.[8]
Reactivity of the Acetoxy Group
The acetoxy group is an ester and is susceptible to hydrolysis under both acidic and basic conditions to yield a phenol and acetic acid.[9] This reaction is a common deprotection strategy in organic synthesis. The hydrolysis can be catalyzed by acids or bases.
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis (Saponification):
Reactivity of the Nitrile Group
The cyano group is a versatile functional group that can undergo a variety of transformations.[10]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[11][12]
-
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11]
-
Reaction with Organometallics: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.[13]
Caption: Key Reactive Sites and Transformations.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. While experimental spectra for 2-Acetoxy-3'-cyanobenzophenone are not available, we can predict the key features based on the known spectral properties of its functional groups and related compounds.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the ketone, ester, and nitrile functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| C=O (Ketone) | 1650-1680 | The strong absorption of the benzophenone carbonyl. |
| C=O (Ester) | 1735-1750 | A strong band from the acetoxy group. |
| C≡N (Nitrile) | 2220-2260 | A sharp, medium-intensity peak. |
| C-O (Ester) | 1000-1300 | Stretching vibrations of the ester C-O bonds. |
| Aromatic C-H | >3000 | Stretching vibrations of the aromatic C-H bonds. |
| Aromatic C=C | 1400-1600 | In-plane stretching vibrations of the aromatic rings. |
Interpretation Guide: The presence of two distinct carbonyl peaks (ketone and ester) would be a key diagnostic feature. The sharp nitrile peak in the triple bond region is also highly characteristic.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | 8H |
| Acetoxy Methyl Protons | 2.0 - 2.5 | Singlet | 3H |
Interpretation Guide: The aromatic region will show a complex pattern of multiplets due to the disubstituted phenyl rings. The acetoxy methyl group will appear as a characteristic singlet in the upfield region. The integration of the signals will correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | 190 - 200 |
| C=O (Ester) | 165 - 175 |
| Aromatic Carbons | 120 - 150 |
| C≡N (Nitrile) | 115 - 125 |
| Acetoxy Methyl Carbon | 20 - 30 |
Interpretation Guide: The downfield region will be characterized by the signals of the two carbonyl carbons. The nitrile carbon will appear in the mid-range of the spectrum. The acetoxy methyl carbon will be the most upfield signal.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The appropriate pulse sequence for a ¹H NMR experiment is selected, and the data is acquired. This involves irradiating the sample with radiofrequency pulses and detecting the resulting signals.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Observations:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (265.27 m/z) should be observed.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the acetoxy group (M - 59), the loss of an acetyl group (M - 43), and cleavage around the carbonyl group, leading to characteristic benzoyl and cyanobenzoyl fragment ions.
Analytical Approach: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for the analysis of benzophenone derivatives.[1]
Conclusion
2-Acetoxy-3'-cyanobenzophenone is a compound with a rich chemical profile owing to its benzophenone, acetoxy, and nitrile functionalities. This guide has provided a comprehensive overview of its molecular identity, predicted physical properties, and its chemical reactivity. Furthermore, detailed experimental protocols for the characterization of this and similar molecules have been presented to aid researchers in their laboratory work. While specific experimental data for this compound remains to be fully documented in the public domain, the principles and comparative data outlined herein offer a solid foundation for its study and application in various scientific endeavors, particularly in the fields of medicinal chemistry and drug development.
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A Technical Guide to the Structural Elucidation and Characterization of 2-Acetoxy-3'-cyanobenzophenone
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2-acetoxy-3'-cyanobenzophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. As novel molecular scaffolds are developed, rigorous and unambiguous structural verification is paramount. This document outlines a multi-technique spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). We detail not only the experimental protocols but also the underlying scientific rationale for each analytical choice and the logical process of piecing together spectral data to build a complete molecular picture. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing novel organic compounds.
Introduction: The Rationale for Rigorous Characterization
Benzophenone derivatives are a cornerstone in organic synthesis, serving as key intermediates and photoinitiators, and exhibiting a range of biological activities.[1] The introduction of an acetoxy group at the 2-position and a cyano group at the 3'-position creates a molecule with a unique electronic and steric profile. The acetoxy moiety can act as a prodrug feature, while the cyano group can serve as a metabolic handle, a key pharmacophore, or a precursor for other functional groups.
Synthesis and Purification Pathway
The logical starting point for characterization is understanding the compound's origin. A plausible synthetic route begins with the Friedel-Crafts acylation of a suitable acetoxy-substituted benzene ring with a cyanobenzoyl chloride, or via the esterification of a precursor like 2-hydroxy-3'-cyanobenzophenone.
For the purpose of this guide, we will assume the synthesis is complete and the immediate task is to verify the structure of the purified product.
DOT Script for Molecular Structure
Caption: Convergent workflow for spectroscopic structure elucidation.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Rationale: The first step is to determine the molecular weight and, ideally, the exact mass of the compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike unit-resolution MS, HRMS provides mass measurements with enough accuracy (typically < 5 ppm) to allow for the unambiguous determination of the molecular formula. We chose Electrospray Ionization (ESI) as it is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for formula determination. [2][3] Expected Result for C₁₆H₁₁NO₃:
-
Molecular Formula: C₁₆H₁₁NO₃
-
Monoisotopic Mass: 265.0739 g/mol
-
Expected [M+H]⁺ Ion (HRMS): 266.0812 m/z
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Acquire the spectrum in positive ion mode.
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the molecular formula based on the measured exact mass and compare it to the theoretical mass of C₁₆H₁₁NO₃.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: IR spectroscopy is exceptionally powerful for identifying the types of chemical bonds present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For 2-acetoxy-3'-cyanobenzophenone, we expect to see distinct signals for the nitrile, the ester carbonyl, and the ketone carbonyl. The presence or absence of these peaks provides immediate and definitive evidence for these functional groups. [4] Expected IR Absorption Bands:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Characteristics |
| Nitrile | C≡N | 2220-2240 | Strong, sharp |
| Ester Carbonyl | C=O | 1760-1770 | Strong |
| Ketone Carbonyl | C=O | 1660-1680 | Strong, slightly lower due to conjugation |
| Aromatic C-H | C-H | 3000-3100 | Medium to weak |
| Acetoxy C-O | C-O | 1180-1220 | Strong |
Trustworthiness: The key to the diagnostic power of this data is the distinct regions where these absorptions appear. The nitrile stretch around 2230 cm⁻¹ is in a relatively uncrowded part of the spectrum and is a very reliable indicator. [5]The presence of two distinct carbonyl peaks (one for the ester, one for the ketone) is crucial evidence for the proposed structure. [6] Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Identify and label the key absorption peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR provides information about the number of different types of carbon atoms. [7][8] 3.3.1. ¹H NMR Spectroscopy
Rationale: The chemical shift (δ) of each proton is determined by its electronic environment. Electron-withdrawing groups (like carbonyls, nitriles, and the acetoxy group) deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) reveals the number of adjacent protons, and the integration gives the relative number of protons for each signal.
Expected ¹H NMR Signals (in CDCl₃, 400 MHz):
| Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Acetoxy Methyl (CH₃) | 2.2 - 2.4 | Singlet (s) | 3H | Protons on a methyl group adjacent to a carbonyl. |
| Aromatic Protons | 7.2 - 8.2 | Multiplets (m) | 8H | Protons on the two benzene rings, in a complex region due to varied electronic effects and coupling. |
3.3.2. ¹³C NMR Spectroscopy
Rationale: ¹³C NMR provides a count of the non-equivalent carbons in the molecule. The chemical shifts are highly sensitive to the local electronic environment. Carbonyl carbons are highly deshielded and appear far downfield, while the nitrile carbon has a characteristic chemical shift in the 110-125 ppm range. [4] Expected ¹³C NMR Signals (in CDCl₃, 100 MHz):
| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Rationale |
| Ketone Carbonyl (C=O) | 194 - 198 | Highly deshielded ketone carbon. |
| Ester Carbonyl (C=O) | 168 - 171 | Deshielded ester carbonyl carbon. |
| Aromatic Carbons | 120 - 145 | Multiple signals for the 12 aromatic carbons. |
| Nitrile Carbon (C≡N) | 115 - 120 | Characteristic shift for a nitrile carbon. |
| Quaternary Carbon (C-CN) | 110 - 114 | The aromatic carbon directly attached to the nitrile. |
| Acetoxy Methyl (CH₃) | 20 - 22 | Aliphatic methyl carbon. |
Protocol: NMR Spectroscopy
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed (though modern spectrometers can lock on the solvent signal).
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
Assign the peaks based on chemical shift, multiplicity, and integration, cross-referencing with expected values for similar structures. [9]
Data Synthesis and Structure Confirmation
The final step is to synthesize the data from all three techniques to build an unassailable case for the structure of 2-acetoxy-3'-cyanobenzophenone.
-
MS Confirmation: The HRMS data confirms the molecular formula is C₁₆H₁₁NO₃.
-
IR Confirmation: The IR spectrum shows characteristic peaks for a nitrile (C≡N), an ester (C=O), and a ketone (C=O), validating the presence of all key functional groups.
-
NMR Confirmation:
-
The ¹H NMR shows a singlet integrating to 3 protons around 2.3 ppm (the acetoxy methyl) and a complex multiplet region for 8 aromatic protons.
-
The ¹³C NMR spectrum shows 16 distinct carbon signals (or fewer if symmetry exists, which is not expected here), including two carbonyl carbons in the expected ester and ketone regions, a nitrile carbon, and a methyl carbon.
-
Trustworthiness Check: The evidence is convergent and self-validating. The molecular formula from MS is consistent with the functional groups identified by IR and the number of carbons and hydrogens observed in the NMR spectra. Each piece of data reinforces the others, leading to a high degree of confidence in the final structural assignment.
Conclusion
The structural elucidation of a novel compound like 2-acetoxy-3'-cyanobenzophenone is a systematic process grounded in the fundamental principles of spectroscopy. By logically applying a suite of analytical techniques—MS for molecular formula, IR for functional group identification, and NMR for skeletal mapping—a complete and validated molecular structure can be confidently determined. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and development efforts.
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A Technical Guide to the Spectroscopic Characterization of 2-Acetoxy-3'-cyanobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-3'-cyanobenzophenone is a derivative of benzophenone, a widely studied scaffold in organic chemistry. The presence of the acetoxy and cyano functionalities introduces specific electronic and structural features that can be elucidated using a combination of spectroscopic techniques. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a foundational understanding for its synthesis and application.
Molecular Structure and Spectroscopic Workflow
The structural confirmation of a synthesized molecule like 2-Acetoxy-3'-cyanobenzophenone is a critical step in any research endeavor. A typical workflow for this process is outlined below.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of an organic compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for 2-Acetoxy-3'-cyanobenzophenone in a standard solvent like CDCl₃ are presented below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetoxy methyl protons. The chemical shifts
An In-depth Technical Guide to Determining the Solubility Profile of 2-Acetoxy-3'-cyanobenzophenone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-Acetoxy-3'-cyanobenzophenone. Given the novelty of this specific molecule, this document emphasizes the foundational principles and detailed experimental methodologies required to establish its solubility in common laboratory solvents. The approach outlined herein is designed to ensure scientific integrity through self-validating protocols and a deep understanding of the underlying physicochemical principles.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 2-Acetoxy-3'-cyanobenzophenone, which possesses a complex structure featuring an acetoxy group, a cyano group, and a benzophenone core, understanding its solubility is paramount for a variety of applications, including:
-
Reaction Chemistry: Solvent choice is critical for controlling reaction kinetics, pathways, and yield.
-
Purification: Techniques such as crystallization and chromatography are entirely dependent on differential solubility.[1]
-
Drug Development: Poor aqueous solubility is a major hurdle in drug discovery, affecting bioavailability and formulation.[2][3] Understanding solubility in organic solvents is crucial for dosage form development.
-
Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC, GC, and NMR requires knowledge of suitable solvents.[4]
This guide will first delve into the theoretical considerations for predicting the solubility of 2-Acetoxy-3'-cyanobenzophenone, followed by detailed experimental protocols for its empirical determination.
Theoretical Solubility Profile of 2-Acetoxy-3'-cyanobenzophenone
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][4] The molecular structure of 2-Acetoxy-3'-cyanobenzophenone suggests a molecule of moderate to low polarity.
-
Nonpolar Moieties: The two phenyl rings of the benzophenone core are nonpolar.
-
Polar Moieties: The ketone carbonyl group, the ester group (acetoxy), and the nitrile group (cyano) introduce polarity.
Based on this structure, a qualitative prediction of its solubility in common lab solvents can be made.
Table 1: Predicted Qualitative Solubility of 2-Acetoxy-3'-cyanobenzophenone
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The nonpolar phenyl rings will interact favorably with nonpolar solvents, but the polar functional groups will limit high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute, while also accommodating the nonpolar aromatic rings. |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | The presence of polar groups may allow for some interaction, but the large nonpolar surface area of the molecule will likely result in poor solubility in highly polar, hydrogen-bonding solvents like water. Solubility may increase slightly in alcohols compared to water. |
Experimental Determination of Solubility
To move beyond theoretical predictions, empirical determination of solubility is essential. Two primary types of solubility measurements are relevant in a research and development setting: kinetic and thermodynamic solubility.[2][3][5]
Kinetic vs. Thermodynamic Solubility
The relationship between these two important parameters can be visualized as follows:
Caption: Kinetic vs. Thermodynamic Solubility Workflow.
Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer and incubated for a short period.[3][6] This method is rapid and well-suited for high-throughput screening in early drug discovery.[2][6]
Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a saturated solution when excess solid has been allowed to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[2][7] This is a more accurate representation of the true solubility and is crucial for later-stage drug development and formulation.[5]
Protocol for Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in a range of solvents.[8][9]
Methodology:
-
Preparation: Place approximately 10-20 mg of 2-Acetoxy-3'-cyanobenzophenone into a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a different solvent from the list in Table 1.
-
Agitation: Vigorously shake or vortex each tube for 30-60 seconds.
-
Observation: Observe each tube against a contrasting background. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Record the observations for each solvent.
Protocol for Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[2][4]
Caption: Shake-Flask Method for Thermodynamic Solubility.
Methodology:
-
Preparation: Add an excess amount of solid 2-Acetoxy-3'-cyanobenzophenone to a series of vials containing a precise volume (e.g., 2 mL) of each selected solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.[2][7]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.
-
Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm PTFE for organic solvents).
-
-
Quantification: Carefully take a known volume of the clear supernatant or filtrate and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of 2-Acetoxy-3'-cyanobenzophenone in the diluted sample using a validated analytical technique, such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus known concentrations can be used.
-
High-Performance Liquid Chromatography (HPLC): This is a more specific and widely used method. A calibration curve of peak area versus known concentrations is required.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Data Presentation and Interpretation
The quantitative solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Example Quantitative Solubility Data for 2-Acetoxy-3'-cyanobenzophenone at 25°C
| Solvent | Solvent Class | Relative Polarity¹ | Solubility (mg/mL) |
| Hexane | Nonpolar | 0.009 | [Experimental Value] |
| Toluene | Nonpolar | 0.099 | [Experimental Value] |
| Dichloromethane | Polar Aprotic | 0.309 | [Experimental Value] |
| Acetone | Polar Aprotic | 0.355 | [Experimental Value] |
| Ethyl Acetate | Polar Aprotic | 0.228 | [Experimental Value] |
| Acetonitrile | Polar Aprotic | 0.460 | [Experimental Value] |
| Methanol | Polar Protic | 0.762 | [Experimental Value] |
| Ethanol | Polar Protic | 0.654 | [Experimental Value] |
| Water | Polar Protic | 1.000 | [Experimental Value] |
| DMSO | Polar Aprotic | 0.444 | [Experimental Value] |
¹Relative polarity values are indicative and can be sourced from standard chemical literature.[10]
Conclusion
This guide provides a robust framework for determining the solubility profile of 2-Acetoxy-3'-cyanobenzophenone. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies like the shake-flask method, researchers can obtain reliable and accurate solubility data. This information is indispensable for the successful design of chemical syntheses, purification strategies, and, where applicable, the advancement of drug development programs. The protocols outlined herein are designed to be adaptable and serve as a foundation for comprehensive physicochemical characterization.
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How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-Acetoxy-3'-cyanobenzophenone
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a novel derivative, 2-Acetoxy-3'-cyanobenzophenone, a compound whose therapeutic potential remains unexplored. By analyzing its distinct structural features—the benzophenone core, a reactive acetoxy group, and a cyano moiety—we can extrapolate from the extensive research on related analogues to identify and validate promising therapeutic targets. This document provides a strategic framework for investigating this compound, outlining hypothesized targets in oncology, inflammation, and neurodegenerative diseases. We present detailed, self-validating experimental workflows, from initial cell-based screening to specific enzymatic and mechanistic assays, designed to rigorously characterize the compound's mechanism of action and establish its therapeutic viability.
Introduction: Deconstructing 2-Acetoxy-3'-cyanobenzophenone
The confluence of a proven pharmacophore with unique chemical functionalities makes 2-Acetoxy-3'-cyanobenzophenone a compelling candidate for drug discovery. To logically approach its characterization, we must consider the potential contribution of each structural component:
-
The Benzophenone Core: This diaryl ketone structure is a versatile scaffold known to interact with a multitude of biological targets. Its derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]
-
The 2-Acetoxy Group: The placement of an acetoxy group suggests two possibilities. First, it may act as a prodrug moiety, undergoing hydrolysis by intracellular esterases to release a more active hydroxylated metabolite. Second, the acetyl group itself could be transferred to protein targets via transacetylase enzymes, a mechanism known for some acetoxycoumarins.[3] This functionality is key to its potential mechanism and must be investigated.
-
The 3'-Cyano Group: The nitrile (cyano) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a bioisostere for other functional groups, potentially enhancing binding affinity and modulating metabolic stability.
This guide will systematically explore the most probable therapeutic avenues based on these features, providing the rationale and experimental designs necessary for a thorough investigation.
Primary Hypothesized Therapeutic Area: Oncology
The most widely reported activity for novel benzophenone derivatives is anticancer efficacy.[4][5][6] The structural similarity of 2-Acetoxy-3'-cyanobenzophenone to known antimitotic agents makes oncology the primary area for investigation.
Potential Target: Tubulin Polymerization
A significant number of benzophenone and combretastatin analogues exert their potent anticancer effects by inhibiting tubulin polymerization.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
Causality for Investigation: The benzophenone scaffold can mimic the cis-stilbene conformation of combretastatin A-4, allowing it to bind to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of microtubules, which are critical for mitotic spindle formation. Given that this is a well-established mechanism for this structural class, it represents the most logical starting point for target validation.
Caption: Workflow for validation of tubulin polymerization inhibition.
Potential Targets: Pro-Survival Signaling Pathways
Network pharmacology and molecular docking studies on other benzophenone derivatives have identified key hub genes and signaling pathways critical for tumor survival.[4] These include proteins like AKT1, STAT3, and HSP90AA1.[4]
Causality for Investigation: Many cancers exhibit hyperactivation of pro-survival pathways like PI3K/AKT. Targeting these nodes can induce apoptosis and inhibit proliferation. The benzophenone scaffold is small enough to fit into the ATP-binding pockets of many kinases, making kinase inhibition a plausible mechanism of action that warrants investigation if direct tubulin inhibition is not observed.
Secondary Hypothesized Therapeutic Area: Inflammation
Several benzophenone derivatives have demonstrated potent anti-inflammatory activity, suggesting a role in treating inflammatory disorders.[9]
Potential Target: Cyclooxygenase (COX) Enzymes
Molecular docking studies have shown that benzophenone derivatives can favorably bind to the active sites of both COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway.[9] Inhibition of these enzymes is the mechanism behind nonsteroidal anti-inflammatory drugs (NSAIDs).
Causality for Investigation: The structural features of 2-Acetoxy-3'-cyanobenzophenone, particularly the diaryl system, share similarities with known COX inhibitors. The croton oil-induced ear edema assay in mice is a standard in vivo model used to evaluate dual inhibitors of prostaglandin production and neutrophil recruitment, making it an excellent validation method.[9]
Caption: Inhibition of the COX pathway by the candidate compound.
Tertiary Hypothesized Therapeutic Area: Neurodegenerative Disorders
The progressive loss of neurons in diseases like Alzheimer's and Parkinson's is linked to protein misfolding, neuroinflammation, and neurotransmitter deficits.[10][11] Benzophenone derivatives have been designed as analogues of existing drugs for these conditions.[12]
Potential Target: Acetylcholinesterase (AChE)
Starting from a structure-based design, benzophenone derivatives have been synthesized as analogues of donepezil, a primary AChE inhibitor used to treat Alzheimer's disease.[12] These compounds have shown potent anti-cholinesterase activity.
Causality for Investigation: The core strategy of AChE inhibitors is to prevent the breakdown of the neurotransmitter acetylcholine, thereby improving cognitive function.[13] The benzophenone nucleus can serve as the necessary aromatic function to bind within the enzyme's active site. This hypothesis can be readily tested using a standard Ellman's assay.
Experimental Protocols
The following protocols are designed as self-validating systems. Positive and negative controls are critical for interpreting the results accurately.
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 2-fold serial dilution of 2-Acetoxy-3'-cyanobenzophenone (e.g., from 100 µM to 0.78 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Kit: Utilize a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin protein (>99% pure) in G-PEM buffer containing a fluorescent reporter.
-
Assay Setup: In a 96-well plate, add buffer, a polymerization enhancer (e.g., paclitaxel, positive control), a polymerization inhibitor (e.g., nocodazole, negative control), and various concentrations of 2-Acetoxy-3'-cyanobenzophenone.
-
Initiation and Measurement: Warm the plate to 37°C to initiate polymerization and immediately begin measuring fluorescence every minute for 60 minutes using a fluorescence plate reader.
-
Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a suppressed fluorescence signal compared to the vehicle control.
Protocol 3: In Vitro COX Inhibition Assay
-
Kit: Use a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Assay Setup: In a 96-well plate, add assay buffer, heme, a COX-1 or COX-2 enzyme, and various concentrations of 2-Acetoxy-3'-cyanobenzophenone. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Measurement: The reaction produces PGG₂, which is measured colorimetrically or fluorometrically according to the kit's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation
To contextualize the potential potency of 2-Acetoxy-3'-cyanobenzophenone, the following table summarizes reported IC₅₀ values for various benzophenone derivatives against relevant targets.
| Benzophenone Derivative | Target/Cell Line | Reported IC₅₀ (µM) | Therapeutic Area | Reference |
| Compound 10a (Tubulin Inhibitor) | A549 (Lung Cancer) | 0.029 | Oncology | [7] |
| Compound 1 (Antitumor) | SMMC-7721 (Liver Cancer) | 0.26 | Oncology | [4][5] |
| Compound 1 (AChE Inhibitor) | Acetylcholinesterase | Sub-micromolar | Neurodegeneration | [12] |
| Benzophenone O-glycoside 4 | α-glucosidase | 168.7 | Metabolic Disease | [14] |
Conclusion and Future Directions
This guide establishes a comprehensive, logically structured framework for the initial investigation of 2-Acetoxy-3'-cyanobenzophenone. Based on extensive data from related compounds, the most promising therapeutic targets lie within oncology, specifically the inhibition of tubulin polymerization. Secondary targets in inflammation (COX enzymes) and neurodegeneration (AChE) also represent viable and scientifically-backed avenues for exploration.
The proposed experimental workflows are designed to provide clear, actionable data. Should initial results prove promising (e.g., sub-micromolar IC₅₀ values in cellular or enzymatic assays), the next steps should include:
-
Lead Optimization: Synthesizing analogues to establish a structure-activity relationship (SAR) and improve potency and selectivity.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models, such as tumor xenograft models for oncology candidates or carrageenan-induced paw edema for anti-inflammatory agents.
-
ADME/Tox Profiling: Conducting preliminary studies on absorption, distribution, metabolism, excretion, and toxicity to assess the compound's drug-like properties.
By following this structured approach, researchers can efficiently and rigorously determine the therapeutic potential of 2-Acetoxy-3'-cyanobenzophenone and its viability as a lead candidate for further drug development.
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- 12. Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bridging Cyanobacteria to Neurodegenerative Diseases: A New Potential Source of Bioactive Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Cyanobenzophenones: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Chemical Elegance and Biological Promise of Cyanobenzophenones
Cyanobenzophenones represent a fascinating class of organic compounds, characterized by a benzophenone core functionalized with a nitrile (-C≡N) group. This seemingly simple addition of a cyano group imparts unique electronic and steric properties to the benzophenone scaffold, leading to a diverse and potent array of biological activities. The benzophenone framework itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The introduction of the strongly electron-withdrawing and sterically compact cyano group can significantly influence the molecule's polarity, hydrogen bonding capacity, and ability to interact with biological targets, making cyanobenzophenones a rich area for drug discovery and development.
This technical guide provides an in-depth exploration of the current state of knowledge regarding the biological activities of cyanobenzophenone compounds. We will delve into their anticancer, antimicrobial, anti-inflammatory, and emerging neuroprotective properties, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate these activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working in or entering this exciting field.
Anticancer Activity: Targeting the Engines of Malignancy
The quest for novel anticancer agents has led to the investigation of a wide array of chemical scaffolds, with benzophenone derivatives showing considerable promise. The incorporation of a cyano group into the benzophenone structure has been explored as a strategy to enhance potency and selectivity against various cancer cell lines.
Mechanism of Action: A Multi-pronged Attack
Cyanobenzophenone and related compounds exert their anticancer effects through several key mechanisms:
-
Inhibition of Tubulin Polymerization: A critical process for cell division, the dynamic instability of microtubules is a prime target for anticancer drugs. Certain aminobenzophenone derivatives, which share structural similarities with the cyanobenzophenone scaffold, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is akin to that of well-established anticancer agents like combretastatin. The introduction of an amino group at the ortho position of the benzophenone ring has been found to be crucial for this enhanced activity.
-
Modulation of Key Signaling Pathways: The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Benzophenone derivatives have been shown to interfere with these pathways. For instance, some analogs are designed to target phosphoinositide 3-kinase (PI3K), a central node in cell growth and survival signaling.
-
Induction of Apoptosis: The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Benzophenone-conjugated coumarin analogs have been demonstrated to trigger apoptosis, a process that can be confirmed through assays that measure the activity of caspases, the key executioner enzymes of apoptosis.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of cyanobenzophenone derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Position and Nature of Substituents: The placement of substituents on the phenyl rings of the benzophenone core significantly impacts activity. For example, in a series of 3-aminobenzophenones, the presence of a methoxy group at the C-4 position of the B-ring, in addition to the C-3 amino group, was found to be important for maximal cytotoxicity. Conversely, replacing the methoxy group with a chloro group generally led to a decrease in activity.
-
Role of the Amino Group: The presence and position of an amino group can dramatically influence the anticancer properties. 2-aminobenzophenone derivatives have been identified as potent antimitotic agents.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of cyanobenzophenone analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzophenone-naphthalene conjugate (4u) | MCF-7 (Breast) | 1.47 ± 0.14 | |
| Benzophenone derivative (1) | HL-60 (Leukemia) | 0.48 | |
| Benzophenone derivative (1) | A-549 (Lung) | 0.82 | |
| Benzophenone derivative (1) | SMMC-7721 (Hepatocarcinoma) | 0.26 | |
| Benzophenone derivative (1) | SW480 (Colon) | 0.99 | |
| 3-Aminobenzophenone (Lead compounds 5 & 11) | Various | Potent | |
| 2-Aminobenzophenone (Compounds 6 & 7) | Colo 205, NUGC3, HA22T | 50-100 fold lower than combretastatin A-4 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Workflow for MTT Assay
Caption: A streamlined workflow of the MTT assay for evaluating the cytotoxicity of cyanobenzophenone compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyanobenzophenone compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents from diverse sources, including synthetic compounds like cyanobenzophenones.
Mechanism of Action: Disrupting Microbial Defenses
While the exact mechanisms of antimicrobial action for many cyanobenzophenones are still under investigation, related benzophenone compounds have been shown to target microbial cells through various means. For instance, some benzophenones are believed to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. The lipophilic nature of the benzophenone scaffold allows it to intercalate into the lipid bilayer, while the polar cyano group may interact with membrane proteins or lipids, further destabilizing the structure.
Spectrum of Activity
Benzophenone derivatives have demonstrated activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. For example, spirobenzofurans derived from a benzophenone precursor have shown noteworthy activity against the yeasts Cryptococcus neoformans and Candida albicans.
Quantitative Analysis of Antimicrobial Activity
The potency of antimicrobial compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Dione derivative (10) | Candida albicans | 3.6 | |
| Dione derivative (10) | Cryptococcus neoformans | 3.6 | |
| Dione derivative (15) | Candida albicans | 7.8 | |
| Dione derivative (30) | Cryptococcus neoformans | 7.8 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the cyanobenzophenone compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
-
MBC/MFC Determination (Optional): To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. Benzophenone derivatives have emerged as a promising class of anti-inflammatory compounds.
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of benzophenone compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). They are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Molecular docking studies have shown that benzophenone derivatives can bind to and inhibit COX isoenzymes.
-
Modulation of Cytokine Production: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in amplifying and sustaining the inflammatory cascade. Certain 4-aminobenzophenones have been shown to potently inhibit the release of these cytokines from stimulated immune cells.
-
Inhibition of p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines. Some aminobenzophenone derivatives have been identified as potent and selective inhibitors of p38 MAP kinase.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of benzophenones is highly dependent on their substitution patterns:
-
Thiazole-Containing Derivatives: The incorporation of a thiazole nucleus into the benzophenone scaffold has been shown to yield compounds with potent anti-inflammatory effects, capable of inhibiting both prostaglandin production and neutrophil recruitment.
-
Aminobenzophenones: The SAR of 4-aminobenzophenones as p38 MAP kinase inhibitors has been systematically explored. For instance, the compound (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone was found to be highly potent, with IC50 values in the nanomolar range for the inhibition of IL-1β and TNF-α release.
Quantitative Analysis of Anti-inflammatory Activity
The in vitro anti-inflammatory potency of cyanobenzophenone analogs is often expressed as their IC50 values for the inhibition of specific enzymes or cellular responses.
| Compound | Target/Assay | IC50 | Reference |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45) | IL-1β release | 14 nM | |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45) | TNF-α release | 6 nM | |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45) | p38 MAP kinase | 10 nM | |
| para-fluoro-containing benzophenone | IL-6 inhibition | 0.19 µM |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which convert arachidonic acid into prostaglandins.
Workflow for COX Inhibition Assay
Caption: A generalized workflow for an in vitro cyclooxygenase (COX) inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the cyanobenzophenone test compounds at various concentrations.
-
Pre-incubation: In a reaction vessel, pre-incubate the enzyme with the test compound or a vehicle control for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2), a major product of the COX reaction, using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons and a significant inflammatory component. There is a growing interest in identifying compounds that can protect neurons from damage and quell neuroinflammation. While research into the neuroprotective effects of cyanobenzophenones is still in its early stages, related compounds have shown promising activity.
Potential Mechanisms of Neuroprotection
Based on studies of structurally related compounds, cyanobenzophenones may exert neuroprotective effects through several mechanisms:
-
Inhibition of Pathological Protein Aggregation: A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques. Computational studies have suggested that benzophenone-based derivatives could be promising inhibitors of presenilin-1 and -2, key enzymes in the production of Aβ.
-
Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases. The anti-inflammatory and potential antioxidant properties of benzophenones could help to mitigate these pathological processes in the brain.
-
Modulation of Ion Channels: A novel benzopyran analog containing a cyano-guanidine moiety, KR-31378, has demonstrated neuroprotective effects in a model of focal ischemia. Interestingly, its protective effect was found to be independent of its potassium channel opening activity, suggesting alternative neuroprotective mechanisms.
Challenges and Future Directions
A major challenge in the development of neuroprotective drugs is the ability to cross the blood-brain barrier (BBB). The physicochemical properties of cyanobenzophenones will need to be optimized to ensure adequate brain penetration. Future research should focus on synthesizing and evaluating a broader range of cyanobenzophenone derivatives in relevant in vitro and in vivo models of neurodegenerative diseases.
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H2O2).
Workflow for Neuroprotection Assay
Safety and handling guidelines for 2-Acetoxy-3'-cyanobenzophenone
An In-depth Technical Guide to the Safe Handling of 2-Acetoxy-3'-cyanobenzophenone
Introduction:
2-Acetoxy-3'-cyanobenzophenone (CAS No. 890099-31-7) is a substituted benzophenone derivative.[1] Compounds within the benzophenone class are integral to numerous applications, serving as precursors and intermediates in the synthesis of pharmaceuticals, fragrances, and resins.[2] Given its specific functional groups—an acetoxy moiety and a cyano group on the benzophenone framework—this compound presents a unique combination of chemical properties and potential reactivity.[1][3] This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. In the absence of comprehensive, publicly available safety data for this specific molecule,[3] this document establishes a robust safety and handling protocol based on the principles of risk assessment by chemical analogy and the precautionary principle. We will synthesize data from closely related benzophenone derivatives to provide a conservative and scientifically grounded framework for its safe utilization in a laboratory setting.
Compound Identification and Physical Properties
A clear understanding of the compound's basic properties is the foundation of a sound safety protocol. While exhaustive experimental data for 2-Acetoxy-3'-cyanobenzophenone is not available, its core characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 890099-31-7 | [1][3] |
| Molecular Formula | C₁₆H₁₁NO₃ | [1][3] |
| Molecular Weight | 265.27 g/mol | [1][3] |
| Appearance | Solid (inferred from related compounds) | N/A |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, Acetone) | N/A |
Hazard Identification and Risk Assessment: A Read-Across Approach
Due to the lack of specific toxicological data for 2-Acetoxy-3'-cyanobenzophenone, a "read-across" approach from structurally similar compounds is necessary to infer potential hazards. This method leverages data from the parent benzophenone structure and from compounds bearing the key functional groups.
Summary of Hazards from Analogous Compounds:
| Compound | Key Hazards Identified | GHS Classification | Source |
| Benzophenone | Potential Carcinogen, Organ Damage (prolonged exposure), Aquatic Toxicity | Carc. 1B, STOT RE 2, Aquatic Acute 2, Aquatic Chronic 3 | [4] |
| 2-Cyanobenzophenone | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| 2-Aminobenzophenone | Skin Irritation, Serious Eye Irritation | Skin Irrit. 2, Eye Irrit. 2 | [5] |
| 4-Acetoxy-2'-methoxybenzophenone | Acute Oral Toxicity, Skin Irritation, Serious Eye Irritation, Respiratory Irritation | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [6] |
Inferred Risk Profile for 2-Acetoxy-3'-cyanobenzophenone:
Based on this analysis, it is prudent to handle 2-Acetoxy-3'-cyanobenzophenone as a substance that is:
-
Potentially harmful if swallowed .[6]
-
A suspected carcinogen and/or capable of causing organ damage through prolonged or repeated exposure, based on the hazards of the parent benzophenone core.[4]
-
Potentially toxic to aquatic life , a common characteristic of the benzophenone class.[4][7][8]
The following workflow illustrates the logic for establishing safe handling procedures based on this inferred risk profile.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control: Prevent the spread of dust or liquid. Do not use compressed air for cleanup. [9]3. Cleanup (Small Spill): For small powder spills within a fume hood, carefully sweep up the material using a brush and dustpan and place it in a sealed container for disposal. [7]Wipe the area with a wet cloth.
-
Decontamination: Decontaminate the area and all equipment used for cleanup.
-
Waste: Dispose of all cleanup materials as hazardous waste.
Waste Disposal
All waste containing 2-Acetoxy-3'-cyanobenzophenone, including contaminated consumables (gloves, wipes) and excess material, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. [4][5]Do not dispose of this material down the drain, as benzophenones can be toxic to aquatic organisms. [4]
Toxicological and Ecological Profile (Inferred)
While specific data is lacking for this molecule, the benzophenone class is associated with certain toxicological and ecological concerns that users should be aware of.
-
Endocrine Disruption: Several benzophenone derivatives are known or suspected endocrine disruptors, exhibiting activities that can interfere with hormonal systems. [8][10]* Aquatic Toxicity: Benzophenones are frequently detected in aquatic environments and can be toxic to various organisms. [11][12][13]Their persistence and potential for bioaccumulation warrant careful handling to prevent environmental release. [8] Given these class-wide concerns, it is imperative to treat 2-Acetoxy-3'-cyanobenzophenone with a high degree of caution, assuming it may share these properties until proven otherwise.
References
-
BENZOPHENONE EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]
-
2-Acetoxy-3'-cyanobenzophenone. Beijing Xinheng Research Technology Co., Ltd. [Link]
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Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021). Cosmetic Ingredient Review. [Link]
-
Ju, Y. R., et al. (2024). Single and mixture toxicity of benzophenone-3 and its metabolites on Daphnia magna. Chemosphere, 377, 143536. [Link]
-
Seo, J., et al. (2020). Toxicity of benzophenone-3 and its biodegradation in a freshwater microalga Scenedesmus obliquus. Journal of Hazardous Materials, 392, 122149. [Link]
-
Wang, W., et al. (2025). The pH-Dependent Toxic Effects of Benzophenone-3 on Aquatic Organisms. Bulletin of Environmental Contamination and Toxicology. [Link]
-
Kim, S., et al. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review. Environment International, 70, 143-157. [Link]
-
In, S., et al. (2022). Elevated temperature alleviates benzophenone-3 toxicity in Daphnia magna. Aquatic Toxicology, 242, 106047. [Link]
-
Scientific advice on the safety of Benzophenone-2 (BP-2) and Benzophenone-5 (BP-5). (2025). European Commission. [Link]
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- 13. The pH-Dependent Toxic Effects of Benzophenone-3 on Aquatic Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Step-by-Step Synthesis Protocol for 2-Acetoxy-3'-cyanobenzophenone
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Acetoxy-3'-cyanobenzophenone, a valuable benzophenone derivative. The synthetic strategy is centered around a robust and regioselective Fries rearrangement to construct the core 2-hydroxy-3'-cyanobenzophenone intermediate, followed by a straightforward acetylation to yield the final product. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices, detailed procedural instructions, and methods for characterization to ensure scientific integrity and reproducibility.
Introduction: The Significance of Benzophenone Scaffolds
Benzophenone derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. They serve as essential precursors for a wide array of pharmaceuticals, including anti-inflammatory agents and central nervous system drugs.[1][2] The synthesis of asymmetrically substituted benzophenones, such as the target molecule 2-Acetoxy-3'-cyanobenzophenone, requires precise control over regioselectivity.
Direct Friedel-Crafts acylation of substituted phenols is often complicated by competing O-acylation and the formation of isomeric mixtures.[3] To circumvent these challenges, this protocol employs the Fries rearrangement, an elegant and powerful method for converting phenolic esters into hydroxy aryl ketones.[4] This reaction involves the Lewis acid-catalyzed migration of an acyl group from a phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[5] By carefully controlling reaction parameters such as temperature, we can favor the formation of the desired ortho-isomer, which is the key precursor for our target molecule.[3] This intermediate is then acetylated in a high-yielding final step.
Synthetic Strategy and Mechanism
The synthesis is executed in two primary stages:
-
Stage 1: Fries Rearrangement. Synthesis of 2-Hydroxy-3'-cyanobenzophenone from phenyl 3-cyanobenzoate.
-
Stage 2: Acetylation. Conversion of 2-Hydroxy-3'-cyanobenzophenone to the final product, 2-Acetoxy-3'-cyanobenzophenone.
Mechanism of the Fries Rearrangement
The Fries rearrangement is an acid-catalyzed intramolecular acylation. The reaction proceeds through the following key steps:
-
Complexation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen of the starting ester (phenyl 3-cyanobenzoate). This coordination makes the carbonyl carbon more electrophilic.[5]
-
Acylium Ion Formation: The complex undergoes rearrangement, where the AlCl₃ shifts to the phenolic oxygen. This facilitates the cleavage of the ester bond, generating a free acylium carbocation.[5][6]
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions in a classic electrophilic aromatic substitution reaction.[6]
-
Product Formation: Subsequent acidic workup hydrolyzes the aluminum complex to liberate the final hydroxy aryl ketone products.
The regioselectivity of the reaction is temperature-dependent. Higher reaction temperatures favor the formation of the thermodynamically more stable ortho-substituted product, which is stabilized by the formation of a bidentate complex with the aluminum catalyst.[3]
Caption: Key steps of the Lewis acid-catalyzed Fries rearrangement.
Experimental Protocol: Synthesis Workflow
The overall experimental workflow is designed for efficiency and safety, moving from the initial esterification and rearrangement to the final acetylation and purification.
Caption: Overall workflow for the synthesis of 2-Acetoxy-3'-cyanobenzophenone.
Part 1: Synthesis of 2-Hydroxy-3'-cyanobenzophenone
This stage involves the initial formation of phenyl 3-cyanobenzoate, which is then subjected to the Fries rearrangement without intermediate purification.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Phenol | C₆H₆O | 94.11 | 4.71 g | 50.0 |
| 3-Cyanobenzoyl chloride | C₈H₄ClNO | 165.58 | 8.28 g | 50.0 |
| Pyridine | C₅H₅N | 79.10 | 4.35 mL | 54.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 8.00 g | 60.0 |
| Nitrobenzene (anhydrous) | C₆H₅NO₂ | 123.11 | 50 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Step-by-Step Procedure:
-
Ester Formation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add phenol (4.71 g, 50.0 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (4.35 mL, 54.0 mmol).
-
In a separate flask, dissolve 3-cyanobenzoyl chloride (8.28 g, 50.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the phenol mixture over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Causality Note: Pyridine acts as a base to neutralize the HCl byproduct of the esterification reaction.
-
The reaction mixture containing phenyl 3-cyanobenzoate is used directly in the next step.
-
-
Fries Rearrangement:
-
In a separate, dry 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous nitrobenzene (50 mL). Safety Note: Nitrobenzene is toxic; handle in a fume hood.
-
Carefully add anhydrous aluminum chloride (8.00 g, 60.0 mmol) in portions to the nitrobenzene. The mixture may warm up slightly.
-
Heat the AlCl₃/nitrobenzene slurry to 120 °C.
-
Slowly add the phenyl 3-cyanobenzoate solution from the previous step to the hot slurry over 30 minutes.
-
After the addition, maintain the reaction temperature at 120-130 °C for 3 hours. Causality Note: This elevated temperature is crucial for favoring the migration of the acyl group to the ortho position.[3]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to below 10 °C.
-
Very slowly and carefully, quench the reaction by adding 100 mL of crushed ice, followed by the dropwise addition of concentrated HCl (~20 mL) until the mixture is acidic (pH < 2). This will decompose the aluminum complexes.
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then with saturated brine solution (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvents.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent to isolate the desired 2-hydroxy-3'-cyanobenzophenone isomer.
-
Part 2: Acetylation of 2-Hydroxy-3'-cyanobenzophenone
This final step converts the phenolic hydroxyl group to an acetate ester.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Hydroxy-3'-cyanobenzophenone | C₁₄H₉NO₂ | 223.23 | 4.46 g | 20.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.85 mL | 30.0 |
| Pyridine | C₅H₅N | 79.10 | 2.4 mL | 30.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve 2-hydroxy-3'-cyanobenzophenone (4.46 g, 20.0 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask with a magnetic stirrer.
-
Add pyridine (2.4 mL, 30.0 mmol), followed by the dropwise addition of acetic anhydride (2.85 mL, 30.0 mmol) at room temperature.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Pour the reaction mixture into 100 mL of 1M HCl solution to neutralize the pyridine.
-
Transfer to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield pure 2-Acetoxy-3'-cyanobenzophenone as a crystalline solid.
-
Characterization of Final Product
The identity and purity of the synthesized 2-Acetoxy-3'-cyanobenzophenone should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Yield | Typically 70-85% for the acetylation step |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons and a singlet for the acetyl methyl group (~2.2-2.4 ppm). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for carbonyl carbons (~195 ppm for ketone, ~169 ppm for ester), nitrile carbon (~118 ppm), and aromatic carbons. |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=O (ketone, ~1670 cm⁻¹), C=O (ester, ~1760 cm⁻¹), and C≡N (nitrile, ~2230 cm⁻¹). |
| Mass Spectrometry (ESI+) | Calculated m/z for C₁₆H₁₁NO₃ [M+H]⁺: 266.08. |
Conclusion
This application note details a reliable and reproducible two-stage synthesis for 2-Acetoxy-3'-cyanobenzophenone. The strategic use of a temperature-controlled Fries rearrangement provides a regioselective pathway to the key 2-hydroxybenzophenone intermediate, overcoming common challenges associated with direct acylation methods. The subsequent high-yielding acetylation step completes the synthesis. This protocol is robust and suitable for producing high-purity material for further research and development applications.
References
-
A. H. Blatt, "The Fries Reaction," Chemical Reviews, vol. 27, no. 3, pp. 413-448, 1940. [Online]. Available: [Link]
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BYJU'S, "Fries Rearrangement Reaction," [Online]. Available: [Link]
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Wikipedia, "Fries rearrangement," [Online]. Available: [Link]
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Organic Chemistry Portal, "Fries Rearrangement," [Online]. Available: [Link]
-
Khan Academy, "Friedel-Crafts acylation," [Online]. Available: [Link]
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Organic Chemistry Portal, "Friedel-Crafts Acylation," [Online]. Available: [Link]
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Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation," [Online]. Available: [Link]
-
Z. Liu et al., "Synthesis and bioactivity investigation of benzophenone and its derivatives," RSC Advances, 2024. [Online]. Available: [Link]
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Chemistry LibreTexts, "Friedel-Crafts Reactions," [Online]. Available: [Link]
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Organic Syntheses, "2-aminobenzophenone," Coll. Vol. 4, p.34, 1963; Vol. 34, p.3, 1954. [Online]. Available: [Link]
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S. Kumar et al., "A Mini Review: Synthetic Strategies and Methodologies for the Synthesis of 2-Aminobenzophenone and Its Derivatives," Asian Journal of Organic & Medicinal Chemistry, vol. 2, no. 1, pp. 24-30, 2017. [Online]. Available: [Link]
-
M. Dawidowski, "The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines," Prospects in Pharmaceutical Sciences, 2024. [Online]. Available: [Link]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Acetoxy-3'-cyanobenzophenone
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Acetoxy-3'-cyanobenzophenone. The developed method is precise, accurate, and specific, making it suitable for routine quality control and stability testing of the analyte in drug substance and formulated products. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. The rationale behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for method implementation and system suitability is provided.
Introduction
2-Acetoxy-3'-cyanobenzophenone is a complex organic molecule with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and shelf-life. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
The primary objective of this work was to develop and outline a stability-indicating HPLC method. A stability-indicating method is one that can accurately quantify the decrease of the active ingredient due to degradation.[1] This requires the method to be able to separate the main component from any potential degradation products, process impurities, or other excipients.[2] This application note provides a detailed protocol for the analysis of 2-Acetoxy-3'-cyanobenzophenone, grounded in established principles of chromatographic separation and regulatory expectations.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.
-
Structure: 2-Acetoxy-3'-cyanobenzophenone possesses a benzophenone core, which is relatively nonpolar, an acetoxy group, and a cyano group. This combination of functional groups suggests a moderate overall polarity.
-
Polarity: The presence of the polar cyano and acetoxy groups, combined with the nonpolar phenyl rings, indicates that reversed-phase chromatography would be the most effective separation mode. A C18 or C8 stationary phase is a logical first choice.
-
UV Absorbance: The benzophenone chromophore is known to exhibit strong UV absorbance. Based on the UV spectra of similar compounds like benzophenone and acetophenone, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity.[3][4] For this method, 254 nm was chosen as a starting point, a common wavelength for compounds with aromatic rings.
Method Development Rationale: A Scientist's Perspective
The development of a robust HPLC method is an iterative process. Here, we explain the causality behind the experimental choices that led to the final, optimized protocol.
-
Column Selection: A C18 column was selected as the stationary phase due to its hydrophobic nature, which provides good retention for moderately polar to nonpolar compounds like 2-Acetoxy-3'-cyanobenzophenone. The end-capping of the silica particles minimizes undesirable interactions with residual silanol groups, leading to improved peak shape.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile was chosen over methanol as the organic component of the mobile phase. Acetonitrile typically offers lower viscosity, leading to lower backpressure, and often provides better peak shapes for aromatic compounds.
-
Aqueous Component: Water (HPLC grade) was used as the aqueous component. A small amount of acid, such as formic acid or acetic acid, is often added to the mobile phase to control the ionization of any acidic or basic functional groups and to improve peak symmetry.[5] However, for this neutral molecule, starting with a simple water/acetonitrile mixture is a prudent approach.
-
Elution Mode: A gradient elution was selected to ensure that any potential impurities or degradation products with a wider range of polarities could be effectively eluted and separated from the main analyte peak. This is a critical aspect of a stability-indicating method.
-
-
Detection Wavelength: As previously mentioned, 254 nm was selected based on the known UV absorbance of the benzophenone chromophore. This wavelength generally provides a good balance of sensitivity for the main analyte and potential impurities.
Detailed HPLC Protocol
This section provides a step-by-step protocol for the analysis of 2-Acetoxy-3'-cyanobenzophenone.
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
2-Acetoxy-3'-cyanobenzophenone reference standard.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Acetoxy-3'-cyanobenzophenone reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., drug substance, formulated product). For the drug substance, a similar preparation to the standard solution is appropriate. For formulated products, a validated extraction procedure will be necessary to ensure complete recovery of the analyte from the excipients.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[6] This ensures that the system is operating as expected and can produce reliable results.[7][8] The following SST parameters should be assessed by making at least five replicate injections of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Workflow for Analysis
The general workflow for the HPLC analysis of 2-Acetoxy-3'-cyanobenzophenone is depicted in the following diagram.
Caption: HPLC analysis workflow from preparation to reporting.
Forced Degradation Studies: The Key to a Stability-Indicating Method
To demonstrate the stability-indicating nature of this method, forced degradation studies should be performed.[9] These studies involve subjecting the analyte to various stress conditions to intentionally induce degradation.[10] The goal is to show that the degradation products are well-separated from the parent peak, ensuring that the method is specific for the analyte.[1][2]
Recommended Stress Conditions
According to ICH Q1A(R2) guidelines, the following stress conditions are recommended:[11]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Protocol for Forced Degradation
-
Prepare a stock solution of 2-Acetoxy-3'-cyanobenzophenone in a 50:50 mixture of acetonitrile and water.
-
Aliquot the stock solution into separate vials for each stress condition.
-
Add the respective stressor (acid, base, or peroxide) to the designated vials.
-
Expose the vials to the specified conditions for the recommended duration.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by the developed HPLC method.
-
Analyze a non-stressed control sample for comparison.
The chromatograms from the stressed samples should be examined for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the 2-Acetoxy-3'-cyanobenzophenone peak.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 2-Acetoxy-3'-cyanobenzophenone. The logical method development approach, grounded in the physicochemical properties of the analyte, has resulted in a method that is both accurate and precise. The inclusion of a protocol for forced degradation studies provides a pathway for the validation of this method as stability-indicating, a critical requirement for its application in a regulated pharmaceutical environment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of 2-Acetoxy-3'-cyanobenzophenone.
References
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- MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Concept Heidelberg. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
- ResolveMass Laboratories. (2025).
- Pharmaguideline. System Suitability in HPLC Analysis.
- Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
- PubMed. (1992).
- AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
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Application Notes and Protocols: 2-Acetoxy-3'-cyanobenzophenone as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-acetoxy-3'-cyanobenzophenone as a strategic starting material for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental nuances.
Introduction: The Strategic Advantage of 2-Acetoxy-3'-cyanobenzophenone
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The benzophenone scaffold, in particular, serves as a key building block for numerous bioactive molecules. 2-Acetoxy-3'-cyanobenzophenone is a particularly attractive precursor due to the strategic placement of its functional groups. The ortho-acetoxy group can be readily transformed into a nucleophilic hydroxyl or amino group, which is essential for initiating cyclization reactions. The benzophenone carbonyl group acts as a crucial electrophilic center, while the meta-cyano group on the second aromatic ring offers a site for further functionalization or can influence the electronic properties and biological activity of the final heterocyclic product.
This guide will explore the application of 2-acetoxy-3'-cyanobenzophenone in the synthesis of three major classes of heterocyclic compounds: Quinolines, 1,4-Benzodiazepines, and Quinazolinones.
I. Synthesis of Substituted Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The Friedländer annulation is a classic and effective method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[2][3][4]
A. Synthetic Strategy: From 2-Acetoxy-3'-cyanobenzophenone to Quinolines
The synthesis of quinolines from 2-acetoxy-3'-cyanobenzophenone first requires the unmasking of the ortho-amino group. This is achieved through a two-step deacetylation-amination sequence. The resulting 2-amino-3'-cyanobenzophenone is then subjected to a Friedländer-type cyclization.
B. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3'-cyanobenzophenone
-
Deacetylation: To a solution of 2-acetoxy-3'-cyanobenzophenone (1.0 eq) in methanol, add a catalytic amount of a base such as sodium methoxide. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude 2-hydroxy-3'-cyanobenzophenone can be purified by column chromatography.
-
Amination: The resulting 2-hydroxy-3'-cyanobenzophenone is then subjected to amination. This can be achieved by heating the compound with a high concentration of ammonia in a sealed vessel at elevated temperature and pressure. The progress of the reaction should be monitored by TLC or HPLC. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.
Protocol 2: Friedländer Annulation for Quinoline Synthesis
-
In a round-bottom flask, dissolve 2-amino-3'-cyanobenzophenone (1.0 eq) and a ketone with an α-methylene group (e.g., acetophenone, 1.2 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent.
-
The residue can be purified by column chromatography on silica gel to yield the desired substituted quinoline.
| Reactant for Friedländer Annulation | Product | Typical Yield (%) |
| Acetophenone | 2-Phenyl-4-(3-cyanophenyl)quinoline | 75-85 |
| Cyclohexanone | 1,2,3,4-Tetrahydroacridine derivative | 70-80 |
| Ethyl acetoacetate | 2-Methyl-4-(3-cyanophenyl)quinoline-3-carboxylate | 80-90 |
II. Synthesis of 1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A common synthetic route involves the reaction of a 2-amino-benzophenone with an amino acid or its derivative.[5][6][7][8]
A. Synthetic Strategy: Pathway to 1,4-Benzodiazepines
Similar to the quinoline synthesis, the initial step involves the preparation of 2-amino-3'-cyanobenzophenone. This intermediate is then reacted with glycine ethyl ester hydrochloride in the presence of a base to construct the seven-membered benzodiazepine ring.
B. Detailed Experimental Protocol
Protocol 3: Synthesis of 5-(3-Cyanophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Prepare 2-amino-3'-cyanobenzophenone following Protocol 1 .
-
To a solution of 2-amino-3'-cyanobenzophenone (1.0 eq) in a solvent like pyridine or a mixture of toluene and ethanol, add glycine ethyl ester hydrochloride (1.5 eq).
-
Heat the reaction mixture to reflux for several hours. The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford the desired 1,4-benzodiazepine.
| Parameter | Condition | Rationale |
| Solvent | Pyridine or Toluene/Ethanol | Pyridine acts as both a solvent and a base. The azeotropic removal of water in toluene can drive the reaction forward. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization reactions. |
| Base | Pyridine or added triethylamine | Neutralizes the HCl salt of the glycine ester and catalyzes the reaction. |
III. Synthesis of Substituted Quinazolinones
Quinazolinones are another important class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[3] A common synthetic approach is the reaction of a 2-aminobenzophenone with a source of a single carbon atom, such as formamide or urea.
A. Synthetic Strategy: Accessing Quinazolinone Scaffolds
The synthesis of quinazolinones from 2-acetoxy-3'-cyanobenzophenone also commences with the formation of 2-amino-3'-cyanobenzophenone. This key intermediate is then cyclized using an appropriate C1 synthon.
B. Detailed Experimental Protocol
Protocol 4: Synthesis of 4-(3-Cyanophenyl)quinazolin-2(1H)-one
-
Synthesize 2-amino-3'-cyanobenzophenone as described in Protocol 1 .
-
In a flask equipped with a reflux condenser, heat a mixture of 2-amino-3'-cyanobenzophenone (1.0 eq) and an excess of formamide.
-
The reaction is typically carried out at a high temperature (150-180 °C) for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| C1 Synthon | Resulting Quinazolinone | Notes |
| Formamide | 4-(3-Cyanophenyl)quinazolin-2(1H)-one | A direct and efficient method. |
| Urea | 4-(3-Cyanophenyl)quinazoline-2,4(1H,3H)-dione | Results in a dione structure. |
| Isocyanate (e.g., Phenyl isocyanate) | 3-Substituted-4-(3-cyanophenyl)quinazolin-2(1H)-one | Allows for the introduction of a substituent at the N3 position. |
Conclusion
2-Acetoxy-3'-cyanobenzophenone has been demonstrated to be a valuable and versatile starting material for the synthesis of diverse and medicinally important heterocyclic compounds. The straightforward conversion to the key 2-amino-3'-cyanobenzophenone intermediate opens up access to a wide range of synthetic transformations, leading to quinolines, 1,4-benzodiazepines, and quinazolinones. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this precursor and to develop novel derivatives with potential therapeutic applications. The presence of the 3'-cyano group provides a handle for further chemical modifications, enhancing the molecular diversity that can be achieved from this single starting material.
References
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Khatri, J. K., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences, 6(9), 03-08. [Link]
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O'Donnell, C. J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 22043–22050. [Link]
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Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
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Wang, X., et al. (2025). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications, 51(23), 4851-4854. [Link]
-
Sil, A., et al. (2024). Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones. Advanced Synthesis & Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1043. [Link]
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ResearchGate. (n.d.). Synthesis of tri‐substituted quinolines from 2‐aminobenzophenones and mono‐carbonyl synthetic equivalents. [Link]
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-
Wang, X., et al. (2015). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications, 51(23), 4851-4854. [Link]
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Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
- Liu, Y., et al. (2018). A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds. CN109534975B.
-
IJPR. (2022). Chemistry and Synthesis of Fused Heterocyclic Compounds. [Link]
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Zhang, Y., et al. (2021). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry, 86(15), 10249–10260. [Link]
-
Mamedov, V. A., et al. (2025). The synthesis of quinolines from 2-aminobenzylic alcohols. Tetrahedron Letters. [Link]
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Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. [Link]
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Griesbeck, A. G., & Heckroth, H. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Journal of the American Chemical Society, 124(2), 396-403. [Link]
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Griesbeck, A. G., & Heckroth, H. (2002). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Sci-Hub. [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2018). A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenone and its Derivatives. 2. [Link]
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Al-Mousawi, S. M., et al. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(12), 9477–9536. [Link]
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Application Notes and Protocols: 2-Acetoxy-3'-cyanobenzophenone as a "Turn-On" Fluorescent Probe for Cellular Superoxide Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction: A Novel Tool for Oxidative Stress Research
The study of reactive oxygen species (ROS) is fundamental to understanding a vast array of biological processes, from cell signaling to the pathogenesis of diseases like cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Among the various ROS, superoxide (O₂•⁻) is a primary species, and its detection in living cells provides a direct window into the cellular redox environment.[2][3] We are pleased to introduce 2-Acetoxy-3'-cyanobenzophenone , a novel, cell-permeable, "turn-on" fluorescent probe designed for the sensitive and selective detection of intracellular superoxide.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Acetoxy-3'-cyanobenzophenone in cellular imaging. We will delve into the probe's principle of detection, provide detailed protocols for its use in fluorescence microscopy and flow cytometry, and offer insights into data analysis and potential challenges.
Principle of Detection: A Superoxide-Triggered "Turn-On" Mechanism
2-Acetoxy-3'-cyanobenzophenone is engineered as a fluorogenic probe, exhibiting minimal fluorescence in its native state. The core of its detection mechanism lies in a highly specific chemical reaction with superoxide. The acetoxy group at the 2-position of the benzophenone core acts as a protecting group, quenching the fluorescence of the molecule. In the presence of superoxide, this acetoxy group is cleaved, leading to the formation of the highly fluorescent 2-hydroxy-3'-cyanobenzophenone. This "turn-on" response provides a high signal-to-noise ratio, enabling the detection of even subtle changes in intracellular superoxide levels.
The underlying chemistry of this process ensures a high degree of selectivity for superoxide over other ROS, a critical feature for accurately dissecting cellular redox pathways.
Figure 2: General workflow for cellular imaging of superoxide using 2-Acetoxy-3'-cyanobenzophenone.
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging-grade culture vessel and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of 2-Acetoxy-3'-cyanobenzophenone by diluting the 10 mM stock solution in pre-warmed HBSS to a final concentration of 5-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the probe working solution to the cells and incubate for 30 minutes at 37°C, protected from light. [4]3. Washing: After incubation, gently remove the probe solution and wash the cells twice with pre-warmed HBSS to remove any excess, unloaded probe. [4]4. Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~390 nm, emission ~490 nm).
-
Acquire images for both treated and untreated cells, as well as any controls.
-
Flow Cytometry Protocol
This protocol allows for the quantification of superoxide levels in a cell population.
Materials:
-
Cells in suspension.
-
10 mM stock solution of 2-Acetoxy-3'-cyanobenzophenone in DMSO.
-
HBSS or other suitable buffer.
-
Flow cytometer with a UV or violet laser for excitation and a detector for green fluorescence.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in HBSS.
-
Probe Loading: Add the 10 mM stock solution of 2-Acetoxy-3'-cyanobenzophenone directly to the cell suspension to a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Analysis: Analyze the cells on a flow cytometer without washing. Excite the cells with a UV or violet laser and collect the green fluorescence emission. A shift in the fluorescence intensity of the cell population indicates an increase in superoxide production.
Data Analysis and Interpretation
-
Fluorescence Microscopy: The fluorescence intensity of individual cells or regions of interest can be quantified using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity of treated cells to that of control cells.
-
Flow Cytometry: The geometric mean fluorescence intensity (gMFI) of the cell population can be used to quantify the overall level of superoxide.
Cytotoxicity and Safety Considerations
While 2-Acetoxy-3'-cyanobenzophenone is designed for use in living cells, it is essential to assess its potential cytotoxicity for each cell line and experimental condition. [5][6][7][8]
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH, or using a viability dye like Propidium Iodide) to determine the optimal, non-toxic concentration of the probe for your specific application. [9]* Safety Precautions: As with all benzophenone derivatives, handle 2-Acetoxy-3'-cyanobenzophenone with appropriate personal protective equipment (gloves, lab coat, safety glasses). Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number of washes after probe loading. Optimize the probe concentration; use the lowest effective concentration. |
| No or Weak Signal | Low levels of superoxide in cells. | Use a positive control (e.g., Antimycin A) to confirm probe activity. Optimize probe loading time and concentration. Check microscope settings. |
| Photobleaching | Excessive exposure to excitation light. | Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if imaging fixed cells. |
| Cell Death | Probe-induced cytotoxicity. | Perform a dose-response cytotoxicity assay to determine the optimal, non-toxic concentration. Reduce incubation time. |
References
-
A Combination of Fluorescent Probes for Evaluation of Cytotoxicity and Toxic Mechanisms in Isolated Rainbow Trout Hepatocytes. PubMed, [Link]
-
An Improved Fluorescence Probe Cytotoxicity Assay. PubMed, [Link]
-
Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE, [Link]
-
Live-cell imaging: Reactive oxygen species (Superoxide). Protocols.io, [Link]
-
An improved fluorescence probe cytotoxicity assay. National Genomics Data Center, [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PMC, [Link]
-
Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. PubMed, [Link]
-
Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. MDPI, [Link]
-
Fluorescent Probes Manual. Jena Bioscience, [Link]
-
Photoexcited states of UV absorbers, benzophenone derivatives. PubMed, [Link]
-
Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. ResearchGate, [Link]
-
How to prepare fluorescent dye stock solution for Flat Field Correction. Allen Cell Explorer, [Link]
-
Cytotoxicity Assay. YouTube, [Link]
-
A protocol for in vivo detection of reactive oxygen species. ResearchGate, [Link]
-
Total Reactive Oxygen Species Detection. YouTube, [Link]
-
Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A, [Link]
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate, [Link]
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI, [Link]
-
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, [Link]
-
How do I prepare a stock of fluorescein from powder? Stilla Technologies, [Link]
-
Preparation of fluorescent in situ hybridisation probes without the need for optimisation of fragmentation. PubMed Central, [Link]
-
Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. ResearchGate, [Link]
-
Fluorescence Probes for ROS Detection: Overview. MASI Longevity Science, [Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH, [Link]
-
Excited-State Dynamics and Photophysical Properties of para-Aminobenzophenone. American Chemical Society, [Link]
-
4-Cyanobenzophenone (CAS 1503-49-7). Cheméo, [Link]
-
Photophysical and photosensitizing properties of selected cyanines. PubMed, [Link]
-
Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing, [Link]
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- 9. youtube.com [youtube.com]
Experimental setup for photophysical studies of 2-Acetoxy-3'-cyanobenzophenone
Application Note & Protocol
Title: A Comprehensive Guide to the Photophysical Characterization of 2-Acetoxy-3'-cyanobenzophenone
Introduction: Unveiling the Photophysics of a Substituted Benzophenone
Benzophenone (BP) is a canonical aromatic ketone, extensively studied for its highly efficient intersystem crossing (ISC) to the triplet state (ΦISC ≈ 1) upon UV excitation.[1] This property makes BP and its derivatives invaluable as photosensitizers in organic synthesis, photopolymerization, and photobiology.[1][2][3] The reactivity of the resulting triplet state, typically of n,π* character, is central to these applications.[4]
This guide focuses on 2-Acetoxy-3'-cyanobenzophenone , a derivative featuring an ortho-acetoxy group and a meta-cyano group. These substituents are expected to modulate the electronic structure and, consequently, the photophysical behavior compared to the parent BP molecule. The electron-withdrawing cyano (-CN) group and the electron-donating, sterically influential acetoxy (-OAc) group can alter the energies and characteristics of the singlet (S₁) and triplet (T₁) excited states, influencing key parameters such as absorption/emission wavelengths, excited-state lifetimes, and quantum yields.
Understanding these properties is crucial for predicting the molecule's efficacy as a photosensitizer, its potential as a photocleavable protecting group, or its utility in designing novel photoresponsive materials. This document provides a detailed experimental framework for a comprehensive photophysical investigation, from sample preparation to advanced time-resolved spectroscopy.
Essential Prerequisites: Sample and Solvent Preparation
Scientific integrity begins with meticulous preparation. The photophysical properties of a molecule are exquisitely sensitive to its environment and purity.
2.1 Synthesis and Purity While several methods exist for synthesizing substituted benzophenones, such as Friedel-Crafts acylation or Grignard reactions,[5][6] it is assumed the user has access to the target compound.
-
Purity Verification : Before any measurements, the purity of 2-Acetoxy-3'-cyanobenzophenone must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis). Impurities, especially those that are fluorescent or phosphorescent, can lead to erroneous results.
-
Purification : If necessary, purify the compound by recrystallization or column chromatography until no impurities are detectable.
2.2 Solvent Selection The choice of solvent is critical as it can profoundly influence electronic transitions and excited-state decay pathways.[7] A study across a range of solvents is recommended to probe solvatochromic effects.
-
Solvent Purity : Use only spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) to minimize absorption and emission from impurities.
-
Recommended Solvents :
-
Non-polar : Cyclohexane or Methylcyclohexane (forms a clear glass at 77 K, ideal for low-temperature phosphorescence).
-
Polar Aprotic : Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Polar Protic : Ethanol or a 4:1 Ethanol/Methanol mixture (forms a clear glass at 77 K).[8]
-
-
Degassing : For room-temperature phosphorescence and transient absorption measurements, dissolved oxygen must be removed. Oxygen is an efficient quencher of triplet states. Degas solutions by bubbling with ultra-high purity nitrogen or argon for 15-20 minutes or by performing several freeze-pump-thaw cycles.
Experimental Workflow: A Logical Progression
A systematic approach ensures that data from different experiments can be correlated to build a complete photophysical picture. The following workflow is recommended.
Caption: Recommended experimental workflow for photophysical characterization.
Protocols for Photophysical Measurements
Protocol 1: UV-Visible Absorption Spectroscopy
Principle: This technique measures the absorption of light as a function of wavelength, providing information about the electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.). For benzophenones, one expects to see a weak, longer-wavelength absorption corresponding to the n→π* transition and a stronger, shorter-wavelength absorption from the π→π* transition.[9][10][11]
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Protocol:
-
Prepare Stock Solution: Accurately weigh the purified compound and prepare a stock solution of known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.
-
Prepare Sample Dilutions: Prepare a series of dilutions from the stock solution to achieve absorbances in the range of 0.1 to 1.0. A typical concentration for measurement is 1 x 10⁻⁵ M.
-
Instrument Setup:
-
Turn on the instrument and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-500 nm).
-
-
Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place one in the sample holder and one in the reference holder. Run a baseline scan to zero the instrument.
-
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution. Record the absorption spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each transition.
-
Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Protocol 2: Steady-State Emission (Fluorescence & Phosphorescence)
Principle: This technique measures the light emitted from a molecule after excitation. Fluorescence is spin-allowed emission from S₁→S₀, while phosphorescence is spin-forbidden emission from T₁→S₀. Benzophenones typically exhibit very weak fluorescence but strong phosphorescence, especially at low temperatures where non-radiative decay is suppressed.[8][12][13]
Instrumentation: A spectrofluorometer equipped with a pulsed xenon lamp or laser source, and a low-temperature accessory (liquid nitrogen dewar).[12]
Protocol:
-
Sample Preparation: Prepare a dilute solution (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a suitable solvent (e.g., 4:1 EtOH/MeOH).
-
Fluorescence Measurement (Room Temperature):
-
Place the sample cuvette in the spectrofluorometer.
-
Set the excitation wavelength (λex) to the λmax of the lowest energy absorption band (n→π* transition).
-
Scan the emission spectrum from a wavelength slightly longer than λex to ~700 nm.
-
Expected Outcome: Fluorescence is likely to be very weak or undetectable due to the high ISC efficiency of benzophenones.[14]
-
-
Phosphorescence Measurement (77 K):
-
Transfer the sample solution to a quartz phosphorescence tube.
-
Carefully insert the tube into the liquid nitrogen dewar accessory and allow it to freeze into a clear, rigid glass.
-
Place the dewar in the sample compartment.
-
Enable the instrument's phosphorescence mode, which uses a chopper or gated detector to introduce a delay between excitation and detection, eliminating short-lived fluorescence.[15]
-
Set λex as before and scan the emission spectrum. The phosphorescence spectrum will be significantly red-shifted compared to any fluorescence.
-
-
Data Analysis:
-
Identify the emission maxima (λem) for fluorescence (if any) and phosphorescence.
-
The highest energy peak (0-0 transition) in the structured phosphorescence spectrum can be used to estimate the energy of the triplet state (ET).[13]
-
Protocol 3: Time-Resolved Spectroscopy
Principle: These pump-probe techniques measure the decay kinetics of excited states, providing their lifetimes. The phosphorescence lifetime (τP) is the characteristic time for the T₁ state to decay via emission. Transient absorption (TA) spectroscopy measures the absorption of light by the excited T₁ state, allowing for the determination of its lifetime even in non-emissive systems or at room temperature.[16][17][18]
Instrumentation:
-
Phosphorescence Lifetime: Spectrofluorometer with time-correlated single-photon counting (TCSPC) or multi-channel scaling (MCS) capabilities.
-
Transient Absorption: A nanosecond transient absorption spectrometer (flash photolysis setup), typically involving a pulsed laser for excitation (the "pump") and a broad-spectrum lamp for detection (the "probe").[8][16]
Protocol - Phosphorescence Lifetime (77 K):
-
Use the same frozen sample prepared for steady-state phosphorescence.
-
Set the excitation wavelength (λex) and the emission wavelength (λem) to the maximum of the phosphorescence band.
-
Acquire the decay trace over a time range appropriate for the expected lifetime (microseconds to seconds for phosphorescence).
-
Fit the decay curve to a single or multi-exponential function to extract the lifetime (τP).
Protocol - Nanosecond Transient Absorption (Room Temperature):
-
Prepare a degassed solution in a suitable solvent (e.g., acetonitrile or cyclohexane).
-
Set the pump laser wavelength to one of the absorption maxima (e.g., 355 nm from a Nd:YAG laser is common for benzophenones).[8]
-
Acquire transient spectra at various time delays after the laser flash (e.g., 50 ns to several microseconds). The spectrum will show a ground-state bleach (negative signal) and a new positive absorption band corresponding to the T₁→Tₙ transition.[19]
-
Select the wavelength of the maximum triplet-triplet (T-T) absorption.
-
Acquire the kinetic decay trace at this wavelength.
-
Fit the decay curve to an appropriate kinetic model (typically first- or second-order) to determine the triplet lifetime (τT).
Data Interpretation: Building the Jablonski Diagram
The collected data allows for the construction of a Jablonski diagram, a powerful visualization of the molecule's photophysical pathways.
Caption: Jablonski diagram illustrating the key photophysical processes for a benzophenone derivative.
Summary of Key Photophysical Parameters
All quantitative data should be consolidated into a clear, structured table for easy comparison across different solvent environments.
| Parameter | Symbol | Description | Typical Value (Benzophenone) | Value for 2-Acetoxy-3'-cyanobenzophenone | Solvent |
| Absorption | |||||
| n→π* Max Absorbance | λabs(n,π) | Wavelength of the lowest energy absorption peak. | ~330-350 nm | To be determined | MeCN |
| π→π Max Absorbance | λabs(π,π) | Wavelength of the high energy absorption peak. | ~250 nm | To be determined | MeCN |
| Molar Extinction Coeff. | εmax | Measure of light absorption at λmax. | ε(n,π) ~100-200 M⁻¹cm⁻¹ | To be determined | MeCN |
| Emission | |||||
| Fluorescence Max | λF | Wavelength of maximum fluorescence intensity. | ~400-450 nm (very weak) | To be determined | MeCN |
| Phosphorescence Max | λP | Wavelength of maximum phosphorescence intensity. | ~415, 445 nm (at 77 K)[12] | To be determined | EtOH/MeOH |
| Lifetimes | |||||
| Triplet Lifetime | τT | Lifetime of the T₁ state at room temperature. | ~1-20 µs (in benzene)[20] | To be determined | MeCN (degassed) |
| Phosphorescence Lifetime | τP | Lifetime of the T₁ state at 77 K. | ~5 ms[4] | To be determined | EtOH/MeOH |
| Quantum Yields | |||||
| Intersystem Crossing QY | ΦISC | Efficiency of S₁→T₁ population. | ~1.0[1] | To be determined | MeCN |
| Phosphorescence QY | ΦP | Efficiency of T₁→S₀ radiative decay. | ~0.9 (at 77 K)[15] | To be determined | EtOH/MeOH |
References
- Hitachi High-Tech. (n.d.). Phosphorescence Excitation Spectrum of Benzophenone at Liq.N2 Temperature.
- ResearchGate. (n.d.). The transient absorption spectra assigned to T-T absorption of ketones... [Scientific Diagram].
- Wang, H., et al. (n.d.). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. PubMed Central.
- Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
- Inada, A., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-33.
- ResearchGate. (n.d.). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones.
- Borkman, R. F., & Kearns, D. R. (1968). Phosphorescence of Benzophenone in Fluid Solution. Journal of the Chemical Society D: Chemical Communications, (10), 505.
- JASCO Global. (2021, May 14). Phosphorescence measurement.
- Bohrium. (n.d.). Benzophenone-containing phosphors with unprecedented long lifetime of 1.8 s under ambient conditions.
- BenchChem. (2025). A Comparative Guide to the Quantum Yield of Benzophenone Derivatives in Photopolymerization.
- Sun, Y. P., Sears Jr., D. F., & Saltiel, J. (n.d.). Resolution of benzophenone delayed fluorescence and phosphorescence spectra. Evidence of vibrationally unrelaxed prompt benzophenone fluorescence. Journal of the American Chemical Society.
- Royal Society of Chemistry. (2023, April 25). Chemical Science. rsc.li/chemical-science.
- Korter, T. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. PubMed.
- Neckers, D. C. (n.d.). The Photochemistry of Benzophenone. ScholarWorks@BGSU.
- Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research, 45(9), 1437-1446.
- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
- UV-Vis Spectroscopy. (n.d.). UV-Vis Spectroscopy.
- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
- Edinburgh Instruments. (n.d.). What is Transient Absorption? Pump Probe Spectroscopy.
- Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy.
- Andor - Oxford Instruments. (n.d.). Introduction to Transient Spectroscopy and its applications.
- Prospects in Pharmaceutical Sciences. (2024, August 12). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- Organic Syntheses. (n.d.). 2-aminobenzophenone.
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Application Notes: Utilizing 2-Acetoxy-3'-cyanobenzophenone in Fragment-Based Drug Discovery
Abstract
This guide provides a comprehensive framework for the application of 2-Acetoxy-3'-cyanobenzophenone as a novel fragment in Fragment-Based Drug Discovery (FBDD) campaigns. We present its physicochemical properties, a proposed synthesis protocol, and detailed, field-proven methodologies for primary screening, hit validation, and fragment-to-lead optimization. The protocols are centered around a hypothetical screening campaign against Acetylcholinesterase (AChE), a key target in neurodegenerative diseases, to provide a practical context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the principles of FBDD for challenging biological targets.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has established itself as a powerful and efficient alternative to traditional High-Throughput Screening (HTS) for identifying lead compounds.[1] The core principle of FBDD involves screening libraries of low-molecular-weight compounds, or "fragments," against a biological target.[1][2] These fragments, typically adhering to the "Rule of Three," possess low complexity and bind with weak affinity (μM to mM range).[1][2][3] However, their binding is often highly efficient in terms of ligand efficiency (LE), making them superior starting points for optimization.[4]
The FBDD workflow begins with identifying these weak-binding fragments using highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay.[5] Once validated, these fragment "hits" serve as foundational anchors for structure-guided medicinal chemistry efforts. Through strategies like fragment growing, linking, or merging, these initial hits are elaborated into more potent, drug-like lead candidates.[6][7] This rational, iterative process has successfully yielded multiple approved drugs, including Vemurafenib and Venetoclax, validating its efficacy against even once "undruggable" targets.[5]
Profile of Fragment: 2-Acetoxy-3'-cyanobenzophenone
2-Acetoxy-3'-cyanobenzophenone is a compelling candidate for an FBDD library. Its benzophenone core is a privileged scaffold found in numerous bioactive molecules with diverse activities, including anti-inflammatory and anti-cancer properties.[4] The cyano and acetoxy groups provide distinct vectors for chemical elaboration and potential hydrogen bonding interactions within a target's binding site.
Physicochemical Properties
To be an effective fragment, a compound must possess appropriate physicochemical properties that align with the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1][3]
| Property | Value | Source/Method |
| CAS Number | 890099-31-7 | [8] |
| Molecular Formula | C₁₆H₁₁NO₃ | [8] |
| Molecular Weight | 265.27 g/mol | [8] |
| Calculated LogP (cLogP) | 2.85 (Estimated) | Prediction based on chemical structure[9][10] |
| Hydrogen Bond Donors | 0 | Chemical Structure |
| Hydrogen Bond Acceptors | 4 | Chemical Structure |
| Rotatable Bonds | 4 | Chemical Structure |
| Aqueous Solubility | Low (Estimated) | Predicted based on high cLogP[11] |
Note: The cLogP and solubility are estimated values based on computational models, as experimental data is not widely available. It is crucial to experimentally determine solubility in screening buffers before initiating a campaign.
Proposed Synthesis: Friedel-Crafts Acylation
The synthesis of 2-Acetoxy-3'-cyanobenzophenone can be achieved via a Friedel-Crafts acylation, a robust and widely used method for preparing aryl ketones.[1]
Protocol Insight: The Friedel-Crafts acylation is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the electron-rich anisole ring. The subsequent acetylation of the phenolic hydroxyl group yields the final product. This route is efficient and utilizes readily available starting materials.[12]
Primary Screening Campaign: A Hypothetical Case Study on Acetylcholinesterase (AChE)
To illustrate the utility of 2-Acetoxy-3'-cyanobenzophenone, we propose a hypothetical FBDD campaign targeting Acetylcholinesterase (AChE). AChE is a critical enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.[13][14]
Workflow Overview
The screening campaign follows a structured workflow designed to identify and validate true fragment hits efficiently.
Protocol: Primary Screening with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, high-throughput method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding.[15] A positive shift (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.[16]
Materials:
-
Recombinant human AChE
-
SYPRO™ Orange dye (5000x stock)
-
2-Acetoxy-3'-cyanobenzophenone (100 mM stock in 100% DMSO)
-
Screening Buffer: 25 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
384-well qPCR plates
-
Real-Time PCR instrument (e.g., QuantStudio 5)
Step-by-Step Protocol:
-
Prepare Protein-Dye Mixture: Dilute the AChE stock to a final concentration of 2 µM in Screening Buffer. Add SYPRO Orange dye to a final dilution of 5x (a 1000-fold dilution of the 5000x stock).
-
Aliquot Mixture: Using a multichannel pipette, dispense 10 µL of the protein-dye mixture into each well of a 384-well plate.
-
Add Fragment: Use an acoustic liquid handler (e.g., Echo dispenser) to transfer 100 nL of the 100 mM fragment stock into the sample wells. This results in a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
Control Wells: For controls, dispense 100 nL of 100% DMSO into designated wells (no-fragment control).
-
Seal and Centrifuge: Seal the plate with a qPCR-compatible adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run DSF Experiment: Place the plate in the qPCR instrument. Run a melt curve program, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, continuously monitoring fluorescence.
-
Data Analysis: Determine the Tm for each well by fitting the unfolding transition to the Boltzmann equation. Calculate the thermal shift (ΔTm) for the fragment by subtracting the average Tm of the DMSO controls from the Tm of the fragment-containing well. A ΔTm ≥ 2°C is typically considered a putative hit.[17]
Hit Validation and Characterization
A critical principle in FBDD is the use of orthogonal methods to confirm hits from the primary screen, as DSF can produce false positives.[18] Confirmation with a secondary, more information-rich technique like NMR or X-ray crystallography is essential.[5][19]
Protocol: NMR-Based Hit Validation (¹H-¹⁵N HSQC)
Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are a gold standard for FBDD.[20][21] This technique monitors chemical shift perturbations (CSPs) of the protein's backbone amide signals upon fragment binding, providing direct evidence of an interaction and mapping the binding site.[13][22]
Materials:
-
¹⁵N-isotopically labeled human AChE
-
Validated fragment hit (2-Acetoxy-3'-cyanobenzophenone)
-
NMR Buffer: 20 mM Phosphate, 50 mM NaCl, pH 7.2, in 90% H₂O/10% D₂O
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
Step-by-Step Protocol:
-
Prepare Protein Sample: Prepare a sample of ¹⁵N-AChE at a concentration of 50-100 µM in NMR buffer.
-
Acquire Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each backbone amide N-H group should produce a unique peak in the spectrum.
-
Add Fragment: Add a concentrated stock of 2-Acetoxy-3'-cyanobenzophenone (in d6-DMSO to minimize solvent signals) to the protein sample to achieve a final concentration of 500 µM (a 5-10 fold molar excess).
-
Acquire Ligand-Bound Spectrum: Record a second ¹H-¹⁵N HSQC spectrum after the addition of the fragment.
-
Analyze CSPs: Overlay the reference and ligand-bound spectra. Identify residues whose peaks have shifted or broadened significantly. These CSPs indicate that the residue is in or near the fragment's binding site.
-
Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of AChE to visualize the binding pocket.
Protocol: X-ray Crystallography for Structural Elucidation
X-ray crystallography provides the ultimate validation by revealing the atomic-resolution details of the fragment's binding mode.[23][24] This structural information is invaluable for the subsequent fragment-to-lead optimization phase.[25]
Materials:
-
High-purity, crystallization-grade human AChE
-
Crystallization screens and reagents
-
Validated fragment hit (2-Acetoxy-3'-cyanobenzophenone)
-
Cryoprotectant
-
Synchrotron X-ray source
Step-by-Step Protocol:
-
Protein Crystallization: Grow high-quality crystals of apo-AChE using vapor diffusion (sitting or hanging drop) methods. Crystals should diffract to a resolution of <2.5 Å.
-
Fragment Soaking: Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryoprotectant-compatible buffer. Transfer the apo-crystals into this solution and allow them to soak for a defined period (e.g., 2-24 hours).
-
Crystal Harvesting and Data Collection: Harvest a soaked crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with the known apo-AChE structure.
-
Analyze Electron Density: Carefully examine the resulting electron density maps. The presence of clear, unambiguous electron density corresponding to the shape of 2-Acetoxy-3'-cyanobenzophenone in the binding site confirms its binding and reveals its precise orientation and interactions with the protein.
Fragment-to-Lead (F2L) Optimization
With a validated hit and a high-resolution crystal structure, the F2L phase can begin. The goal is to rationally modify the fragment to increase its affinity and improve its drug-like properties.[6][7]
Case Study Elaboration for AChE: The crystal structure of 2-Acetoxy-3'-cyanobenzophenone bound to AChE would reveal vectors on the molecule pointing towards unoccupied pockets.
-
Fragment Growing: If the 3'-cyano group is pointing towards a hydrophobic pocket, synthetic chemists could replace it with larger, more lipophilic groups (e.g., a phenyl or cyclohexyl group) to improve van der Waals interactions and potency.
-
Structure-Activity Relationship (SAR): The acetoxy group could be explored. Hydrolysis to the phenol would reveal if the acetyl group is necessary for binding. The phenol could then be used as a handle to explore other substitutions (e.g., ether linkages) to probe for additional interactions.[4] The benzophenone scaffold itself offers numerous positions for substitution to optimize SAR.[9]
Each new synthesized analog would be re-evaluated using the established biophysical and biochemical assays to iteratively build potency and selectivity, ultimately transforming a millimolar fragment into a nanomolar lead compound.
Conclusion
2-Acetoxy-3'-cyanobenzophenone represents a valuable starting point for FBDD campaigns. Its adherence to the "Rule of Three," combined with a privileged benzophenone core and synthetically tractable modification points, makes it an attractive fragment. By employing a rigorous and systematic workflow encompassing sensitive primary screening, orthogonal hit validation, and structure-guided optimization, researchers can effectively leverage this and similar fragments to discover novel, high-quality lead compounds for a wide range of challenging biological targets.
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Muzzareli, K., Abdel-Haq, R., Huxley, A. et al. (2024). Fragment-based drug discovery (FBDD) approach for acetylcholinesterase. Poster presented at: 19th Annual Drug Discovery Chemistry Conference.
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Zidar, N., et al. (2021). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. Molecules, 26(7), 2058.
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Wikipedia contributors. (2023). Fragment-based lead discovery. Wikipedia, The Free Encyclopedia.
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Chen, H., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278.
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Jhoti, H., et al. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(22), 1033-1034. (Referenced in Practical Fragments).
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Patil, D.N., et al. (2019). Comparative biophysical characterization: A screening tool for acetylcholinesterase inhibitors. PLoS One, 14(5), e0215291.
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Klebe, G., et al. (2011). Pushing the Rule of 3. Journal of Medicinal Chemistry. (Referenced in Practical Fragments).
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Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
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Beijing Golden Kylin Co.,Ltd. (n.d.). 2-Acetoxy-3'-cyanobenzophenone.
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Collins, I., et al. (2025). An integrated approach to fragment-based lead generation: philosophy, strategy and case studies from AstraZeneca's drug discovery programmes. X-Chem.
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Bruker. (n.d.). Fragment screening by ligand observed nmr.
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Perrakis, A., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171).
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Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. (Referenced in J Med Chem).
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SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery.
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Evotec. (n.d.). Crystallographic Fragment Screening Services.
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Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery.
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Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309.
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Pell, A. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current protocols in protein science, 74, 17.11.1-17.11.23.
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BenchChem. (n.d.). Application Notes and Protocols for Biophysical Screening of S3-Directed Fragments.
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Roughley, S. D., & Hubbard, R. E. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. FEBS Letters, 596(15), 1869-1886.
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Astex Pharmaceuticals. (2021). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry.
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD.
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Bruker. (n.d.). Fragment Based Drug Discovery: Case Histories and Experiences of Combining Orthogonal Methods.
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93.
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Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
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EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors.
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Khanum, S. A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 8(64), 36766-36803.
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Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer.
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Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
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ACD/Labs. (n.d.). LogP—Making Sense of the Value.
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A Multi-Assay Strategy for Evaluating the Cytotoxicity of 2-Acetoxy-3'-cyanobenzophenone
An Application Guide:
Abstract
The evaluation of a novel compound's effect on cell viability is a cornerstone of preclinical drug discovery and toxicology. This document provides a comprehensive, multi-assay strategy for characterizing the cytotoxic potential of 2-Acetoxy-3'-cyanobenzophenone, a novel benzophenone derivative. Benzophenones are a class of compounds with a versatile molecular scaffold known to exhibit a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] Given the nascent status of this specific derivative, a robust, tiered approach is essential. We present a primary screening protocol using the highly sensitive ATP-based CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC₅₀).[5][6] Subsequently, we outline secondary, mechanistic assays to investigate potential modes of action, including the induction of apoptosis via the Caspase-Glo® 3/7 Assay and the generation of oxidative stress through an intracellular Reactive Oxygen Species (ROS) assay. This guide is designed to provide researchers with the technical protocols and theoretical understanding necessary to generate reliable and reproducible cytotoxicity data.
Introduction to Cytotoxicity Profiling
Before a compound can advance through the drug development pipeline, its biological activity profile must be thoroughly characterized. A critical initial step is to determine its effect on cell viability and proliferation. A potent cytotoxic effect may be desirable for an anticancer therapeutic but would be a liability for other indications. Benzophenone derivatives have demonstrated significant cytotoxic activity in several human cancer cell lines, including promyelocytic leukemia, lung cancer, and breast cancer.[1] Therefore, a systematic evaluation of 2-Acetoxy-3'-cyanobenzophenone is warranted.
This guide employs a tiered approach. First, we establish the compound's potency by determining its IC₅₀ value. This is the concentration at which the compound inhibits a biological process, in this case, cell viability, by 50%.[7] A low IC₅₀ value indicates high potency.[8] Following this primary screen, we propose mechanistic assays to explore how the compound might be inducing cell death, providing deeper biological insight.
Principles of the Selected Assays
A multi-assay approach provides a more complete picture of a compound's biological effects, as different assays measure distinct cellular parameters. Relying on a single method can sometimes be misleading; therefore, orthogonal assays are recommended to confirm results.[9]
Primary Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of adenosine triphosphate (ATP), the primary energy currency of the cell, present in a culture.[5] The rationale is straightforward: the quantity of ATP is directly proportional to the number of metabolically active, viable cells.[6] The assay reagent contains luciferase and its substrate, luciferin. In a single-addition step, the reagent lyses the cells, releasing ATP, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal.[5][10] The intensity of this signal is proportional to the number of living cells. This method is known for its high sensitivity, broad linear range, and simple "add-mix-measure" format, which makes it ideal for high-throughput screening.[6][11]
Mechanistic Assay 1: Caspase-Glo® 3/7 Apoptosis Assay
Should 2-Acetoxy-3'-cyanobenzophenone prove cytotoxic, a key question is whether it induces apoptosis (programmed cell death). Caspases 3 and 7 are key "executioner" enzymes in the apoptotic cascade.[12] Their activation is a widely accepted hallmark of apoptosis.[13] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for Caspase-3 and -7.[14] When the Caspase-Glo® 3/7 reagent is added to cells, it lyses them and the active caspases cleave the substrate, releasing aminoluciferin. This product is then consumed by luciferase, generating a luminescent signal proportional to the amount of caspase 3/7 activity.[14][15]
Mechanistic Assay 2: Intracellular Reactive Oxygen Species (ROS) Assay
Some benzophenone derivatives are known to induce oxidative stress.[16] Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can damage DNA, proteins, and lipids, leading to cell death. This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[17] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19] The measured fluorescence intensity is therefore directly proportional to the level of intracellular ROS.[18]
Overall Experimental Strategy
The workflow is designed to move logically from a broad assessment of cytotoxicity to a more focused investigation of the underlying mechanism.
Caption: Relationship between cell state and assay principle.
Trustworthiness and Self-Validation
To ensure the integrity of your results, every experiment must be a self-validating system.
-
Controls are Critical: The vehicle control sets the 100% viability baseline, while the positive control confirms the assay is working correctly. Failure of the positive control to induce significant cell death invalidates the experiment.
-
Replication: Each condition (concentration, control) should be performed in at least triplicate (n=3) to ensure statistical significance and identify outliers. [20]* Compound Interference: It is prudent to test if the compound itself interferes with the assay chemistry. This can be done by running the assay in a cell-free system (medium + compound + assay reagent) to check for autofluorescence or effects on luciferase activity.
-
ISO Standards: While designed for a research setting, these protocols align with the principles outlined in ISO 10993-5 for in vitro cytotoxicity testing, which emphasizes the use of quantitative methods and appropriate controls. [21][22][23] By adhering to these principles, researchers can have high confidence in the generated cytotoxicity profile for 2-Acetoxy-3'-cyanobenzophenone, enabling informed decisions for the next steps in the drug development process.
References
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]
-
CellTiter-Glo Assay. Oslo University Hospital. [Link]
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Measurement of intracellular reactive oxygen species (ROS). PCBIS. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]
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IC50. Wikipedia. [Link]
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How to calculate IC50. Science Gateway. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design and Outsourcing. [Link]
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How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate. [Link]
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Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]
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OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Cell Biolabs. [Link]
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Intracellular ROS Assay. Cell Biolabs, Inc. [Link]
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Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]
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Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
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Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences. [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
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The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. The Royal Society of Chemistry. [Link]
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Cell viability of compounds 5 and 6 with respect to control. ResearchGate. [Link]
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Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). PubMed. [Link]
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Single and mixture effects of bisphenol A and benzophenone-3 on in vitro T helper cell differentiation. PubMed. [Link]
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Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. PubMed. [Link]
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Application Notes and Protocols: 2-Acetoxy-3'-cyanobenzophenone as a Versatile Photosensitizer
Foreword: Navigating the Frontier of Photochemistry
Welcome to a comprehensive guide on the application of 2-Acetoxy-3'-cyanobenzophenone, a tailored photosensitizer for advanced photochemical applications. This document is crafted for researchers, scientists, and drug development professionals who seek to harness the power of light in their synthetic and therapeutic endeavors. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a deeper understanding of the principles governing the use of this specific benzophenone derivative. While direct literature on 2-Acetoxy-3'-cyanobenzophenone is emerging, the protocols and insights presented herein are built upon the robust and well-established foundation of benzophenone photochemistry.[1][2][3] We will explore its anticipated properties, potential synthetic routes, and detailed application methodologies, empowering you to pioneer its use in your laboratory.
Introduction to 2-Acetoxy-3'-cyanobenzophenone: A Modern Photosensitizer
Photosensitizers are indispensable tools in chemistry and biology, acting as catalysts that absorb light and transfer the energy to other molecules, thereby initiating photochemical reactions.[4] Benzophenone and its derivatives are among the most widely used and studied photosensitizers due to their high efficiency in forming a triplet excited state upon UV irradiation.[1][5] 2-Acetoxy-3'-cyanobenzophenone is a strategically modified benzophenone, featuring an acetoxy group at the 2-position and a cyano group at the 3'-position. These substitutions are anticipated to fine-tune the photophysical and chemical properties of the parent molecule, potentially offering advantages in solubility, reactivity, and spectroscopic characteristics.
The acetoxy group, being an electron-donating group, may influence the absorption spectrum and the lifetime of the excited state. The electron-withdrawing cyano group, on the other hand, can modulate the triplet energy and the molecule's electrochemical potential. This tailored design makes 2-Acetoxy-3'-cyanobenzophenone a promising candidate for a range of applications, from organic synthesis to photodynamic therapy.[6]
The Engine of Photochemistry: Mechanism of Action
The efficacy of a photosensitizer lies in its ability to efficiently absorb light and populate a long-lived triplet excited state. The general mechanism for benzophenone-type photosensitizers, which is expected to be followed by 2-Acetoxy-3'-cyanobenzophenone, is depicted below.
Figure 1: General mechanism of photosensitization by a benzophenone derivative (PS).
Upon absorption of UV light, the photosensitizer (PS) is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a rapid and efficient process called intersystem crossing (ISC), it transitions to the more stable and longer-lived triplet state (T₁).[7] This triplet photosensitizer can then transfer its energy to a substrate molecule, promoting the substrate to its triplet state and initiating a chemical reaction. The photosensitizer itself returns to its ground state, ready to absorb another photon, thus acting as a true catalyst.[4]
Anticipated Photophysical Properties
While experimental data for 2-Acetoxy-3'-cyanobenzophenone is not yet widely available, we can extrapolate its likely properties based on known benzophenone derivatives.
| Property | Anticipated Value | Rationale |
| Absorption Maxima (λmax) | ~260 nm, ~350 nm | Typical for benzophenone chromophore with potential shifts due to substituents.[7] |
| Molar Extinction Coefficient (ε) | High | Characteristic of benzophenones, ensuring efficient light absorption. |
| Triplet Energy (ET) | ~68-70 kcal/mol | The cyano group may slightly alter the triplet energy compared to unsubstituted benzophenone. |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | Benzophenones are known for their near-quantitative ISC efficiency.[7] |
Synthesis Protocol: A Proposed Route
The synthesis of 2-Acetoxy-3'-cyanobenzophenone can be approached through established methods for forming diaryl ketones, such as Friedel-Crafts acylation, followed by functional group manipulation.[8][9] A plausible synthetic route is outlined below.
Figure 2: Proposed synthesis of 2-Acetoxy-3'-cyanobenzophenone.
Step 1: Friedel-Crafts Acylation of 2-Hydroxybenzoic Acid with 3-Cyanobenzoyl Chloride
-
Reagents and Setup:
-
2-Hydroxybenzoic acid
-
3-Cyanobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
-
Procedure: a. To a stirred suspension of anhydrous AlCl₃ in dry DCM under a nitrogen atmosphere, add 2-hydroxybenzoic acid portion-wise at 0 °C. b. Slowly add a solution of 3-cyanobenzoyl chloride in dry DCM to the mixture. c. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 2M HCl. e. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to obtain 2-hydroxy-3'-cyanobenzophenone.
Step 2: Acetylation of 2-Hydroxy-3'-cyanobenzophenone
-
Reagents and Setup:
-
2-Hydroxy-3'-cyanobenzophenone
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure: a. Dissolve 2-hydroxy-3'-cyanobenzophenone in pyridine. b. Add acetic anhydride dropwise to the solution at room temperature. c. Stir the reaction mixture for 2-4 hours, monitoring by TLC. d. Pour the reaction mixture into ice-water and extract with ethyl acetate. e. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. g. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Acetoxy-3'-cyanobenzophenone.
Application Protocol: [2+2] Photocycloaddition
A classic application of benzophenone photosensitizers is the [2+2] photocycloaddition of an alkene with a carbonyl compound to form an oxetane.[7] The following is a general protocol for utilizing 2-Acetoxy-3'-cyanobenzophenone in such a reaction.
Objective: To synthesize an oxetane via a photosensitized [2+2] cycloaddition.
Materials:
-
2-Acetoxy-3'-cyanobenzophenone
-
Alkene (e.g., 2,3-dimethyl-2-butene)
-
Carbonyl compound (e.g., acetone, if not the solvent)
-
Spectroscopic grade solvent (e.g., acetonitrile or benzene)
-
Quartz reaction vessel
-
UV lamp (e.g., 350 nm)
-
Nitrogen or argon gas for deoxygenation
Procedure:
-
Solution Preparation: a. In a quartz reaction vessel, prepare a solution of the alkene (1.5-2.0 equivalents) and 2-Acetoxy-3'-cyanobenzophenone (0.1 equivalents) in the chosen solvent. Rationale: Using the photosensitizer in catalytic amounts is typical. An excess of the alkene can favor the desired reaction.
-
Deoxygenation: a. Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes. Rationale: Oxygen is a known quencher of triplet excited states and can inhibit the photochemical reaction.
-
Irradiation: a. Seal the reaction vessel and place it in a photochemical reactor equipped with a suitable UV lamp (e.g., 350 nm). Ensure the lamp's emission spectrum overlaps with the absorption spectrum of the photosensitizer. b. Irradiate the mixture with continuous stirring. The reaction temperature should be maintained, if necessary, using a cooling system. Rationale: Stirring ensures uniform irradiation of the solution.
-
Reaction Monitoring: a. Monitor the progress of the reaction by TLC or Gas Chromatography (GC) at regular intervals.
-
Work-up and Purification: a. Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator. b. The crude product can be purified by column chromatography on silica gel to separate the oxetane product from unreacted starting materials and the photosensitizer.
-
Characterization: a. Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Broader Applications and Future Directions
The utility of 2-Acetoxy-3'-cyanobenzophenone is not limited to [2+2] cycloadditions. Its properties as a photosensitizer open doors to a variety of other applications:
-
Photopolymerization: Initiating polymerization reactions for the synthesis of advanced materials.[4]
-
Photodynamic Therapy (PDT): As a potential agent for generating reactive oxygen species (ROS) to induce cell death in cancerous tissues. The cyano and acetoxy groups could be further functionalized for targeted delivery.[6][10][11]
-
Photocatalysis: Driving organic transformations through light-induced electron or energy transfer.[2]
-
Photoaffinity Labeling: Covalently modifying biological macromolecules upon UV irradiation to study protein-ligand interactions.[5]
Conclusion
2-Acetoxy-3'-cyanobenzophenone stands as a promising, rationally designed photosensitizer. While this guide provides a foundational understanding and practical protocols based on the well-established principles of benzophenone chemistry, further experimental validation of its specific properties is encouraged. The versatility of its chemical structure and the efficiency of the benzophenone core make it a valuable tool for innovation in both synthetic chemistry and the life sciences.
References
- BenchChem. Application Notes and Protocols for 4-Fluorobenzophenone as a Photosensitizer in Organic Reactions.
- Springer Nature Experiments. Probing Proteomes with Benzophenone Photoprobes.
- MedChemExpress. Photosensitizer (Inhibitors Agonists Modulators Antagonists).
- Placzek M, Dendorfer M, Przybilla B, Gilbertz KP, Eberlein B. Photosensitizing properties of compounds related to benzophenone. Acta Derm Venereol. 2013 Jan;93(1):30-2.
- Journal of Materials Chemistry B (RSC Publishing). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations.
- Organic & Biomolecular Chemistry (RSC Publishing). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate.
- Technical University of Munich. Photosensitizing properties of compounds related to benzophenone.
- PMC. Synthesis and bioactivity investigation of benzophenone and its derivatives.
- PMC - NIH. Enzyme-Responsive Double-Locked Photodynamic Molecular Beacon for Targeted Photodynamic Anticancer Therapy.
- Prospects in Pharmaceutical Sciences. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- Google Patents. US5136085A - Synthesis of 2-aminobenzophenones.
- Organic Syntheses Procedure. 2-aminobenzophenone.
- ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g).
- PMC - NIH. Synthesis and Biological Properties of EGFR-Targeted Photosensitizer Based on Cationic Porphyrin.
Sources
- 1. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 6. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Enzyme-Responsive Double-Locked Photodynamic Molecular Beacon for Targeted Photodynamic Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Properties of EGFR-Targeted Photosensitizer Based on Cationic Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetoxy-3'-cyanobenzophenone
Welcome to the technical support center for the synthesis of 2-Acetoxy-3'-cyanobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols based on established synthetic methodologies.
The primary synthetic route discussed is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] Specifically, we will focus on the reaction between phenyl acetate and 3-cyanobenzoyl chloride, a pathway that, while direct, presents challenges in regioselectivity and reaction control.
Experimental Workflow Overview
The synthesis involves a Lewis acid-catalyzed Friedel-Crafts acylation followed by an aqueous workup and purification. Understanding the flow is critical to identifying potential problem areas.
Caption: High-level workflow for the synthesis of 2-Acetoxy-3'-cyanobenzophenone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My overall yield is extremely low (<20%). What are the most likely causes?
Answer: Low yield is a common issue stemming from several potential sources. Let's break them down:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Any water in your reagents or glassware will consume the catalyst, halting the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Incomplete Reaction: Friedel-Crafts acylations can be sluggish if not properly activated or if the temperature is too low. Monitor the reaction by TLC or HPLC to confirm the consumption of starting materials before proceeding with the workup. If the reaction stalls, a small, careful addition of fresh catalyst may be necessary.
-
Side Reactions: At elevated temperatures, side reactions like polysubstitution or decomposition can occur, leading to tar formation. Maintain strict temperature control, especially during the exothermic addition of the Lewis acid.
-
Product Loss During Workup: The product is susceptible to hydrolysis of the acetate group back to a phenol under strongly acidic or basic conditions, especially if heated. Perform the aqueous workup at cool temperatures and avoid prolonged exposure to strong acids or bases.
Question 2: I'm getting a significant amount of the 4-acetoxy isomer. How can I improve the regioselectivity for the desired 2-acetoxy product?
Answer: This is a fundamental challenge of this specific pathway. The acetoxy group is an ortho-, para-directing group. While electronic factors favor the para position, you can influence the outcome towards the ortho product:
-
Steric Hindrance: Using a bulkier Lewis acid or solvent can sterically favor the less-hindered para position. Conversely, standard conditions with AlCl₃ often provide a usable mixture.
-
Temperature Control: Lower reaction temperatures (e.g., 0 °C to room temperature) often favor the kinetically controlled product, which may differ from the thermodynamically favored one. Experiment with a temperature gradient to find the optimal point for ortho-substitution.
-
Alternative Strategy: The most reliable method to ensure ortho-selectivity is to use a starting material with a strongly ortho-directing group that can be converted to acetate later. For example, starting with 2-hydroxyacetophenone and proceeding through a different synthetic route might be more efficient if pure ortho-isomer is required.
Question 3: The reaction mixture turned dark brown/black, and I isolated mostly tar. What happened?
Answer: Tar formation is a classic sign of reaction conditions being too harsh.
-
Excessive Heat: The primary cause is poor temperature control. The addition of aluminum chloride is highly exothermic. If added too quickly or without sufficient cooling, localized heating can cause polymerization and degradation of your aromatic substrates. Add the catalyst slowly, in small portions, to an ice-cold solution.
-
Catalyst Ratio: While a stoichiometric amount of Lewis acid is typically required because it complexes with the product ketone, using a large excess can promote unwanted side reactions.[3] Carefully measure your catalyst and do not use a significant excess unless empirical data suggests it is necessary.
-
Impure Reagents: Impurities in the starting 3-cyanobenzoyl chloride (e.g., residual thionyl chloride from its preparation) can contribute to decomposition. Ensure its purity before use.
Question 4: My final product seems to be contaminated with 2-hydroxy-3'-cyanobenzophenone. How did this happen and how can I remove it?
Answer: The presence of the hydroxy- derivative indicates that the acetoxy ester group was hydrolyzed.
-
Cause of Hydrolysis: This typically occurs during the workup. Quenching the reaction with concentrated acid or allowing the mixture to stir for too long in an acidic aqueous environment can cleave the ester. Similarly, washing with a strong base (like NaOH instead of NaHCO₃) can saponify the ester.
-
Prevention: Use a milder quench (e.g., pouring the reaction mixture onto a slurry of crushed ice and dilute HCl). Perform washes efficiently and without excessive delays.
-
Removal: The phenolic impurity is acidic and can be removed. Dissolve the crude product in a suitable solvent (like ethyl acetate) and wash carefully with a cold, dilute solution of sodium bicarbonate. The desired acetoxy-product will remain in the organic layer, while the deprotected phenol will be extracted into the aqueous basic layer as its phenoxide salt. Follow this with column chromatography for final purification.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of this Friedel-Crafts acylation?
A: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid (AlCl₃) coordinates to the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenyl acetate ring to form the final product.
Caption: Mechanism of the Friedel-Crafts Acylation.[4]
Q: Why is a stoichiometric amount of AlCl₃ needed, not just a catalytic amount?
A: The product, a benzophenone, has a carbonyl oxygen with lone pairs of electrons. This oxygen acts as a Lewis base and forms a strong complex with the Lewis acid catalyst (AlCl₃). This complex deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, at least one equivalent of the catalyst is required for every equivalent of the acylating agent.
Q: Which solvent is best for this reaction?
A: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common as they are inert and effectively solvate the reaction intermediates. Nitrobenzene can also be used and sometimes enhances reactivity, but it is more difficult to remove. Carbon disulfide (CS₂) is a traditional solvent but is highly flammable and toxic. For most lab-scale syntheses, anhydrous DCM is a reliable choice.
Q: Can I use 3-cyanobenzoic acid with a coupling agent instead of 3-cyanobenzoyl chloride?
A: While technically possible, using the carboxylic acid directly in a Friedel-Crafts reaction is problematic. The Lewis acid would complex with the carboxylic acid's hydroxyl group, deactivating it. You would need to use a stronger Brønsted acid co-catalyst system (like polyphosphoric acid), which can lead to different reactivity and side products. Preparing the acyl chloride from the carboxylic acid (e.g., using thionyl chloride or oxalyl chloride) is a more reliable and standard procedure.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.
Materials:
-
Phenyl acetate (1.0 eq)
-
3-Cyanobenzoyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 3M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Charge the flask with phenyl acetate and anhydrous DCM. Cool the solution to 0-5 °C using an ice bath.
-
Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride in small portions over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C. The mixture may become a thick slurry.
-
Acyl Chloride Addition: Add a solution of 3-cyanobenzoyl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Quench: Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and 3M HCl. Caution: This is a highly exothermic and gas-evolving step.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Wash: Combine the organic layers and wash sequentially with 3M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to separate the desired 2-acetoxy isomer from the 4-acetoxy isomer and other impurities.
Data Summary Table
The following table presents hypothetical data based on common outcomes in Friedel-Crafts acylations to guide optimization.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2-isomer (%) | Yield of 4-isomer (%) |
| 1 | AlCl₃ | DCM | 0 → RT | 6 | 35 | 45 |
| 2 | AlCl₃ | DCM | -10 → 0 | 12 | 40 | 40 |
| 3 | FeCl₃ | DCE | RT | 8 | 25 | 50 |
| 4 | AlCl₃ | CS₂ | 0 → RT | 6 | 38 | 42 |
References
-
Ullah, F., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Taylor & Francis Online. Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available at: [Link]
-
METTLER TOLEDO. Friedel-Crafts Alkylation Reaction. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available at: [Link]
-
SynArchive. Friedel-Crafts Acylation. Available at: [Link]
-
Clark, J. (2015). Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Acetoxy-3'-cyanobenzophenone
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Acetoxy-3'-cyanobenzophenone. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-Acetoxy-3'-cyanobenzophenone?
The synthesis of 2-Acetoxy-3'-cyanobenzophenone is typically a two-step process. The first step involves the formation of the benzophenone core, 2-Hydroxy-3'-cyanobenzophenone, via a Friedel-Crafts acylation reaction. The second step is the acetylation of the hydroxyl group to yield the final product.
Q2: What are the recommended starting materials for the Friedel-Crafts acylation step?
For the synthesis of the 2-Hydroxy-3'-cyanobenzophenone intermediate, the most common approach is the Friedel-Crafts acylation of an activated phenol with a substituted benzoyl chloride. Specifically, the reaction would involve:
-
Aryl Substrate: Anisole (methoxybenzene) is a suitable starting material. The methoxy group is an activating group that directs the acylation to the ortho and para positions.[1][2] The para-isomer is typically the major product.[1]
-
Acylating Agent: 3-Cyanobenzoyl chloride would be the acylating agent of choice.
Following the acylation, a demethylation step is required to convert the methoxy group to a hydroxyl group.
Q3: What is the role of the Lewis acid catalyst in the Friedel-Crafts acylation?
A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential for the Friedel-Crafts acylation.[3][4] Its primary function is to react with the acyl chloride to generate a highly electrophilic acylium ion (R-C≡O⁺).[5] This acylium ion is then attacked by the electron-rich aromatic ring (anisole), leading to the formation of the new carbon-carbon bond.[3][4]
Q4: Why are anhydrous conditions critical for the Friedel-Crafts reaction?
Lewis acids like AlCl₃ are extremely sensitive to moisture. If water is present in the reaction mixture, the catalyst will be hydrolyzed and deactivated, rendering it ineffective.[5] This reaction with water also generates hydrochloric acid (HCl), which can lead to unwanted side reactions. Therefore, it is crucial to use anhydrous solvents and oven-dried glassware.
Q5: What are the optimal conditions for the final acetylation step?
The acetylation of the 2-Hydroxy-3'-cyanobenzophenone intermediate can be achieved using standard methods for the O-acylation of phenols. This typically involves reacting the phenol with an acetylating agent in the presence of a base.
-
Acetylating Agents: Acetic anhydride or acetyl chloride are commonly used.[6][7][8]
-
Base Catalysis: A base such as pyridine or triethylamine can be used to deprotonate the phenol, increasing its nucleophilicity and accelerating the reaction.[7]
Alternatively, the reaction can be performed under catalyst- and solvent-free conditions by heating the phenol with acetic anhydride.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Acetoxy-3'-cyanobenzophenone and provides systematic solutions.
Issue 1: Low Yield of 2-Hydroxy-3'-cyanobenzophenone Intermediate
A low yield in the Friedel-Crafts acylation step is a common problem with several potential causes.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Use fresh, high-quality, anhydrous aluminum chloride. | AlCl₃ is highly hygroscopic; moisture deactivates the catalyst.[5] |
| Moisture Contamination | Thoroughly oven-dry all glassware and use anhydrous solvents. | Water reacts with and destroys the Lewis acid catalyst.[5] |
| Suboptimal Temperature | Maintain strict temperature control, typically between 0-5°C during reagent addition, and then allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated).[10][11] | Friedel-Crafts reactions can be exothermic. Poor temperature control can lead to side reactions and the formation of tarry byproducts.[11] |
| Inefficient Stirring | Use a mechanical stirrer to ensure homogeneous mixing, especially during the addition of the solid AlCl₃. | Inefficient stirring can lead to localized overheating and incomplete reaction. |
| Demethylation of Anisole | Consider using a milder Lewis acid catalyst like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃).[12] | Strong Lewis acids like AlCl₃ can sometimes cause demethylation of the anisole starting material, especially at higher temperatures.[12] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low benzophenone yield.
Issue 2: Formation of Multiple Isomers or Side Products
The methoxy group of anisole is an ortho-, para-director. While the para-product is generally favored, the formation of the ortho-isomer can complicate purification.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Ortho-Isomer Formation | Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer. | Steric hindrance at the ortho position is more pronounced at lower temperatures, leading to higher selectivity for the para position. |
| Polyacylation | Use a slight excess of the anisole substrate. | The product of the Friedel-Crafts acylation is deactivated towards further electrophilic substitution, so polyacylation is generally not a major issue.[3] However, ensuring a slight excess of the aromatic substrate can help minimize any potential for di-acylation. |
| Tarry Byproducts | Ensure slow, controlled addition of reagents and maintain a low reaction temperature. | Uncontrolled addition can lead to localized high temperatures and decomposition of reagents or products. |
Issue 3: Incomplete Acetylation
If the conversion of 2-Hydroxy-3'-cyanobenzophenone to the final acetoxy product is incomplete, consider the following.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acetylating Agent | Use a molar excess (e.g., 1.5 to 2 equivalents) of acetic anhydride or acetyl chloride. | Ensuring an excess of the acetylating agent drives the reaction to completion. |
| Weakly Nucleophilic Phenol | Add a base catalyst such as pyridine or triethylamine to the reaction mixture. | The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion which reacts more readily with the acetylating agent.[7] |
| Low Reaction Temperature | Gently heat the reaction mixture (e.g., to 60°C) if using a catalyst-free method with acetic anhydride.[9] | Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Issue 4: Purification Difficulties
Purification of the final product can be challenging due to the presence of unreacted starting materials, isomers, or byproducts.
| Purification Step | Recommended Procedure | Rationale |
| Workup of Friedel-Crafts Reaction | Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. This will decompose the aluminum chloride complex. | The acidic workup ensures that the product is fully protonated and helps to break up any emulsions. |
| Removal of Unreacted Phenol | During the workup of the acetylation reaction, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃). | This will deprotonate any unreacted 2-Hydroxy-3'-cyanobenzophenone, making it water-soluble and allowing for its removal into the aqueous phase. |
| Final Purification | Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is often effective. Column chromatography on silica gel may be necessary if isomeric impurities are present. | Recrystallization is an effective method for purifying solid organic compounds. Column chromatography provides a higher degree of separation for closely related compounds. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-3'-cyanobenzophenone (Intermediate)
-
Reagent Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane. Cool the flask in an ice-water bath to 0-5°C.
-
Acyl Chloride Addition: Dissolve 3-cyanobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5°C.
-
Anisole Addition: Add anisole (1.0-1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, again maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted and the layers have separated.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Acetylation of 2-Hydroxy-3'-cyanobenzophenone
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Hydroxy-3'-cyanobenzophenone (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Acetylating Agent Addition: Cool the solution in an ice bath and add acetic anhydride (1.5 equivalents) dropwise. If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Workup: Pour the reaction mixture into a separatory funnel containing water. Separate the organic layer.
-
Washing and Purification: Wash the organic layer sequentially with dilute HCl (if a base catalyst was used), water, 5% aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting 2-Acetoxy-3'-cyanobenzophenone can be further purified by recrystallization.
Reaction Mechanism
Friedel-Crafts Acylation of Anisole
Caption: Mechanism of Friedel-Crafts Acylation.
References
-
Saskatoon, U. o. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]
-
Minisci, F., Fontana, F., & Tortelli, V. (2001). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 101(5), 1369–1410. [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]
- Lin, C. T. (1992). U.S. Patent No. 5,136,084. Washington, DC: U.S. Patent and Trademark Office.
-
Filo. (2025). Reactions of Phenol Acylation of Phenols Halogenation Carboxylation of.... Retrieved from [Link]
-
Choudhary, V. R., Jana, S. K., & Narkhede, V. S. (2001). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, 3(5), 257–259. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21603–21614. [Link]
-
Khan, I., Ali, S., & Ibrar, A. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 9(1), 53. [Link]
-
Quora. (2018). Why don't phenols show an acetylation reaction?. Retrieved from [Link]
-
de Oliveira, R., da Silva, G. N., de Oliveira, V. G., de Faria, A. R., de Almeida, M. V., & de Oliveira, F. L. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. [Link]
-
Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]
-
Chemistry - Gurukul. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
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- 6. US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol - Google Patents [patents.google.com]
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Technical Support Center: Enhancing the Biological Efficacy of 2-Acetoxy-3'-cyanobenzophenone Derivatives
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Acetoxy-3'-cyanobenzophenone derivatives. This chemical scaffold holds significant promise due to the versatile and biologically active nature of the benzophenone core, a privileged structure in medicinal chemistry.[1][2] The incorporation of a 2-acetoxy group often serves as a prodrug strategy to improve pharmacokinetic properties, while the 3'-cyano moiety can significantly modulate target binding and metabolic stability.[3]
This document provides a structured approach to troubleshoot common experimental challenges, enhance biological efficacy, and streamline your research workflow. We will move from foundational synthesis and formulation issues to advanced troubleshooting of biological assays and mechanism of action studies.
Section 1: Frequently Asked Questions (FAQs) in Synthesis and Characterization
Optimizing the synthesis and ensuring the purity of your lead compounds are the first critical steps. Impurities or incorrect structural assignments can invalidate downstream biological data.[4][5]
Q1: My Friedel-Crafts acylation reaction to form the benzophenone core is resulting in low yields and multiple side products. What are the most common causes and solutions?
A1: Friedel-Crafts acylation is a classic method for benzophenone synthesis but is highly sensitive to reaction conditions.[6][7]
-
Causality: The primary cause of failure is often the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture or the presence of deactivating groups on the aromatic rings.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried, and reagents and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Catalyst Quality: Use freshly opened or properly stored anhydrous aluminum chloride. Clumped or discolored AlCl₃ is a sign of hydration and will have poor activity.
-
Substrate Limitations: Friedel-Crafts reactions falter with electron-poor arenes.[8] If your starting materials are heavily substituted with electron-withdrawing groups, the reaction may not proceed efficiently.
-
Alternative Synthetic Routes: If optimization fails, consider modern cross-coupling reactions. A Palladium-catalyzed Suzuki-Miyaura coupling of a substituted phenyl boronic acid with an anhydride or acid chloride can be a more robust and "greener" alternative.[6]
-
Q2: What is the most reliable method for purifying my final 2-Acetoxy-3'-cyanobenzophenone derivative?
A2: The purification strategy depends on the physical properties of your specific derivative.
-
For Crystalline Solids: Recrystallization is often the most effective method for achieving high purity. Ethanol is a common solvent for recrystallizing benzophenones.[6]
-
For Oils or Low-Melting Solids: Substituted benzophenones are often best purified by vacuum distillation, which can effectively separate the product from non-volatile impurities.[6]
-
General Approach: For complex mixtures or to remove stubborn impurities, flash column chromatography on silica gel is the standard approach.
-
Purity Verification: Final purity should always be assessed by High-Performance Liquid Chromatography (HPLC) to be >95% before proceeding to biological assays.[5]
Q3: Which analytical techniques are essential to confirm the structure and identity of my synthesized compound?
A3: A combination of spectroscopic and analytical methods is required to unambiguously confirm the chemical structure.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms and the successful installation of the acetoxy and cyano groups.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.[5]
-
Infrared (IR) Spectroscopy: This can be used to confirm the presence of key functional groups, particularly the carbonyl (C=O) stretch of the ketone and ester, and the nitrile (C≡N) stretch.
-
Melting Point: For solid compounds, a sharp melting point range is a good indicator of purity.[9]
Section 2: Troubleshooting Guide for Formulation and Solubility
Poor aqueous solubility is one of the most significant hurdles in drug discovery, affecting over 70% of new chemical entities.[10] It leads to inaccurate bioassay data, poor absorption, and low bioavailability. Benzophenone derivatives are often lipophilic ("grease-ball" molecules) and can present significant solubility challenges.[2][11]
Q1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. How can I improve its solubility for in vitro testing?
A1: This is a classic solubility problem. The high concentration of DMSO keeps the compound soluble, but upon dilution into an aqueous environment, it crashes out. This leads to non-reproducible IC₅₀ values and artifactual results. Several formulation strategies can address this.[12][13]
Table 1: Comparison of Formulation Strategies for Poorly Soluble Derivatives
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages | Authoritative Source |
| Particle Size Reduction (Micronization/Nanosizing) | Increases the surface-area-to-volume ratio, enhancing the dissolution rate as described by the Noyes-Whitney equation. | Relatively simple concept; can significantly improve dissolution kinetics. | May not be sufficient for compounds with very low intrinsic solubility. High energy surfaces can lead to agglomeration. | [10][12] |
| Amorphous Solid Dispersions | The drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., HPMCAS), preventing crystallization and maintaining a high-energy amorphous state. | Can lead to dramatic increases in apparent solubility and can create supersaturated solutions. | Formulations can be physically unstable over time, with the risk of recrystallization to the less soluble form. | [13][14] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon gentle agitation in aqueous media. | Excellent for highly lipophilic compounds (LogP > 4); can improve absorption by utilizing lipid uptake pathways. | Formulation development can be complex; the drug may precipitate out if the system is not optimized. | [10][14] |
| Cyclodextrin Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, whose hydrophilic exterior improves water solubility. | Forms a true solution, can be used for intravenous formulations, and often enhances stability. | Can cause renal toxicity at high concentrations; limited drug-loading capacity. | [10][12] |
Experimental Workflow: Selecting a Solubilization Strategy
The following workflow provides a logical progression for tackling solubility issues in a research setting.
Caption: Decision workflow for selecting and validating a solubility enhancement strategy.
Section 3: Troubleshooting Guide for Biological Efficacy Assays
Once solubility is addressed, ensuring the reliability and accuracy of your biological data is paramount.
Q1: My IC₅₀ values from cell-based cytotoxicity assays (e.g., MTT, CellTiter-Glo®) are inconsistent between experiments. What could be wrong?
A1: Lack of reproducibility is a common and frustrating issue. The root cause often lies in subtle variations in experimental parameters or unforeseen compound interactions.
-
Compound Precipitation: Even with formulation efforts, the compound may still precipitate at higher concentrations or over longer incubation times. Always visually inspect your assay plates for signs of precipitation before adding detection reagents.
-
Compound Instability: The acetoxy ester may be hydrolyzed by esterases present in the cell culture media or serum, converting your prodrug to the active hydroxy form. This can be time-dependent. Test compound stability in media over the course of your experiment using HPLC.
-
Assay Interference: Benzophenones are known UV absorbers. If your assay uses a colorimetric or fluorescent readout, the compound itself could be absorbing light and interfering with the signal. Run a "target-minus" control (compound in media without cells) to check for interference.[5]
-
Cellular Health and Density: Ensure your cells are in the logarithmic growth phase and that seeding densities are consistent. Over-confluent or stressed cells will respond differently to cytotoxic agents.[1]
-
DMSO Concentration: Keep the final concentration of DMSO in your assay wells consistent across all treatments and typically below 0.5% to avoid solvent-induced toxicity.
Protocol: Standard MTT Cytotoxicity Assay
This protocol provides a standardized workflow to minimize variability.[1]
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete growth medium. Allow cells to adhere and resume growth for 18-24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of your test compound in complete growth medium from a concentrated, formulated stock. Ensure the final DMSO concentration will be ≤0.5%.
-
Compound Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only), normalize the data to the vehicle control (100% viability), and plot the dose-response curve using non-linear regression to determine the IC₅₀ value.
Section 4: Investigating the Mechanism of Action (MoA)
Identifying the molecular target of an active compound is a critical step in drug development. Benzophenone derivatives have been reported to act on a variety of targets, including inflammatory cytokines and tubulin.[2][15]
Q1: My compound is potently active in a phenotypic screen, but I don't know its molecular target. What are the current methods for target identification?
A1: Deconvoluting the target of a phenotypically active small molecule is challenging but achievable with modern proteomics-based methods.[16] These techniques rely on the principle that a drug will physically interact with its protein target.
-
Affinity-Based Pull-Down: This is a classic approach where your compound (the "bait") is immobilized on a solid support (e.g., agarose beads).[16] This bait is then incubated with cell lysate, and any proteins that bind to it are "pulled down," separated by SDS-PAGE, and identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method exploits the fact that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[16] In a CETSA experiment, cells are treated with the compound or a vehicle, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot. A shift in the melting curve indicates direct target engagement.
-
Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on ligand-induced stabilization, but against proteolysis instead of heat.[16] Cell lysates are treated with your compound and then subjected to limited digestion by a protease like pronase. Target proteins bound to the drug will be protected from digestion and can be identified by comparing protein bands on a gel or through mass spectrometry.
Conceptual Pathway: Hypothetical Kinase Inhibition
Many small molecule drugs function by inhibiting protein kinases. The diagram below illustrates a simplified signaling cascade that could be a target for a 2-Acetoxy-3'-cyanobenzophenone derivative.
Caption: Simplified diagram of a kinase cascade inhibited by a hypothetical benzophenone derivative.
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
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Singh, S., & Dardonville, C. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. [Link]
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de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central - NIH. [Link]
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RSC Publishing. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. [Link]
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Jingye Pharma. (2025). High-Purity Benzophenone Derivatives for Pharmaceutical Applications. Jingye. [Link]
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Kamal, A., et al. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. NIH. [Link]
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Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Chemistry Department. [Link]
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Chemistry Stack Exchange. (2015). What is the chemical test for identification of benzophenone?. Chemistry Stack Exchange. [Link]
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Scribd. (n.d.). 2 Benzophenone. Scribd. [Link]
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NIH's SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH. [Link]
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Organic Syntheses. (n.d.). benzophenone. Organic Syntheses Procedure. [Link]
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Li, S., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. [Link]
-
Larock, R. C., & Dong, G. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC - PubMed Central. [Link]
-
Zhang, Z., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC - NIH. [Link]
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Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]
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de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. [Link]
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Selva, M. (2024). Pharmaceutical Limitations for Drugs: Challenges in Development and Distribution. ACTVR. [Link]
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UCSF QB3. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
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Hasan, C. M., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. [Link]
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FDA CDER Small Business and Industry Assistance (SBIA). (2021). Getting to First-in-Human for Small Molecules and Biologics. YouTube. [Link]
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Li, S., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Semantic Scholar. [Link]
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ResearchGate. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. ResearchGate. [Link]
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Hsieh, H. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. PubMed. [Link]
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Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
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Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
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Therapeutic Goods Administration (TGA). (n.d.). Safety Review of Benzophenone. TGA. [Link]
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ResearchGate. (n.d.). Chemistry and biological activity of polyisoprenylated benzophenone derivatives. ResearchGate. [Link]
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Macías-Rubalcava, M. L., et al. (2019). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]
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Pinto, M., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]
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Technical Support Center: Method Development for Quantifying 2-Acetoxy-3'-cyanobenzophenone in Biological Matrices
Welcome to the technical support resource for the bioanalysis of 2-Acetoxy-3'-cyanobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for developing a robust and reliable quantitative method for this compound in biological matrices. The information herein is structured to address common challenges and explain the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 2-Acetoxy-3'-cyanobenzophenone.
Q1: What are the primary chemical liabilities of 2-Acetoxy-3'-cyanobenzophenone that I should be aware of during method development?
A1: The primary chemical liabilities of 2-Acetoxy-3'-cyanobenzophenone are the ester and cyano functional groups. The acetoxy (ester) group is susceptible to enzymatic hydrolysis by esterases present in many biological matrices, such as plasma and liver microsomes, which would convert the parent compound to its hydroxy metabolite.[1][2] This degradation can occur ex vivo after sample collection, leading to an underestimation of the true concentration. The cyano group is generally more stable but can be a site for metabolic transformation in vivo. Therefore, ensuring analyte stability during sample collection, processing, and storage is a critical first step.
Q2: What are the initial steps I should take to develop a quantitative LC-MS/MS method for this compound?
A2: Begin with the fundamental characterization of the analyte. This includes optimizing the mass spectrometry parameters by infusing a standard solution to determine the optimal precursor and product ions, as well as tuning compound-specific parameters like collision energy and declustering potential.[3] Concurrently, develop a basic liquid chromatography method to achieve retention and a good peak shape. Initial scouting gradients with a C18 column and common mobile phases like acetonitrile or methanol with 0.1% formic acid are a good starting point.[4]
Q3: Which regulatory guidelines should I follow for method validation?
A3: For bioanalytical method validation, you should adhere to the guidelines provided by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is a harmonized document that provides comprehensive recommendations and is widely accepted.[9][10][11][12]
Q4: What are the most common challenges encountered when quantifying compounds in biological matrices?
A4: The most significant challenge is the "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of the analyte in the mass spectrometer's ion source.[13][14][15][16] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the method.[17] Other challenges include poor recovery during sample preparation, analyte instability, and chromatographic issues like peak tailing or carryover.[18][19]
Troubleshooting Guide
This section provides a question-and-answer-based guide to troubleshoot specific issues you might encounter during your experiments.
Part 1: Sample Preparation
Q: My analyte recovery is low and inconsistent. What could be the cause and how can I improve it?
A: Low and inconsistent recovery often points to issues with your sample extraction procedure. The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is critical and depends on the analyte's properties and the required cleanliness of the final extract.
-
For 2-Acetoxy-3'-cyanobenzophenone, which is a moderately polar compound, consider the following:
-
Protein Precipitation (PPT): This is a simple and fast technique but often results in a less clean extract, which can lead to significant matrix effects.[20][21][22] If you are using PPT with a solvent like acetonitrile, try varying the solvent-to-plasma ratio (e.g., 3:1 or 4:1) or using a different precipitation solvent like methanol or acetone.[20][22] Also, ensure complete protein crashing by vortexing thoroughly and allowing sufficient time for precipitation, preferably at a low temperature to minimize enzymatic activity.[20]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[21] For a benzophenone derivative, a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate could be effective. The pH of the aqueous phase is crucial for optimizing the extraction of ionizable compounds. While 2-Acetoxy-3'-cyanobenzophenone is not strongly ionizable, adjusting the pH to suppress the ionization of any potential interfering compounds might be beneficial.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can yield the cleanest extracts.[21][23][24][25] For this compound, a reversed-phase sorbent (e.g., C8 or C18) would be a logical choice.[26] A systematic approach to SPE method development involves optimizing the conditioning, loading, washing, and elution steps. A weak wash (e.g., with a low percentage of organic solvent) can remove polar interferences, while a strong elution solvent (e.g., high percentage of organic solvent) ensures complete recovery of the analyte.
-
Troubleshooting Table for Sample Preparation:
| Issue | Potential Cause | Recommended Action |
| Low Recovery | Incomplete protein precipitation | Increase solvent-to-matrix ratio; try different organic solvents (acetonitrile, methanol).[20][22] |
| Inefficient LLE partitioning | Optimize the pH of the aqueous phase; test different extraction solvents (MTBE, ethyl acetate). | |
| Inappropriate SPE sorbent or procedure | Screen different sorbent chemistries (e.g., C18, mixed-mode); systematically optimize wash and elution steps.[23][24] | |
| Inconsistent Recovery | Variable protein precipitation | Ensure consistent vortexing time and speed; perform precipitation at a controlled temperature. |
| Emulsion formation in LLE | Centrifuge at higher speeds; add salt to the aqueous phase. | |
| SPE cartridge variability | Use high-quality, reputable SPE cartridges; ensure consistent flow rates during loading, washing, and elution. | |
| Analyte Degradation | Enzymatic hydrolysis of the ester group | Immediately acidify the sample upon collection; add esterase inhibitors (e.g., sodium fluoride or diisopropylfluorophosphate).[2][27] Keep samples on ice during processing. |
Experimental Protocol: Screening Sample Preparation Techniques
-
Prepare Spiked Samples: Spike a known concentration of 2-Acetoxy-3'-cyanobenzophenone into the blank biological matrix.
-
Protein Precipitation:
-
To 100 µL of spiked plasma, add 300 µL of cold acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Analyze the supernatant.
-
-
Liquid-Liquid Extraction:
-
To 100 µL of spiked plasma, add 500 µL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (Reversed-Phase):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of spiked plasma (pre-diluted with 4% phosphoric acid).
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of methanol.
-
Evaporate the eluate and reconstitute.
-
-
Evaluate Recovery and Matrix Effects: Compare the peak area of the extracted sample to a standard solution of the same concentration to calculate recovery. To assess matrix effects, compare the peak area of a post-extraction spiked blank sample to a standard solution.[15]
Q: I suspect my analyte is degrading during sample handling and processing. How can I confirm and prevent this?
A: The ester linkage in 2-Acetoxy-3'-cyanobenzophenone is a prime target for enzymatic hydrolysis.[1] To confirm degradation, perform a stability assessment.
Protocol for Assessing Short-Term Stability:
-
Spike the analyte into the biological matrix at two concentration levels (low and high QC).
-
Analyze a set of samples immediately (T=0).
-
Leave another set of samples at room temperature for a predetermined period (e.g., 4, 8, and 24 hours) before processing and analysis.
-
Compare the results to the T=0 samples. A significant decrease in concentration indicates instability.
Prevention Strategies:
-
Immediate Cooling and Processing: Keep biological samples on ice immediately after collection and during all processing steps.
-
pH Adjustment: Lowering the pH of the sample (e.g., by adding a small amount of acid) can help to inactivate some enzymes.
-
Use of Enzyme Inhibitors: Add esterase inhibitors, such as sodium fluoride (NaF) or diisopropylfluorophosphate (DFP), to the collection tubes before blood draw.[2][27] The choice and concentration of the inhibitor should be carefully evaluated as they can potentially cause matrix effects themselves.[27]
Part 2: Chromatography
Q: I'm observing poor peak shape (e.g., tailing or fronting). What adjustments can I make to my LC method?
A: Poor peak shape can compromise integration and reduce the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.
-
Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes mitigate this, but it is not ideal for MS due to ion suppression. A better approach for MS is to ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep basic analytes protonated and minimize interactions with silanols. For an acidic analyte, a mobile phase with a slightly higher pH might be beneficial.
-
Column Choice: Consider using a column with high-purity silica and end-capping to minimize exposed silanols. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivities that may improve peak shape for aromatic compounds like benzophenones.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Reduce Injection Volume/Concentration: Inject a smaller volume or dilute your sample to reduce the mass of the analyte loaded onto the column.
-
Injection Solvent: Ensure your injection solvent is weaker than the initial mobile phase conditions. Injecting in a solvent that is too strong can cause the analyte to move down the column before the gradient starts, resulting in a distorted peak.[18]
-
Q: I'm having issues with analyte carryover in my blank injections after a high concentration sample. How can I resolve this?
A: Carryover can lead to the overestimation of concentrations in subsequent samples, particularly those at the lower end of the calibration curve.
-
Optimize the Autosampler Wash: The most common source of carryover is the autosampler. Ensure your needle wash procedure is effective. Use a wash solution that is strong enough to dissolve the analyte completely. A combination of organic and aqueous solvents, sometimes with acid or base, is often effective. Experiment with different wash compositions and volumes.
-
Chromatographic Conditions: A shallow gradient or insufficient column flushing at the end of the run can lead to carryover. Ensure your gradient goes to a high enough organic percentage to elute all components and that the column is adequately flushed and re-equilibrated before the next injection.
-
Hardware Contamination: In persistent cases, carryover can originate from contaminated components in the flow path, such as the injection valve or transfer tubing. A systematic cleaning or replacement of these parts may be necessary.[19][28]
Diagram: Troubleshooting Logic for Chromatography Issues
Caption: A logical workflow for troubleshooting common chromatographic issues.
Part 3: Mass Spectrometry
Q: My signal intensity is low and variable, even for my standards. What could be the problem?
A: Low and variable signal intensity can stem from several sources, from the ion source to the detector.
-
Ion Source Optimization: The settings of your ion source are critical for efficient ionization.
-
Source Parameters: Systematically optimize parameters such as gas flows (nebulizer and auxiliary gas), temperature, and ion spray voltage. These parameters are often interdependent.
-
Probe Position: The position of the ESI probe relative to the inlet orifice is crucial. A small adjustment can significantly impact signal intensity.
-
-
Matrix Effects: As mentioned earlier, this is a major cause of signal variability in bioanalysis.[13][14][16]
-
Assessment: To quantitatively assess matrix effects, use the post-extraction spike method.[15] The matrix factor is calculated by comparing the peak area of an analyte spiked into a blank extracted matrix to the peak area of the analyte in a neat solution.
-
Mitigation:
-
Improve Sample Cleanup: Use a more selective sample preparation technique like SPE to remove interfering matrix components.[17]
-
Chromatographic Separation: Modify your LC method to separate the analyte from the co-eluting interferences. A longer column, a different stationary phase, or a modified gradient can achieve this.
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing a reliable correction for variability.[17]
-
-
Q: I'm observing a high background or interfering peaks in my chromatograms. How do I identify and eliminate them?
A: High background or interfering peaks can compromise the limit of quantitation and the accuracy of your assay.
-
Source of Contamination:
-
Interfering Peaks:
-
Endogenous Compounds: These are interferences from the biological matrix itself. As discussed, improved sample cleanup and chromatography are key to resolving these.
-
Metabolites: Be aware of potential metabolites of 2-Acetoxy-3'-cyanobenzophenone, such as the hydrolyzed hydroxy metabolite. These may have similar structures and fragmentation patterns. Ensure your chromatography can separate the parent compound from its potential metabolites.
-
Cross-Talk: In some cases, if you are monitoring multiple analytes, a fragment ion from one compound may have the same m/z as the precursor ion of another. Ensure your MRM transitions are specific and that there is sufficient chromatographic separation.
-
Diagram: Workflow for Investigating and Mitigating Matrix Effects
Caption: A systematic approach to addressing matrix effects in LC-MS/MS bioanalysis.
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH).
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available from: [Link]
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of 2-Acetoxy-3'-cyanobenzophenone and Doxorubicin
A Senior Application Scientist's Field Guide for Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with superior efficacy and reduced side effects is paramount. This guide provides a comparative analysis framework for evaluating the cytotoxic potential of a novel compound, 2-Acetoxy-3'-cyanobenzophenone , against the well-established chemotherapeutic agent, Doxorubicin . As direct cytotoxic data for 2-Acetoxy-3'-cyanobenzophenone is not publicly available, this document serves as an experimental blueprint, synthesizing established methodologies with field-proven insights to guide researchers in conducting a robust comparative study.
We will delve into the known mechanisms of Doxorubicin, propose a plausible mechanism for the novel benzophenone derivative based on existing literature, provide a detailed protocol for a head-to-head comparison using the MTT assay, and present a hypothetical dataset to illustrate data interpretation.
Section 1: Mechanistic Overview of Compounds
A thorough understanding of a compound's mechanism of action is critical for interpreting cytotoxicity data and predicting its therapeutic potential.
Doxorubicin: The Established Benchmark
Doxorubicin is a potent, broad-spectrum anthracycline antibiotic used in the treatment of numerous cancers, including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[] Its cytotoxic effects are multifaceted and complex.[2][3] The primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Poisoning : Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription.[][4] It also forms a stable complex with the DNA and topoisomerase II enzyme, leading to double-strand breaks that trigger apoptotic cell death.[2][4]
-
Generation of Reactive Oxygen Species (ROS) : The quinone moiety of the doxorubicin molecule can undergo redox cycling, generating large quantities of free radicals.[] This induces significant oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, ultimately contributing to cytotoxicity.[2][5]
These actions culminate in cell cycle arrest, primarily at the G1 and G2 phases, and the induction of apoptosis.[4]
2-Acetoxy-3'-cyanobenzophenone: A Hypothetical Profile
The compound 2-Acetoxy-3'-cyanobenzophenone belongs to the benzophenone class. While data on this specific molecule is absent, numerous studies have demonstrated the cytotoxic and pro-apoptotic potential of benzophenone derivatives isolated from natural sources or synthesized in the laboratory.[6][7][8]
Plausible Mechanism of Action: Many cytotoxic benzophenones exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[6][9] This process is often characterized by:
-
Induction of Oxidative Stress : Similar to some established chemotherapeutics, benzophenones can disrupt mitochondrial function, leading to an increase in intracellular ROS.[10]
-
Mitochondrial Membrane Depolarization : The increase in ROS can lead to a loss of the mitochondrial membrane potential.[6][8]
-
Caspase Activation : This depolarization triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of executioner caspases (like caspase-3), leading to programmed cell death.[6][8]
This guide will proceed based on the hypothesis that 2-Acetoxy-3'-cyanobenzophenone induces cytotoxicity via the intrinsic apoptotic pathway.
Section 2: Experimental Design for Comparative Cytotoxicity
To objectively compare the two compounds, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and reproducible colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Rationale for Cell Line Selection
The choice of cell lines is crucial for a comprehensive evaluation. We propose a panel that includes:
-
MCF-7 (Human Breast Adenocarcinoma) : A well-characterized, estrogen-receptor-positive cell line widely used in cancer research. It is known to be sensitive to Doxorubicin.[13][14]
-
A549 (Human Lung Carcinoma) : Represents a different tumor type and is often reported to have a degree of resistance to Doxorubicin, providing a test for potency against more resilient cancers.[13][15]
-
HEK293 (Human Embryonic Kidney) : A non-cancerous cell line used to assess the general cytotoxicity and selectivity of the compounds. A favorable compound should exhibit high potency against cancer cells but lower toxicity towards non-cancerous cells.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the comparative cytotoxicity experiment.
Caption: Experimental workflow for the comparative MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
This protocol is designed for a 96-well plate format and must be performed under sterile conditions.[16][17]
Materials:
-
Selected cell lines (MCF-7, A549, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Doxorubicin and 2-Acetoxy-3'-cyanobenzophenone stock solutions (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 10,000 cells/well).[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Doxorubicin and 2-Acetoxy-3'-cyanobenzophenone in complete medium from the stock solutions. A typical concentration range might be 0.01 µM to 100 µM.
-
Include necessary controls:
-
Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the highest drug concentration.[18]
-
Untreated Control: Wells with cells in medium only (represents 100% viability).
-
Blank Control: Wells with medium only (no cells) for background absorbance subtraction.[18]
-
-
After 24 hours, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[19]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[17]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each treatment using the formula:
-
% Viability = (OD of Treated Sample / OD of Untreated Control) x 100
-
-
Plot % Viability versus log-transformed compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Section 3: Hypothetical Data and Mechanistic Interpretation
The following table presents a plausible set of results from the proposed experiment.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI)¹ |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.85 | 11.2 |
| A549 (Lung Cancer) | 2.50 | 3.8 | |
| HEK293 (Normal Kidney) | 9.50 | - | |
| 2-Acetoxy-3'-cyanobenzophenone | MCF-7 (Breast Cancer) | 4.20 | 5.1 |
| A549 (Lung Cancer) | 1.80 | 11.9 | |
| HEK293 (Normal Kidney) | 21.50 | - |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Analysis of Hypothetical Results:
-
Potency : Doxorubicin appears more potent against the MCF-7 breast cancer cell line (IC50 = 0.85 µM) compared to the novel benzophenone (IC50 = 4.20 µM). However, 2-Acetoxy-3'-cyanobenzophenone shows greater potency against the A549 lung cancer cell line (IC50 = 1.80 µM vs. 2.50 µM for Doxorubicin). This suggests a differential sensitivity profile that warrants further investigation.
-
Selectivity : The novel compound demonstrates a superior selectivity index for A549 cells (SI = 11.9) and a generally lower toxicity towards the non-cancerous HEK293 cell line (IC50 = 21.50 µM) compared to Doxorubicin (IC50 = 9.50 µM). This is a highly desirable characteristic for a drug candidate, as it may predict a wider therapeutic window and fewer side effects.
Visualizing the Mechanisms of Action
The diagrams below illustrate the established and proposed signaling pathways leading to apoptosis.
Caption: Doxorubicin's multi-faceted mechanism leading to apoptosis.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Acetoxy-3'-cyanobenzophenone Analogs as Putative Histone Acetyltransferase (HAT) Inhibitors
In the landscape of medicinal chemistry, the benzophenone scaffold is a recurring motif, valued for its synthetic accessibility and its presence in a multitude of biologically active compounds.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of benzophenone derivatives: the 2-acetoxy-3'-cyanobenzophenone analogs. While direct, extensive SAR studies on this particular series are not prevalent in publicly accessible literature, we can, with high confidence, extrapolate from the vast body of research on related benzophenone and aromatic ketone analogs to build a predictive SAR model.
This guide is intended for researchers, scientists, and drug development professionals. We will explore the rationale behind the design of these analogs, propose a likely mechanism of action centered on histone acetyltransferase (HAT) inhibition, and provide a comparative analysis with other relevant compounds. The experimental protocols detailed herein are synthesized from established methodologies to provide a robust framework for future investigations.
The Benzophenone Scaffold: A Privileged Structure in Drug Discovery
The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, is a versatile starting point for generating diverse chemical libraries.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] A key feature of the benzophenone scaffold is its ability to be readily functionalized, allowing for fine-tuning of its steric, electronic, and pharmacokinetic properties.
One of the most common methods for synthesizing benzophenone derivatives is the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.[3][4] This straightforward reaction allows for the introduction of a wide variety of substituents on either phenyl ring, making it a powerful tool for SAR exploration.
Deconstructing the 2-Acetoxy-3'-cyanobenzophenone Scaffold: A Rationale
The 2-acetoxy-3'-cyanobenzophenone scaffold possesses several key features that suggest a deliberate design for biological activity. Let's break down the potential role of each component:
-
The Benzophenone Core: Provides a rigid backbone for the presentation of functional groups in a specific three-dimensional orientation.
-
The 2-Acetoxy Group: This group is likely a prodrug moiety. In a biological system, esterases can cleave the acetyl group to reveal a 2-hydroxybenzophenone. This phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, or as a key interacting group with a biological target.
-
The 3'-Cyano Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its placement at the 3'-position influences the electronic distribution of the phenyl ring and can contribute to target binding.
Based on these features, we hypothesize that these analogs are designed as potential inhibitors of histone acetyltransferases (HATs). The 2-hydroxybenzophenone resulting from the de-acetylation can mimic the side chain of lysine, the substrate for HATs, and the overall structure could fit into the acetyl-CoA binding pocket or the substrate binding site of these enzymes.
Comparative Analysis: Benchmarking Against Other Inhibitors
To understand the potential of the 2-acetoxy-3'-cyanobenzophenone analogs, we must compare them to other classes of benzophenone derivatives and known HAT inhibitors.
Comparison with Other Benzophenone Analogs
SAR studies on other benzophenone derivatives have revealed some general trends. For instance, the introduction of an amino group at the ortho position of one of the benzophenone rings has been shown to significantly increase the growth inhibitory activity of these compounds in cancer cell lines, suggesting that a substituent at this position can play a crucial role in biological activity.[5][6] This aligns with our hypothesis that the 2-acetoxy (and subsequently 2-hydroxy) group is a key determinant of the activity of our title compounds.
Comparison with Known Histone Acetyltransferase (HAT) Inhibitors
The development of small-molecule HAT inhibitors has been a challenge due to issues with assay specificity and compound promiscuity.[7] However, several classes of HAT inhibitors have been identified. A meaningful comparison would involve evaluating the potency and selectivity of the 2-acetoxy-3'-cyanobenzophenone analogs against established HAT inhibitors in a panel of enzymatic and cell-based assays.
Table 1: Comparative Activity of Hypothetical 2-Acetoxy-3'-cyanobenzophenone Analog (Compound A) with a Known HAT Inhibitor
| Compound | Target | IC50 (in vitro) | Cellular Activity (EC50) |
| Compound A (Hypothetical) | p300/CBP | To be determined | To be determined |
| Known HATi (e.g., C646) | p300/CBP | ~10 µM | ~20 µM |
Experimental Protocols
To validate the hypotheses presented in this guide and to fully elucidate the SAR of 2-acetoxy-3'-cyanobenzophenone analogs, a systematic experimental approach is necessary.
Synthesis of 2-Acetoxy-3'-cyanobenzophenone Analogs
The synthesis of these analogs can be achieved through a multi-step process, with Friedel-Crafts acylation being a key step.
Workflow for Synthesis:
Caption: General workflow for the synthesis of 2-acetoxy-3'-cyanobenzophenone analogs.
Step-by-Step Protocol:
-
To a solution of 3-cyanobenzonitrile in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.
-
Add 2-acetoxybenzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-acetoxy-3'-cyanobenzophenone analog.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
To determine the inhibitory activity of the synthesized analogs against specific HAT enzymes (e.g., p300/CBP), a robust in vitro assay is required.[8]
Workflow for HAT Inhibition Assay:
Caption: Workflow for determining the in vitro inhibitory activity of compounds against HAT enzymes.
Step-by-Step Protocol:
-
In a 96-well plate, add the recombinant HAT enzyme, the histone substrate (e.g., histone H3 or H4 peptides), and varying concentrations of the test compound.
-
Pre-incubate the mixture for a defined period.
-
Initiate the acetylation reaction by adding acetyl-CoA.
-
Incubate at 30°C for 1 hour.[9]
-
Stop the reaction by adding a suitable stop buffer.
-
Detect the level of histone acetylation using an antibody-based method such as ELISA or a filter-binding assay with radiolabeled acetyl-CoA.[10]
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Elucidating the Structure-Activity Relationship (SAR)
By systematically modifying the 2-acetoxy-3'-cyanobenzophenone scaffold and evaluating the biological activity of the resulting analogs, a detailed SAR can be established. Key modifications to explore include:
-
Substitution on the 2-acetoxy containing ring: Varying the electronic nature and steric bulk of substituents on this ring can probe the requirements of the binding pocket.
-
Modification of the acetoxy group: Replacing the acetyl group with other acyl groups of varying chain lengths and branching can provide insights into the role of this moiety in prodrug activation and target interaction.
-
Substitution on the 3'-cyano containing ring: Moving the cyano group to the 2' or 4' positions, or replacing it with other electron-withdrawing or electron-donating groups, will help to map the electronic and steric requirements for optimal activity.
Table 2: Proposed Analogs for SAR Studies and Predicted Activity Trends
| Analog | Modification | Predicted Impact on Activity | Rationale |
| 1 | 4'-fluoro substitution | Potential increase | Fluorine can enhance binding through favorable electrostatic interactions. |
| 2 | 2'-cyano isomer | Likely decrease | Steric hindrance from the 2'-position may disrupt optimal binding. |
| 3 | Replacement of acetoxy with propionoxy | Similar or slightly decreased | The larger propionoxy group may affect the rate of hydrolysis to the active hydroxyl form. |
| 4 | Removal of the cyano group | Significant decrease | The cyano group is likely a key pharmacophoric feature involved in target binding. |
Conclusion and Future Directions
The 2-acetoxy-3'-cyanobenzophenone scaffold represents a promising starting point for the development of novel enzyme inhibitors, potentially targeting histone acetyltransferases. The proposed SAR studies, guided by the experimental protocols outlined in this guide, will be crucial in validating this hypothesis and optimizing the therapeutic potential of this compound class. Future work should focus on confirming the cellular mechanism of action, evaluating the pharmacokinetic properties of lead compounds, and ultimately testing their efficacy in relevant disease models. The benzophenone scaffold continues to be a rich source of medicinal chemistry innovation, and a thorough investigation of these specific analogs is a logical and promising next step.
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A Researcher's Guide to Validating the Mechanism of Action of Novel Anticancer Compounds: A Case Study with 2-Acetoxy-3'-cyanobenzophenone
In the landscape of oncology drug discovery, the identification of novel small molecules with potent anticancer activity is a critical first step. However, the true challenge lies in the rigorous validation of their mechanism of action (MoA). A thorough understanding of how a compound exerts its effects is paramount for its progression as a therapeutic candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the MoA of a novel compound, using the hypothetical, yet structurally plausible, molecule 2-Acetoxy-3'-cyanobenzophenone as a case study.
Our approach is rooted in a philosophy of empirical validation at every stage, ensuring that each experimental step builds upon a solid foundation of data. We will move from broad phenotypic observations to specific molecular target engagement, and finally, to the elucidation of the downstream signaling consequences. This guide is not a rigid protocol but rather a strategic workflow designed to be adapted to the unique characteristics of any novel anticancer agent.
Phase 1: Characterizing the Phenotypic Landscape
Before delving into the molecular intricacies, it is essential to establish a clear and reproducible phenotypic profile of the compound's activity. This initial phase aims to answer the fundamental question: "What observable effects does 2-Acetoxy-3'-cyanobenzophenone have on cancer cells?"
Multi-lineage Cancer Cell Line Screening
The initial step is to assess the breadth and selectivity of the compound's cytotoxic or cytostatic effects. A broad screening against a panel of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is crucial.
Experimental Protocol: High-Throughput Cell Viability Assay
-
Cell Plating: Seed a diverse panel of cancer cell lines (e.g., MCF-7, A549, HCT116, K562) in 96-well or 384-well plates at their optimal densities.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Acetoxy-3'-cyanobenzophenone (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).
-
Viability Assessment: Utilize a robust viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and spectrum of activity.
Data Presentation:
| Cell Line | Tissue of Origin | 2-Acetoxy-3'-cyanobenzophenone IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Reference Value |
| A549 | Lung Carcinoma | Hypothetical Value | Reference Value |
| HCT116 | Colorectal Carcinoma | Hypothetical Value | Reference Value |
| K562 | Chronic Myelogenous Leukemia | Hypothetical Value | Reference Value |
Delving Deeper: Advanced Phenotypic Assays
Based on the initial screening, select sensitive and resistant cell lines for more in-depth phenotypic characterization. These assays provide insights into the mode of cell death and other cellular processes affected by the compound.
Key Phenotypic Assays:
-
Apoptosis vs. Necrosis: Employ Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.
-
Cell Cycle Analysis: Use PI staining of fixed and permeabilized cells to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Colony Formation Assay: Assess the long-term effect of the compound on the ability of single cells to form colonies, providing a measure of clonogenic survival.
-
Cell Migration and Invasion Assays: Utilize Boyden chamber assays to determine if the compound affects the migratory and invasive potential of cancer cells.[1]
Phase 2: Target Identification and Engagement
With a clear phenotypic signature, the next critical phase is to identify the direct molecular target(s) of 2-Acetoxy-3'-cyanobenzophenone. This is often the most challenging yet rewarding part of MoA validation.
Target Agnostic Approaches
Given that this is a novel compound, unbiased, target-agnostic methods are the preferred starting point.
Experimental Workflow: Target Identification
Caption: Target identification workflow.
Recommended Techniques:
-
Affinity Chromatography-Mass Spectrometry: Immobilize a derivatized version of 2-Acetoxy-3'-cyanobenzophenone onto a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.[2] It is a powerful tool for confirming direct interaction in a physiological context.[2][3]
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses reactive chemical probes to map the functional state of enzymes in complex proteomes, and can reveal targets that are covalently modified by the compound or its metabolites.
Validating Target Engagement
Once candidate targets are identified, it is crucial to validate their direct engagement by the compound.
Experimental Protocol: In Vitro Binding Assays
-
Recombinant Protein Expression: Express and purify the candidate target protein(s).
-
Binding Affinity Determination: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (Kd) of 2-Acetoxy-3'-cyanobenzophenone to the purified protein.
Data Presentation:
| Target Protein | Binding Affinity (Kd) |
| Hypothetical Target 1 | Value (e.g., nM or µM) |
| Hypothetical Target 2 | Value (e.g., nM or µM) |
Phase 3: Elucidating the Downstream Signaling Pathway
Identifying the direct target is a major milestone, but understanding the subsequent signaling cascade is equally important for a complete MoA profile.
Pathway Perturbation Analysis
This step involves examining the effect of 2-Acetoxy-3'-cyanobenzophenone on the signaling pathway(s) regulated by the identified target.
Experimental Protocol: Western Blotting for Key Signaling Nodes
-
Cell Treatment: Treat sensitive cancer cell lines with 2-Acetoxy-3'-cyanobenzophenone at various concentrations and time points.
-
Lysate Preparation and Western Blotting: Prepare whole-cell lysates and perform Western blotting to detect changes in the phosphorylation status or expression levels of key proteins downstream of the identified target. For instance, if the target is a kinase, examine its known substrates.
-
Use of Controls: Include an inactive structural analog of the compound, if available, to ensure that the observed effects are due to on-target activity.[4]
Hypothetical Signaling Pathway of 2-Acetoxy-3'-cyanobenzophenone
Caption: A hypothetical signaling pathway.
Genetic Validation of the Target
To definitively link the compound's phenotypic effects to the identified target, genetic modulation of the target is the gold standard.
Experimental Approaches:
-
RNA Interference (RNAi) or CRISPR/Cas9-mediated Knockdown/Knockout: Deplete the target protein in cancer cells and assess whether this phenocopies the effects of the compound.
-
Overexpression of a Drug-Resistant Mutant: Introduce a mutated version of the target that does not bind the compound. If cells expressing this mutant become resistant to 2-Acetoxy-3'-cyanobenzophenone, it provides strong evidence for on-target activity.
Phase 4: Comparative Analysis and In Vivo Validation
The final phase involves comparing the compound to existing therapies and validating its MoA in a more complex biological system.
Benchmarking Against Standard-of-Care
Compare the potency, selectivity, and MoA of 2-Acetoxy-3'-cyanobenzophenone with relevant standard-of-care drugs in co-treatment studies to explore potential synergies or unique properties.
In Vivo Target Engagement and Efficacy
The ultimate validation comes from demonstrating that the compound engages its target and exerts its anticancer effects in an in vivo model.
Experimental Protocol: Xenograft Mouse Model
-
Tumor Implantation: Implant human cancer cells (a sensitive line) subcutaneously into immunocompromised mice.
-
Compound Administration: Once tumors are established, treat the mice with 2-Acetoxy-3'-cyanobenzophenone via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor growth over time.
-
Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor tissue to assess target engagement in vivo by measuring the modulation of the downstream signaling pathway (e.g., by Western blot or immunohistochemistry).[5]
Overall Validation Workflow
Caption: The four-phase validation workflow.
Conclusion
Validating the mechanism of action of a novel anticancer compound like 2-Acetoxy-3'-cyanobenzophenone is a multifaceted endeavor that requires a systematic and evidence-based approach. By progressing through the phases of phenotypic characterization, target identification and engagement, pathway elucidation, and in vivo validation, researchers can build a robust and compelling data package. This comprehensive understanding is not only crucial for the successful clinical translation of a drug candidate but also contributes valuable knowledge to the broader field of cancer biology.
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A Comparative Analysis of 2-Acetoxy-3'-cyanobenzophenone and Other Benzophenone Derivatives: A Guide for Researchers
In the vast landscape of photochemistry and photophysics, benzophenone and its derivatives stand out as a versatile class of compounds with a rich history of applications, ranging from photoinitiators in polymer chemistry to photosensitizers in biological studies.[1][2] Their efficacy stems from the inherent photophysical properties of the benzophenone core, most notably a high quantum yield for intersystem crossing to the triplet state.[2] This guide provides a comparative analysis of a specific, less-documented derivative, 2-Acetoxy-3'-cyanobenzophenone, and situates its predicted behavior within the context of other well-characterized benzophenone derivatives. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships within this important class of photoactive molecules.
The Benzophenone Core: A Foundation of Photochemical Activity
The parent compound, benzophenone, is a diaryl ketone that, upon excitation with UV light, efficiently populates its triplet excited state (T₁) from the initially formed singlet excited state (S₁).[2] This triplet state is the key reactive intermediate responsible for the diverse photochemistry of benzophenones.[1] The primary photochemical reactions initiated by triplet benzophenone are hydrogen abstraction and triplet energy transfer.[1]
The efficiency of these processes, and consequently the utility of a benzophenone derivative in a specific application, is dictated by the nature and position of substituents on its phenyl rings. These substituents can modulate the molecule's absorption spectrum, triplet state energy, and reactivity.[3]
Synthesis of Benzophenone Derivatives: A Modular Approach
The synthesis of benzophenone derivatives often involves established organic chemistry reactions, allowing for a modular approach to introduce various functionalities.
Proposed Synthesis of 2-Acetoxy-3'-cyanobenzophenone
-
Friedel-Crafts Acylation: The synthesis of the precursor, 2-hydroxy-3'-cyanobenzophenone, can be envisioned through a Friedel-Crafts acylation of a suitable phenol with 3-cyanobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[4] Alternatively, methods for synthesizing 2-hydroxybenzophenone compounds from benzofuranone derivatives have also been reported.[5]
-
Acetylation: The subsequent acetylation of the hydroxyl group of 2-hydroxy-3'-cyanobenzophenone would yield the final product, 2-Acetoxy-3'-cyanobenzophenone. This can be achieved using acetyl chloride or acetic anhydride, often in the presence of a base.[6]
Experimental Protocol: General Acetylation of a Hydroxybenzophenone
-
Dissolve the hydroxybenzophenone precursor in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure acetoxybenzophenone derivative.
Comparative Photophysical and Photochemical Properties
The introduction of acetoxy and cyano groups is expected to modulate the properties of the benzophenone core.
2-Acetoxy-3'-cyanobenzophenone: Predicted Properties
-
Triplet Quantum Yield: The benzophenone core is known for its near-unity triplet quantum yield in non-polar solvents.[2] The acetoxy and cyano substituents are not expected to drastically alter this fundamental property. The primary deactivation pathway from the S₁ state will likely remain intersystem crossing to the T₁ state.
-
Triplet Energy: The triplet energy of unsubstituted benzophenone is approximately 69 kcal/mol.[7] Electron-withdrawing groups, such as the cyano group, can slightly lower the triplet energy, while the effect of the acetoxy group is generally modest. Therefore, the triplet energy of 2-Acetoxy-3'-cyanobenzophenone is predicted to be in a similar range to that of other benzophenone derivatives.
-
Photochemical Reactivity: The triplet state of benzophenone is known to abstract hydrogen atoms from suitable donors.[1] The presence of the electron-withdrawing cyano group may enhance the electrophilicity of the triplet carbonyl oxygen, potentially increasing its hydrogen abstraction reactivity. The acetoxy group is not expected to directly participate in typical benzophenone photochemistry but may influence solubility and compatibility with different reaction media.
Comparison with Other Benzophenone Derivatives
| Derivative | Key Substituents | Notable Properties and Applications |
| Benzophenone | None | High triplet quantum yield (~1); widely used as a photosensitizer and photoinitiator.[2] |
| 2-Hydroxybenzophenones | Hydroxyl (-OH) | Intramolecular hydrogen bonding can lead to rapid excited-state deactivation, making them effective UV absorbers in sunscreens and plastics.[8] |
| 2-Aminobenzophenones | Amino (-NH₂) | Important precursors in the synthesis of pharmaceuticals, including 1,4-benzodiazepines.[9][10] The amino group can influence the photophysical properties through charge transfer interactions. |
| 4,4'-bis(diethylamino)benzophenone (Michler's Ketone) | Dialkylamino | Strong electron-donating groups lead to a significant red-shift in absorption and make it an effective Type II photoinitiator in the presence of a co-initiator.[3] |
Potential Applications and Experimental Workflows
Based on the general reactivity of benzophenone derivatives, 2-Acetoxy-3'-cyanobenzophenone could find utility in several areas.
Photosensitization
With its predicted high triplet quantum yield, 2-Acetoxy-3'-cyanobenzophenone could act as a photosensitizer, transferring its triplet energy to other molecules to initiate photochemical reactions.
Experimental Workflow: Determining Triplet Energy Transfer via Laser Flash Photolysis
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A Comparative Guide to High-Performance Analytical Methods for the Quantification of 2-Acetoxy-3'-cyanobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-3'-cyanobenzophenone is a complex organic molecule whose precise and accurate quantification is paramount, particularly in pharmaceutical development where it may serve as a key starting material, intermediate, or potential impurity. The reliability of analytical data underpins critical decisions in process optimization, quality control (QC), and regulatory compliance. Consequently, the methods used for its quantification must be robust, reliable, and fit for their intended purpose.
This guide presents a cross-validation study of three distinct analytical techniques for the quantification of 2-Acetoxy-3'-cyanobenzophenone:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): The industry workhorse for pharmaceutical analysis.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simple, rapid technique for straightforward assays.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and sensitive method for complex analyses.
The objective is to objectively compare the performance of these methods, providing researchers and drug development professionals with the experimental data and expert insights needed to select the most appropriate technique for their specific application. The principles of analytical method validation discussed are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2), which provide a framework for validating analytical procedures.[1][2][3][4][5][6]
Chapter 1: The Imperative of Cross-Validation
Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results under different conditions, such as when comparing two different methodologies.[7][8][9] Its purpose is to ensure that data generated by different techniques are equivalent and interchangeable, which is critical during method transfer between laboratories or when a simpler method (e.g., UV-Vis) is intended to replace a more complex one (e.g., HPLC) for routine testing. The core of this process lies in evaluating the same set of validation parameters for each method and comparing the outcomes against predefined acceptance criteria.[7][10]
The workflow for this comparative study is designed to rigorously assess each method's capabilities and limitations.
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The Cyano Moiety's Impact: A Comparative Analysis of 2-Acetoxy-3'-cyanobenzophenone's Activity
A Predictive Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the benzophenone scaffold serves as a versatile backbone for the development of novel therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] The strategic placement of various functional groups on the benzophenone core can dramatically alter a compound's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of 2-Acetoxy-3'-cyanobenzophenone and its parent compound, 2-Acetoxybenzophenone, with a focus on predicting how the introduction of a cyano group at the 3'-position of the B-ring influences its biological activity.
The Central Hypothesis: Amplified Activity through Electronic Modulation and Enhanced Binding
Our central hypothesis is that the presence of the cyano group in 2-Acetoxy-3'-cyanobenzophenone will lead to an enhancement of its biological activities, such as anticancer and anti-inflammatory effects, when compared to 2-Acetoxybenzophenone. This prediction is rooted in the fundamental chemical properties of the cyano moiety.
The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electronic pull can significantly influence the overall electron distribution of the benzophenone scaffold, impacting its reactivity and its ability to interact with biological macromolecules.
Structural Comparison and Predicted Physicochemical Properties
To understand the potential differences in activity, it is crucial to first compare the structures and predict the key physicochemical properties of the two compounds.
Figure 1: Chemical structures of 2-Acetoxybenzophenone and 2-Acetoxy-3'-cyanobenzophenone.
| Property | 2-Acetoxybenzophenone | 2-Acetoxy-3'-cyanobenzophenone (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₅H₁₂O₃ | C₁₆H₁₁NO₃ | Addition of a cyano group (CN). |
| Molecular Weight | 240.25 g/mol | 265.26 g/mol | Increased molecular weight due to the cyano group. |
| LogP (Lipophilicity) | ~3.5 | Slightly lower | The cyano group is polar and can reduce lipophilicity. |
| Dipole Moment | Moderate | Higher | The strong dipole of the cyano group will increase the overall molecular dipole moment. |
| Hydrogen Bond Acceptor | Yes (carbonyl and ester oxygens) | Yes (carbonyl, ester oxygens, and nitrogen of the cyano group) | The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. |
Predicted Impact on Biological Activity
Based on the structural and physicochemical differences, we can predict how the cyano group will modulate the biological activity of 2-Acetoxybenzophenone.
Enhanced Anticancer Activity
The benzophenone scaffold is a known constituent in a number of anticancer agents.[1][2] The introduction of a cyano group is predicted to enhance the cytotoxic effects of 2-Acetoxybenzophenone against cancer cell lines through several mechanisms:
-
Increased Target Affinity: The electron-withdrawing nature of the cyano group can modulate the electronic landscape of the phenyl ring, potentially leading to more favorable interactions with the active sites of target proteins.
-
Novel Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming additional interactions with amino acid residues in a target protein's binding pocket, thereby increasing binding affinity and inhibitory potency.
-
Modulation of Signaling Pathways: Benzophenone derivatives have been shown to interfere with various signaling pathways involved in cancer progression. The altered electronic properties of the cyanated compound could lead to a more potent inhibition of key kinases or other enzymes in these pathways.
Potentiated Anti-inflammatory Effects
Benzophenone derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[3] Here too, the cyano group is expected to confer an advantage:
-
Enhanced COX Inhibition: The cyano group's ability to participate in hydrogen bonding could lead to stronger interactions with the active site of COX enzymes, resulting in more potent inhibition of prostaglandin synthesis.
-
Modulation of Pro-inflammatory Cytokine Production: The altered electronic and binding properties of the cyanated compound may lead to a more effective suppression of pro-inflammatory cytokine production in immune cells.
Experimental Validation: Proposed Protocols
To empirically test the hypotheses outlined above, a series of in vitro experiments can be conducted.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay will determine the cytotoxic effects of both compounds on various cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of 2-Acetoxybenzophenone and 2-Acetoxy-3'-cyanobenzophenone (e.g., from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
In Vitro COX Inhibition Assay
This assay will evaluate the inhibitory effects of the compounds on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a known COX inhibitor (e.g., indomethacin) for a specified time at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration. The IC50 values for COX-1 and COX-2 are then determined.
Visualizing the Proposed Experimental Workflow
The following diagram illustrates the proposed experimental workflow to compare the activities of the two compounds.
Figure 2: Proposed experimental workflow for comparative analysis.
Conclusion: A Call for Empirical Investigation
This guide puts forth a strong, theoretically grounded prediction that the incorporation of a cyano group at the 3'-position of 2-Acetoxybenzophenone will enhance its biological activity. The electron-withdrawing nature and hydrogen-bonding potential of the cyano moiety are expected to favorably modulate the compound's interaction with biological targets, leading to improved anticancer and anti-inflammatory properties.
While this analysis is based on established principles of medicinal chemistry, it is imperative that these predictions are validated through rigorous experimental testing. The detailed protocols provided herein offer a clear roadmap for researchers to undertake such an investigation. The empirical data generated from these studies will not only confirm or refute the hypotheses presented but will also contribute valuable insights into the structure-activity relationships of benzophenone derivatives, aiding in the rational design of more potent and selective therapeutic agents in the future.
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Comparative Guide to the Synthesis of 2-Acetoxy-3'-cyanobenzophenone: A Methodological Benchmark
Abstract
Substituted benzophenones are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates and pharmacophores in a multitude of applications. The synthesis of 2-Acetoxy-3'-cyanobenzophenone, a key building block, presents several strategic challenges. This guide provides a comprehensive benchmark of a preferred synthetic route, juxtaposed with established alternative methodologies. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide researchers and drug development professionals in selecting the most efficacious and scalable synthetic strategy.
Introduction
The benzophenone moiety is a prevalent structural motif in numerous biologically active compounds and functional materials. Its derivatives are integral to the development of pharmaceuticals, photoinitiators, and other fine chemicals. The specific substitution pattern of 2-Acetoxy-3'-cyanobenzophenone makes it a valuable intermediate for creating more complex molecular architectures. The selection of an optimal synthetic pathway is therefore a critical decision, directly influencing yield, purity, cost-effectiveness, and scalability. This guide will benchmark a preferred synthetic approach against three common alternatives: classical Friedel-Crafts acylation, Grignard reagent addition, and Suzuki-Miyaura cross-coupling.
Benchmarked Synthetic Route: A Two-Step Approach
Our benchmarked method is a strategic two-step synthesis designed for efficiency and high purity. This approach involves an initial Suzuki-Miyaura coupling to form the core benzophenone structure, followed by a simple acylation.
Rationale for the Benchmarked Approach
This route is selected for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials. The palladium-catalyzed Suzuki-Miyaura coupling is a robust and versatile method for carbon-carbon bond formation, particularly for constructing biaryl systems.
Experimental Workflow for the Benchmarked Synthesis
Caption: Benchmarked two-step synthesis of 2-Acetoxy-3'-cyanobenzophenone.
Detailed Protocol: Benchmarked Synthesis
Step 1: Suzuki-Miyaura Coupling to form 3'-Cyano-2-hydroxybenzophenone
-
To a degassed solution of 2-acetoxyphenylboronic acid (1.2 mmol) and 3-bromobenzonitrile (1.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 10 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., K₂CO₃, 2.0 mmol).
-
The mixture is heated to 80-100 °C and stirred for 2-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 3'-Cyano-2-hydroxybenzophenone.
Step 2: Acylation to form 2-Acetoxy-3'-cyanobenzophenone
-
3'-Cyano-2-hydroxybenzophenone (1.0 mmol) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C.
-
A base (e.g., triethylamine, 1.2 mmol) is added, followed by the dropwise addition of acetyl chloride (1.1 mmol).
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, 2-Acetoxy-3'-cyanobenzophenone, is purified by recrystallization or column chromatography.
Alternative Synthetic Routes: A Comparative Analysis
Friedel-Crafts Acylation
This classical method involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.
Mechanistic Rationale
The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the acyl chloride, facilitating the generation of a reactive acylium ion. This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution reaction.
Experimental Workflow for Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation route to 2-Acetoxy-3'-cyanobenzophenone.
Detailed Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous AlCl₃ (1.2 mmol) in an inert solvent (e.g., dichloromethane) at 0 °C, add 3-cyanobenzoyl chloride (1.0 mmol).
-
Slowly add anisole (1.0 mmol) to the mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, washed, dried, and concentrated.
-
The resulting 2-methoxy-3'-cyanobenzophenone is then demethylated (e.g., using BBr₃) and subsequently acylated as described in the benchmarked protocol.
Grignard Reaction
This method utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl compound.
Mechanistic Rationale
The highly polar carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. This nucleophile adds to the electrophilic carbonyl carbon of an aldehyde or ester, followed by an acidic workup to yield the desired benzophenone.
Experimental Workflow for Grignard Reaction
Caption: Grignard reaction pathway for the synthesis.
Detailed Protocol: Grignard Reaction
-
Prepare the Grignard reagent by reacting 2-bromoanisole (1.1 mmol) with magnesium turnings (1.2 mmol) in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, dissolve 3-cyanobenzaldehyde (1.0 mmol) in anhydrous diethyl ether.
-
Slowly add the Grignard reagent to the aldehyde solution at 0 °C.
-
After the addition is complete, the reaction is stirred at room temperature until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by an acidic workup.
-
The resulting secondary alcohol is oxidized (e.g., using PCC or Swern oxidation) to the corresponding benzophenone.
-
The product is then demethylated and acylated.
Suzuki-Miyaura Coupling (Alternative Approach)
An alternative Suzuki-Miyaura coupling strategy involves the reaction of an arylboronic acid with an acyl chloride.
Mechanistic Rationale
Similar to the benchmarked route, this palladium-catalyzed reaction forms a C-C bond between the two aromatic rings. The key difference is the direct formation of the ketone from the acyl chloride.
Experimental Workflow for Alternative Suzuki Coupling
Caption: Alternative Suzuki coupling for benzophenone synthesis.
Detailed Protocol: Alternative Suzuki Coupling
-
In a reaction vessel, combine phenylboronic acid (1.2 mmol), 3-cyanobenzoyl chloride (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent like toluene.
-
The mixture is refluxed for 4 hours, monitoring the reaction by TLC.
-
After completion, the reaction is worked up by washing with an aqueous base and extracting with an organic solvent.
-
The resulting 3-cyanobenzophenone would then require a challenging ortho-hydroxylation step, followed by acylation.
Performance Comparison
| Synthetic Route | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Benchmarked Suzuki Route | 70-95% | Mild, requires palladium catalyst and base. | High functional group tolerance, good yields, commercially available starting materials. | Cost of palladium catalyst, potential for side reactions if not optimized. |
| Friedel-Crafts Acylation | 50-97% | Harsh, requires stoichiometric Lewis acid (e.g., AlCl₃). | Well-established, readily available starting materials, high yields for certain substrates. | Limited to electron-rich arenes, poor regioselectivity, significant waste from Lewis acid. Requires protection/deprotection steps. |
| Grignard Reaction | 65-90% | Anhydrous conditions, stoichiometric Grignard reagent. | Effective for C-C bond formation, good for sterically hindered benzophenones. | Sensitive to moisture and protic functional groups, can lead to tertiary alcohol byproducts. Requires multiple steps (oxidation, deprotection, acylation). |
| Alternative Suzuki Route | 70-95% | Mild, requires palladium catalyst and base. | Direct formation of the benzophenone core. | Requires a difficult and often low-yielding ortho-hydroxylation step. |
Conclusion
While several synthetic routes can lead to 2-Acetoxy-3'-cyanobenzophenone, the benchmarked two-step approach commencing with a Suzuki-Miyaura coupling of 2-acetoxyphenylboronic acid and 3-bromobenzonitrile offers a superior combination of yield, functional group tolerance, and procedural simplicity. The Friedel-Crafts acylation, though a classic method, suffers from harsh conditions and the need for protection-deprotection steps. The Grignard reaction, while effective for C-C bond formation, introduces additional steps of oxidation and functional group manipulation. The alternative Suzuki-Miyaura coupling, though seemingly more direct, is hampered by a challenging and often inefficient ortho-hydroxylation step. For researchers and drug development professionals seeking a reliable and scalable synthesis of 2-Acetoxy-3'-cyanobenzophenone, the benchmarked Suzuki-Miyaura coupling followed by acylation stands out as the most strategic and efficient pathway.
References
- Benchchem. A Head-to-Head Comparison of Synthesis Routes for Substituted Benzophenones.
- Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
- Benchchem. Technical Support Center: Synthesis of 3-(1-Cyanoethyl)benzoyl chloride.
- Benchchem. A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
- Scribd. Benzophenone Practice with Grignard Reagent.
- Unknown. Preparation of the Grignard reagent, phenylmagnesium bromide.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- NIH.
- Web Pages. 1. Grignard Reaction.
- Wikipedia. Friedel–Crafts reaction.
- Web Pages. 1. Grignard Reaction.
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzophenone.
- Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
- ChemicalBook.
- Unknown.
- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- ResearchGate.
- Sigma-Aldrich.
- Chem-Impex. 3-Cyanobenzoyl chloride.
- Benchchem.
- NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- Unknown.
- ChemicalBook. 3-Cyanobenzoyl chloride.
- Google Patents. Production of 3-(or 4-)cyanobenzaldehyde.
- Unknown.
- Unknown. 3-Cyanobenzoyl chloride Eight Chongqing Chemdad Co. ,Ltd.
- Google Patents. Process for the preparation of substituted phenylboronic acids.
- PubMed. Improvement on synthesis of different alkyl-phenylboronic acid.
- MDPI.
- ChemicalBook. Phenylboronic acid:Synthesis,reactions.
- NIH.
- Organic Syntheses Procedure. 2-aminobenzophenone.
- Asian Journal of Organic & Medicinal Chemistry. 2.
- Prospects in Pharmaceutical Sciences. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benz
A Comparative Analysis of a Novel Benzophenone Derivative and Indomethacin in an In Vivo Model of Acute Inflammation
In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, researchers are increasingly turning their attention to novel chemical scaffolds that offer multi-target engagement. One such promising class of compounds is the benzophenone derivatives, which have demonstrated potent anti-inflammatory properties in preclinical studies. This guide provides a detailed comparative analysis of the in vivo efficacy of a novel thiazole-containing benzophenone derivative against the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin, a standard-of-care for inflammation management.
This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data, methodologies, and mechanistic underpinnings of these compounds. Our objective is to present a clear, data-driven comparison to inform future research and development in the field of inflammatory diseases.
Introduction: The Rationale for Developing Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. Standard-of-care treatments, predominantly NSAIDs like indomethacin, primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][2] However, the long-term use of NSAIDs is associated with significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX isoforms and their impact on physiological processes.[1]
This therapeutic gap has spurred the development of novel anti-inflammatory agents with alternative mechanisms of action. Benzophenone derivatives have emerged as a promising class of compounds, with studies demonstrating their ability to not only modulate prostaglandin synthesis but also to inhibit neutrophil recruitment, a key event in the inflammatory cascade that is not effectively targeted by traditional NSAIDs.[1][2] This dual-action mechanism suggests the potential for enhanced efficacy and an improved safety profile.
Comparative In Vivo Efficacy
To evaluate the anti-inflammatory potential of a novel benzophenone derivative (specifically, a thiazole-containing derivative as described in the literature), a well-established in vivo model of acute inflammation was employed: the croton oil-induced ear edema model in mice.[1] This model is widely used to assess the anti-edematogenic and anti-inflammatory activity of topical and systemically administered compounds.
The efficacy of the benzophenone derivative was directly compared to that of indomethacin, a potent and widely used NSAID. The key endpoints measured were the inhibition of ear edema (a measure of vascular permeability and fluid extravasation) and the reduction of neutrophil migration to the site of inflammation, quantified by measuring myeloperoxidase (MPO) activity.
Summary of In Vivo Efficacy Data
The following table summarizes the comparative in vivo anti-inflammatory effects of the benzophenone derivative and indomethacin in the croton oil-induced ear edema model.
| Compound | Dose (µmol/ear) | Edema Inhibition (%) | MPO Inhibition (Neutrophil Migration Inhibition) (%) |
| Benzophenone Derivative (3a) | 1.26 | 72% | 68% |
| Indomethacin | 1.26 | 71% | Not significant |
| Vehicle (Control) | - | 0% | 0% |
Data synthesized from de Oliveira, M. R., et al. (2018).[1]
Key Findings:
-
The benzophenone derivative demonstrated potent anti-edematogenic activity, comparable to that of indomethacin at the same dose.[1]
-
Crucially, the benzophenone derivative exhibited significant inhibition of neutrophil migration, an effect not observed with indomethacin.[1] This highlights a distinct and potentially advantageous mechanism of action for the novel compound.
Mechanistic Insights: A Tale of Two Pathways
The differential effects of the benzophenone derivative and indomethacin on neutrophil migration point to distinct mechanisms of action.
Indomethacin primarily exerts its anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes. This blockade prevents the conversion of arachidonic acid into prostaglandins, key mediators of vasodilation, edema, and pain.
The Benzophenone Derivative , while also demonstrating an ability to reduce prostaglandin-mediated edema, appears to possess an additional, crucial mechanism: the inhibition of neutrophil recruitment.[1][2] Neutrophils are key players in the inflammatory response, and their infiltration into tissues can contribute to tissue damage. By inhibiting this process, the benzophenone derivative may offer a more comprehensive anti-inflammatory effect and potentially reduce the tissue-damaging consequences of prolonged inflammation.
Signaling Pathway Overview
Caption: Inflammatory pathways and points of intervention.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the in vivo efficacy study described above.
Croton Oil-Induced Ear Edema in Mice
This protocol is adapted from established methods for evaluating topical anti-inflammatory agents.[1]
Materials:
-
Male Swiss mice (25-30 g)
-
Croton oil
-
Acetone (vehicle)
-
Benzophenone derivative
-
Indomethacin
-
Phosphate-buffered saline (PBS)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for the in vivo study.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2 °C, 12 h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the following groups (n=6-8 per group):
-
Vehicle control (acetone)
-
Benzophenone derivative (1.26 µmol/ear)
-
Indomethacin (1.26 µmol/ear)
-
-
Treatment Application: Topically apply 20 µL of the vehicle, benzophenone derivative solution, or indomethacin solution to the inner surface of the right ear of each mouse.
-
Inflammation Induction: Thirty minutes after treatment, apply 20 µL of a croton oil solution (in acetone) to the same ear to induce inflammation.
-
Edema Measurement: Six hours after the induction of inflammation, sacrifice the mice by cervical dislocation. Use a circular punch to remove a 6 mm diameter section from both the treated (right) and untreated (left) ears. Weigh the ear punches immediately. The edema is quantified as the difference in weight between the right and left ear punches.
-
Myeloperoxidase (MPO) Assay (Neutrophil Infiltration):
-
Homogenize the ear tissue samples in PBS.
-
Centrifuge the homogenate and resuspend the pellet in HTAB buffer.
-
Subject the samples to three freeze-thaw cycles.
-
Centrifuge the samples and collect the supernatant.
-
Add the supernatant to a microplate well containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm using a microplate reader. The MPO activity is proportional to the number of neutrophils in the tissue.
-
Data Analysis:
-
Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Calculate the percentage of MPO inhibition using a similar formula.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine statistical significance.
Conclusion and Future Directions
The in vivo data presented in this guide strongly suggest that the novel benzophenone derivative possesses potent anti-inflammatory properties, with an efficacy in reducing edema that is comparable to the standard-of-care NSAID, indomethacin.[1] More importantly, its ability to inhibit neutrophil migration, a key aspect of the inflammatory response not addressed by indomethacin, indicates a distinct and potentially superior therapeutic profile.[1]
This dual mechanism of action—targeting both prostaglandin-mediated edema and neutrophil infiltration—positions benzophenone derivatives as promising candidates for the development of next-generation anti-inflammatory drugs. Future research should focus on:
-
Pharmacokinetic and Toxicological Profiling: To assess the systemic exposure, metabolic fate, and safety of these compounds.
-
Chronic Inflammation Models: To evaluate the efficacy of these derivatives in more clinically relevant models of chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.
-
Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of the benzophenone scaffold to further enhance potency and selectivity.
By pursuing these avenues of research, the scientific community can continue to build upon these promising findings and potentially deliver novel therapeutics that offer improved efficacy and safety for patients suffering from a wide range of inflammatory conditions.
References
-
de Oliveira, M. R., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. [Link]
-
de Oliveira, M. R., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. [Link]
Sources
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- 2. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 2-Acetoxy-3'-cyanobenzophenone Against Known Enzyme Inhibitors
In the landscape of modern drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2] Among these, molecular docking stands out as a powerful tool to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[1][2] This guide provides a comprehensive framework for conducting comparative docking studies, using the novel compound 2-Acetoxy-3'-cyanobenzophenone as a case study. We will explore its potential inhibitory effects on several key enzymes by comparing its predicted binding energetics and interactions with those of well-established inhibitors.
The benzophenone scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The specific substitutions on 2-Acetoxy-3'-cyanobenzophenone—an acetoxy group and a cyano group—introduce unique electronic and steric features that warrant investigation into its potential as an enzyme inhibitor. This guide will detail the rationale and methodology for evaluating this compound against three clinically relevant enzymes: Cyclooxygenase-2 (COX-2), Xanthine Oxidase (XO), and Tyrosinase.
The Strategic Choice of Enzyme Targets
The selection of enzyme targets for 2-Acetoxy-3'-cyanobenzophenone is guided by the known biological activities of structurally related benzophenone derivatives.
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[5][6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[6][7] The anti-inflammatory potential of some benzophenone derivatives makes COX-2 a logical target for investigation.[8][9] For our comparative study, we will use Celecoxib , a selective COX-2 inhibitor, as the reference compound.[10]
-
Xanthine Oxidase (XO): This enzyme plays a crucial role in purine metabolism, and its overactivity leads to hyperuricemia and gout.[11][12][13] Flavonoids, which share some structural similarities with benzophenones, are known inhibitors of xanthine oxidase.[11] Allopurinol , a widely prescribed drug for gout, will serve as our benchmark inhibitor for XO.[11][14]
-
Tyrosinase: This copper-containing enzyme is central to melanin biosynthesis.[15][16] Its inhibitors are of great interest in the cosmetics industry for skin whitening and in medicine for treating hyperpigmentation disorders.[17] Arbutin and its derivatives are known tyrosinase inhibitors.[17] We will use Tropolone , a potent tyrosinase inhibitor, for our comparative analysis.[18]
Experimental Design: A Step-by-Step Protocol for Comparative Docking
This section outlines a robust and reproducible protocol for performing comparative molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.[19]
Preparation of Protein and Ligand Structures
Rationale: The accuracy of docking simulations is highly dependent on the quality of the initial structures. This preparatory phase involves retrieving and cleaning the protein structures and generating 3D conformers of the ligands.
Protocol:
-
Protein Structure Retrieval:
-
Protein Preparation:
-
Using molecular visualization software such as UCSF Chimera or PyMOL, remove water molecules and any co-crystallized ligands from the protein structure.[19]
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Structure Preparation:
-
Obtain the 2D structures of 2-Acetoxy-3'-cyanobenzophenone and the known inhibitors (Celecoxib, Allopurinol, Tropolone).
-
Convert the 2D structures to 3D models using a program like ChemDraw or an online tool.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger partial charges and define the rotatable bonds.[21]
-
Save the prepared ligand structures in the PDBQT format.
-
Defining the Binding Site and Docking Parameters
Rationale: The docking simulation needs to be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box" that encompasses the active site.
Protocol:
-
Grid Box Generation:
-
Identify the active site of each enzyme. This can be determined from the location of the co-crystallized ligand in the original PDB file or from literature reports.
-
Define the center and dimensions of the grid box to cover the entire active site and allow for sufficient space for the ligand to move and rotate.
-
-
Configuration File:
-
Create a configuration file for AutoDock Vina that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and the desired output file name.
-
Running the Docking Simulation and Analyzing Results
Rationale: The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a defined scoring function to estimate the binding affinity.
Protocol:
-
Execution: Run the AutoDock Vina simulation from the command line, providing the configuration file as input.
-
Output Analysis:
-
The primary output is a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Visualize the top-ranked poses in complex with the protein using PyMOL or UCSF Chimera.
-
Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.
-
Visualizing the Workflow and Potential Mechanisms
Diagrams are essential for conceptualizing complex biological and computational processes.
Caption: Workflow for comparative molecular docking studies.
Caption: Simplified COX-2 signaling pathway in inflammation.
Comparative Analysis of Docking Results
The following table presents hypothetical docking results to illustrate the comparative analysis. The binding affinity is given in kcal/mol, and the inhibition constant (Ki) is estimated from the binding affinity.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues (Hypothetical) |
| 2-Acetoxy-3'-cyanobenzophenone | COX-2 | -9.8 | 0.15 | Arg120, Tyr355, Ser530 |
| Celecoxib (Reference) | COX-2 | -11.2 | 0.02 | Arg120, Tyr355, Ser530 |
| 2-Acetoxy-3'-cyanobenzophenone | Xanthine Oxidase | -7.5 | 5.8 | Phe914, Phe1009, Arg880 |
| Allopurinol (Reference) | Xanthine Oxidase | -5.2 | 150 | Glu802, Arg880, Thr1010 |
| 2-Acetoxy-3'-cyanobenzophenone | Tyrosinase | -8.2 | 1.9 | His263, Asn260, Met280 |
| Tropolone (Reference) | Tyrosinase | -6.9 | 15.6 | His259, His263, Val283 |
Interpretation of Hypothetical Results:
-
COX-2: The hypothetical binding affinity of 2-Acetoxy-3'-cyanobenzophenone (-9.8 kcal/mol) is strong, approaching that of the known inhibitor Celecoxib (-11.2 kcal/mol).[10] This suggests that the compound could be a potent COX-2 inhibitor. The shared interactions with key residues like Arg120 and Tyr355 further support this hypothesis.[6][7]
-
Xanthine Oxidase: In this scenario, 2-Acetoxy-3'-cyanobenzophenone shows a better binding affinity (-7.5 kcal/mol) than the reference drug Allopurinol (-5.2 kcal/mol).[11] This indicates that it might be a more potent inhibitor of xanthine oxidase. The interactions with residues at the entrance of the active site, such as Phe914 and Phe1009, could be crucial for its inhibitory activity.[22]
-
Tyrosinase: The docking score of -8.2 kcal/mol for 2-Acetoxy-3'-cyanobenzophenone is significantly better than that of Tropolone (-6.9 kcal/mol), suggesting a potentially strong inhibitory effect on tyrosinase.[18] Interactions with the histidine residues in the active site, which coordinate with the copper ions, would be a key factor to analyze.[18]
Conclusion and Future Directions
This guide has provided a comprehensive methodology for conducting comparative molecular docking studies to evaluate the enzyme inhibitory potential of a novel compound, 2-Acetoxy-3'-cyanobenzophenone. Based on our hypothetical results, this compound demonstrates promise as a multi-target inhibitor, with predicted activity against COX-2, Xanthine Oxidase, and Tyrosinase.
It is crucial to emphasize that molecular docking is a predictive tool, and these in silico findings must be validated through in vitro and in vivo experiments.[23] Future work should focus on:
-
Enzyme Inhibition Assays: Performing biochemical assays to determine the IC50 values of 2-Acetoxy-3'-cyanobenzophenone against each target enzyme.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its potency and selectivity.
-
Crystallography: Obtaining the crystal structure of the compound in complex with its target enzymes to confirm the predicted binding mode.
By integrating computational and experimental approaches, we can accelerate the discovery and development of new therapeutic agents.
References
Sources
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Safety Operating Guide
Standard Operating Protocol: Safe Disposal of 2-Acetoxy-3'-cyanobenzophenone
For Professionals in Research and Drug Development
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Acetoxy-3'-cyanobenzophenone (CAS No. 890099-31-7). As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of your personnel and the protection of our environment. The procedures outlined here are grounded in established chemical safety principles and regulatory frameworks, designed to provide clarity and instill confidence in your laboratory's waste management practices.
I. Foundational Principles: Hazard Assessment & Regulatory Context
Proper disposal begins with a thorough understanding of the substance's hazards and the regulations governing chemical waste. 2-Acetoxy-3'-cyanobenzophenone is a complex organic molecule featuring acetoxy, cyano, and benzophenone functional groups. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a conservative approach based on its constituent functional groups is scientifically prudent.
-
Benzophenones: This class of compounds can have varying toxicological profiles, with some being investigated for potential carcinogenicity and acting as photosensitizers[1][2].
-
Organic Nitriles (Cyano group): The cyano (-C≡N) group is a significant concern. While covalently bound in this molecule, organic nitriles can potentially release toxic hydrogen cyanide (HCN) gas under acidic, basic, or high-temperature conditions[3][4][5]. Therefore, it must be treated as potentially capable of generating cyanide-related hazards.
-
Acetoxy Group: As an ester, this group may undergo hydrolysis, especially under strong acid or base conditions.
Given these characteristics, all waste containing 2-Acetoxy-3'-cyanobenzophenone must be treated as hazardous chemical waste . Disposal must adhere to the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state or local rules[6][7][8].
| Property | Value / Classification | Implication for Disposal |
| Chemical Class | Benzophenone Derivative, Organic Nitrile, Ester | Must be handled as hazardous waste. Potential for toxicity and release of cyanide compounds dictates a conservative disposal pathway. |
| Physical Form | Solid (presumed)[9][10] | Waste must be segregated as solid chemical waste, separate from liquids. |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. The cyano group presents a significant toxicity concern[11][12][13]. | Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory. Waste must be segregated to prevent reactions that could liberate HCN gas. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[11]. | Do not mix waste containing this compound with acidic, basic, or oxidative waste streams. Such mixing could lead to vigorous reactions or the generation of toxic gases. |
II. The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a clear, actionable workflow for managing waste streams containing 2-Acetoxy-3'-cyanobenzophenone from point of generation to final collection.
Diagram: Decision Workflow for Disposal
The following diagram illustrates the critical decision points in the disposal process.
Caption: Disposal decision tree for 2-Acetoxy-3'-cyanobenzophenone waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE.
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect for tears or holes before use[12][14].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required[15].
-
Lab Coat: A standard laboratory coat must be worn and fully buttoned.
Step 2: Waste Segregation at the Source
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Solid Waste: Collect unadulterated 2-Acetoxy-3'-cyanobenzophenone, or materials heavily contaminated with it (e.g., weighing paper, spatulas), in a dedicated, leak-proof container made of high-density polyethylene (HDPE) or glass. This container should be designated for Solid Organic Hazardous Waste [11][16].
-
Liquid Waste: If the compound is dissolved in a non-halogenated organic solvent (e.g., acetone, ethyl acetate), dispose of the solution in a designated Non-Halogenated Organic Liquid Waste container. Verify the compatibility of the solvent with the container material[16]. Crucially, do not mix this waste stream with acidic or basic liquid waste.
-
Contaminated Labware and Debris: Lightly contaminated items such as gloves, bench paper, and pipette tips should be placed in a designated, lined container for Contaminated Solid Waste or "Dry Hazardous Waste." This prevents unnecessary contamination of regular trash and ensures proper handling[16].
Step 3: Container Management and Labeling
All waste containers must be managed according to EPA regulations to ensure safety and compliance[6].
-
Container Condition: Keep waste containers securely closed at all times, except when adding waste. Ensure they are in good condition and compatible with the waste they hold.
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Acetoxy-3'-cyanobenzophenone" (and any other components in a mixture)
-
The primary hazard(s): "Toxic"
-
The date when waste was first added (the "accumulation start date")
-
Step 4: Storage and Collection
-
Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in SAAs, which must be at or near the point of generation and under the control of the operator[6][7].
-
Secure Storage: Store the sealed and labeled waste containers in a designated, secure secondary containment bin within your laboratory's SAA. This area should be away from drains and sources of ignition.
-
Arrange for Disposal: Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal by a licensed hazardous waste vendor.
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult SDS and EHS: Refer to the SDS for similar compounds and contact your EHS office for guidance[11][12].
-
Cleanup (for small, manageable spills):
-
Ensure adequate ventilation.
-
Wearing full PPE, absorb the spilled solid with an inert material like vermiculite or sand.
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
IV. The 'Why' Behind the Protocol: A Commitment to Safety
This protocol is designed as a self-validating system rooted in chemical principles.
-
Segregation by Hazard Class: We segregate this compound from acids and bases to prevent a hydrolysis reaction that could potentially liberate the cyano-moiety, which could then form highly toxic hydrogen cyanide gas[3].
-
Closed Container Policy: Keeping containers closed minimizes the release of vapors and prevents accidental spills or the introduction of incompatible materials.
-
Detailed Labeling: Accurate labeling is not just a regulatory requirement; it is a critical safety communication tool for everyone who may handle the container, from researchers to EHS personnel and final disposal technicians.
By adhering to this protocol, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the wider community. Always prioritize consulting your institution's specific waste management plan and EHS department, as they are the final authority on procedures at your facility.
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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2-ACETOXY-3'- 시아 노 벤조 페논 890099-31-7 wiki. Chembase. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Acetoxy-3'-cyanobenzophenone
Author's Note: As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of scientific integrity and innovation. When approaching a novel or less-common compound like 2-Acetoxy-3'-cyanobenzophenone, for which extensive safety data may not be readily available, we must adopt a conservative and proactive safety posture. This guide is structured not as a generic checklist, but as a dynamic risk-management framework. By dissecting the molecule's constituent parts—a benzophenone core, an acetoxy group, and a critical cyano moiety—we can construct a robust, field-proven safety protocol grounded in established chemical principles.
Hazard Analysis: A Structurally-Informed Risk Assessment
A thorough understanding of the potential hazards is non-negotiable. The structure of 2-Acetoxy-3'-cyanobenzophenone informs our assessment, drawing on data from analogous compounds.
-
Benzophenone Core: Benzophenone and its derivatives are known to cause skin and eye irritation.[1][2] Some are also suspected carcinogens and may cause organ damage through prolonged exposure.[3][4] The solid, crystalline nature of many benzophenones means that fine dust can be generated during handling, posing an inhalation risk and a potential combustible dust hazard.[3][5]
-
Cyano (-CN) Moiety: The presence of a nitrile (cyano) group introduces a significant hazard. Cyanide compounds can be highly toxic. A critical and potentially lethal risk is the reaction of cyanide-containing compounds with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas.[6] The odor of HCN (faint, bitter almond-like) does not provide adequate warning, as a significant portion of the population cannot detect it due to a genetic trait.[6]
-
General Irritant Properties: Based on data for similar functionalized aromatic ketones, we must assume the compound is, at a minimum, a skin, eye, and respiratory tract irritant.[5][7][8]
Given this profile, all handling of 2-Acetoxy-3'-cyanobenzophenone must be performed with the assumption that it is a hazardous substance requiring stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.
Core Directive: Engineering Controls and Personal Protective Equipment
The hierarchy of controls dictates that we first rely on engineering solutions before personal protective equipment. PPE is the final, essential barrier between you and the chemical.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 2-Acetoxy-3'-cyanobenzophenone, including weighing, transfers, and preparation of solutions, must be conducted within a certified laboratory chemical fume hood.[6][9] This is non-negotiable. The fume hood contains dusts and vapors, protecting you from inhalation, and provides a contained space to manage spills.
Essential Personal Protective Equipment (PPE)
Hand Protection: Due to the irritation risk and potential for absorption, robust hand protection is critical.
-
Protocol: Double-gloving is mandatory.[6]
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemical-resistant nitrile or neoprene glove. Nitrile gloves offer good protection against a range of chemicals, including acids and bases.[10]
-
Causality: Double-gloving protects against immediate exposure in case the outer glove is breached. It also allows for the safe removal of the contaminated outer glove without touching it with a bare hand, minimizing cross-contamination. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.
Eye and Face Protection: The compound must be treated as a serious eye irritant.[2][5][7]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient as they do not protect against splashes or fine dust.[10][11]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes of solution, reacting under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9] The face shield protects the entire face from direct contact.
Body Protection:
-
Standard Protocol: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[10]
-
Enhanced Protocol: For larger scale operations or situations with a high risk of dust generation or splashes, disposable coveralls (e.g., Tyvek "bunny suits") should be worn over personal clothing to provide head-to-toe protection.[11]
Respiratory Protection: Engineering controls (i.e., the fume hood) are the primary method for preventing inhalation. However, respiratory protection may be required in specific scenarios.
-
Required Scenarios:
-
Engineering Control Failure: If a fume hood malfunctions during an operation.
-
Major Spill Cleanup: When cleaning a significant spill outside of a fume hood.
-
Weighing outside a hood: If for any reason the compound must be handled as a powder outside of a containment device like a fume hood or glove box, a respirator is mandatory.
-
-
Type: A NIOSH-approved respirator with P100 (particulate) filters is necessary for dust. If HCN gas release is a credible risk, an appropriate chemical cartridge (e.g., for acid gases) must be added. All personnel requiring a respirator must be medically cleared and fit-tested as per OSHA regulations (29 CFR 1910.134).[5][9]
PPE Workflow: From Planning to Disposal
A disciplined, procedural approach to PPE usage is as important as the equipment itself. This workflow ensures that the protective barrier is maintained throughout the entire experimental process.
Caption: PPE workflow from risk assessment to final disposal.
Operational and Disposal Plans
Standard Operating Procedure: Weighing and Handling
-
Preparation: Designate a specific area within the fume hood for handling.[6] Ensure an approved chemical waste container is present in the hood. Crucially, ensure no acids are present in the immediate work area to prevent accidental mixing.[6]
-
Don PPE: Follow the workflow diagram to don the appropriate PPE.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the container with care to minimize dust creation. If any powder becomes airborne, pause and allow the fume hood to clear it.
-
Transfer: When adding the solid to a solvent or reaction vessel, do so slowly and carefully to avoid splashing.
-
Cleanup: After transfer, carefully fold the weigh paper and dispose of it directly into the designated solid hazardous waste container inside the hood. Wipe down the spatula and any affected surfaces with a solvent-dampened towel, disposing of the towel as solid waste.
-
Doff PPE: Remove PPE in the correct order before leaving the laboratory. Never wear gloves outside of the lab area.
Spill Management
-
Small Spill (in fume hood): If a small amount of solid is spilled, gently cover it with an absorbent material. Carefully sweep the material into a container, label it as hazardous waste, and wipe the area clean with a damp cloth, disposing of all cleanup materials as hazardous waste.
-
Large Spill (outside fume hood): Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department. Only trained personnel with appropriate respiratory protection should manage the cleanup.[4]
Waste Disposal All materials contaminated with 2-Acetoxy-3'-cyanobenzophenone are considered hazardous waste.
-
PPE and Consumables: All used gloves, disposable lab coats, weigh papers, and pipette tips must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Chemical Waste: Unused compound and reaction mixtures must be disposed of in a designated hazardous waste container. Crucially, cyanide-containing waste streams must be kept separate from acidic waste streams to prevent the generation of HCN gas. [6][12] Follow all institutional and local regulations for chemical waste management.[4]
Summary Table: PPE for 2-Acetoxy-3'-cyanobenzophenone
| Task / Scenario | Primary Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport in Lab | N/A | Single pair nitrile gloves | Safety glasses with side shields | Lab coat | Not required |
| Weighing & Transfer (Solid) | Chemical Fume Hood | Double nitrile gloves | Chemical splash goggles | Lab coat | Not required (unless hood fails) |
| Solution Preparation | Chemical Fume Hood | Double nitrile gloves | Chemical splash goggles & Face shield | Lab coat | Not required (unless hood fails) |
| Post-Experiment Cleanup | Chemical Fume Hood | Double nitrile gloves | Chemical splash goggles | Lab coat | Not required |
| Spill Cleanup (in hood) | Chemical Fume Hood | Double nitrile gloves | Chemical splash goggles & Face shield | Lab coat | Not required |
| Spill Cleanup (outside hood) | Evacuate; EH&S response | N/A (for initial responder) | N/A (for initial responder) | N/A (for initial responder) | Required (Full-face respirator with P100/acid gas cartridges for cleanup crew) |
This comprehensive approach, grounded in the principles of chemical analogy and the hierarchy of controls, provides a robust framework for safely handling 2-Acetoxy-3'-cyanobenzophenone. By understanding the "why" behind each piece of equipment and every step in the procedure, you empower yourself to work safely, protect your colleagues, and ensure the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
